molecular formula C4H9ClN2O2 B2891115 Azetidin-3-YL carbamate hydrochloride CAS No. 935668-38-5

Azetidin-3-YL carbamate hydrochloride

Katalognummer: B2891115
CAS-Nummer: 935668-38-5
Molekulargewicht: 152.58
InChI-Schlüssel: BXKXACFYKHPPOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-3-yl carbamate hydrochloride ( 935668-38-5) is a chemical compound with the molecular formula C 4 H 9 ClN 2 O 2 and a molecular weight of 152.58 g/mol . It serves as a versatile azetidine-containing building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The azetidine ring is a valuable saturated heterocycle, and this compound provides a direct route to incorporating a carbamate-protected amine functionality onto that structure. A closely related and widely used derivative is tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 217806-26-3), which features a tert-butoxycarbonyl (Boc) protecting group . Such Boc-protected analogs are crucial intermediates in organic synthesis, as the Boc group can be easily removed under acidic conditions to generate the free amine for further derivatization. Compounds based on the 3-aminoazetidine scaffold are of significant interest in drug discovery. For instance, research highlights the importance of this scaffold in the development of potent inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme . NAAA inhibitors are being investigated for their potential anti-inflammatory and analgesic (pain-relieving) effects, showing promise in preclinical models for the treatment of pain and inflammation . Furthermore, azetidine derivatives are featured as key intermediates in patented synthetic routes for active pharmaceutical ingredients (APIs), including phthalazinone derivatives . Azetidin-3-yl carbamate hydrochloride is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Eigenschaften

IUPAC Name

azetidin-3-yl carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXACFYKHPPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-38-5
Record name azetidin-3-yl carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Azetidin-3-YL Carbamate Hydrochloride: A Comprehensive Technical Guide to Chemical Properties, Structural Dynamics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward highly sp3-hybridized, conformationally restricted scaffolds has become a cornerstone of rational drug design. Azetidin-3-yl carbamate hydrochloride (commonly referred to as 3-Boc-aminoazetidine hydrochloride) is a highly versatile, bifunctional building block that perfectly aligns with this paradigm. By offering a strained four-membered nitrogen heterocycle coupled with an orthogonally protected primary amine, this compound enables researchers to rapidly diversify chemical libraries while optimizing pharmacokinetic parameters such as lipophilicity (logD), metabolic stability, and target specificity.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with Azetidin-3-yl carbamate hydrochloride[1].

Physicochemical Properties & Structural Analysis

The utility of Azetidin-3-yl carbamate hydrochloride stems from its precisely engineered molecular architecture. The structure consists of three functional domains, each serving a distinct chemical purpose:

  • The Azetidine Core: A four-membered heterocycle that increases the fraction of sp3 carbons ( Fsp3​ ) in a drug molecule. Compared to larger rings like pyrrolidine or piperidine, the azetidine ring lowers lipophilicity and restricts the conformational space of attached pharmacophores, often reducing off-target binding.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the 3-position masks the primary amine. This provides orthogonal reactivity, as the Boc group is highly stable to basic and nucleophilic conditions but easily cleaved under acidic conditions.

  • The Hydrochloride Salt: The secondary nitrogen of the azetidine ring is protonated as an HCl salt. This is critical for shelf-life, as free azetidines are prone to auto-polymerization and oxidative degradation over time.

Caption: Functional dissection of the structural components of Azetidin-3-yl carbamate hydrochloride.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical verification[1][2].

PropertyValue
IUPAC Name tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride
CAS Number 217806-26-3
Molecular Formula C₈H₁₇ClN₂O₂
Molecular Weight 208.69 g/mol
Exact Mass 208.0978 Da
Topological Polar Surface Area (TPSA) 50.4 Ų
Physical State White to off-white solid
Storage Conditions Sealed in dry, dark place, 2-8°C or room temperature

Mechanistic Role in Drug Discovery

The selection of Azetidin-3-yl carbamate hydrochloride in a synthetic route is rarely arbitrary; it is driven by specific mechanistic and pharmacokinetic goals:

  • Modulating Basicity and hERG Liability: The nitrogen in an azetidine ring typically exhibits a lower pKa​ (approx. 8.0 - 8.5) compared to piperidines (approx. 10.0). This subtle reduction in basicity can significantly decrease binding affinity to the hERG potassium channel, a primary cause of cardiotoxicity in drug development.

  • Orthogonal Functionalization: The secondary amine of the azetidine ring is a potent nucleophile once free-based. Because the 3-amino group is sterically shielded and electronically deactivated by the Boc group, researchers can selectively perform N-alkylation, N-arylation (via SN​Ar ), or Buchwald-Hartwig cross-coupling exclusively at the ring nitrogen[3].

  • Metabolic Shielding: The compact, strained nature of the azetidine ring makes it less susceptible to oxidative ring-opening by Cytochrome P450 (CYP) enzymes compared to larger aliphatic heterocycles.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes the causality behind the reagent choices and the analytical checkpoints required to verify success.

Protocol A: Selective N-Alkylation / SN​Ar Functionalization

Objective: Covalently link a target scaffold (e.g., an aryl halide) to the azetidine ring nitrogen while preserving the Boc-protected primary amine[4].

  • Causality: The starting material is an HCl salt. To activate the nucleophilicity of the azetidine nitrogen, the salt must be neutralized. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used to prevent the base itself from reacting with the electrophile.

  • Step-by-Step Procedure:

    • Suspend Azetidin-3-yl carbamate hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile) at room temperature.

    • Add DIPEA (2.5 - 3.0 eq). The excess base serves both to free the azetidine amine and to scavenge the acid generated during the subsequent substitution reaction.

    • Add the electrophile (e.g., an aryl fluoride or alkyl halide) (1.1 eq).

    • Elevate the temperature to 70–80°C and stir for 4–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will appear at m/z 173 [M−HCl+H]+ . Successful conversion is validated by the disappearance of the m/z 173 peak and the emergence of the product mass.

Protocol B: Acidic Cleavage of the Boc Group

Objective: Unmask the 3-amino group for subsequent amide coupling or reductive amination.

  • Causality: The Boc group is cleaved via acidolysis. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard because the byproducts (isobutylene gas and carbon dioxide) are volatile. This drives the reaction to completion according to Le Chatelier's principle and simplifies purification.

  • Step-by-Step Procedure:

    • Dissolve the N-substituted intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

    • Add TFA to achieve a 20% v/v solution.

    • Stir at room temperature. Visual validation: The reaction will effervesce as CO2​ and isobutylene gas are released.

    • Once gas evolution ceases (typically 1-2 hours), concentrate the mixture under reduced pressure to yield the crude TFA salt of the 3-aminoazetidine derivative.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The definitive marker of success is a mass shift of -100 Da (loss of C5​H8​O2​ ) from the parent mass, confirming complete deprotection.

Caption: Synthetic workflow utilizing tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride in drug discovery.

Safety, Handling, and Environmental Impact

While Azetidin-3-yl carbamate hydrochloride is a stable solid, it must be handled with appropriate laboratory safety protocols. According to the Globally Harmonized System (GHS) classifications[1]:

  • Health Hazards: The compound is classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling[2].

  • Environmental Hazards: It is classified as Toxic to aquatic life with long-lasting effects (H411). Aqueous waste streams containing this compound must be segregated and disposed of via certified chemical waste management protocols rather than standard drain disposal[1].

References

  • PubChem | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride |[Link]

  • ACS Publications | Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors |[Link]

  • Google Patents | US10961241B2 - Chemical compounds |

Sources

The Synthesis of Azetidin-3-yl Carbamate Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into a multitude of biologically active molecules. Among the functionalized azetidines, azetidin-3-yl carbamate hydrochloride and its derivatives are crucial building blocks in the synthesis of various therapeutic agents, including kinase inhibitors and antagonists for G-protein coupled receptors. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.

I. Strategic Approaches to the Azetidine Core: A Comparative Analysis

The synthesis of azetidin-3-yl carbamate hydrochloride invariably involves the construction of the core azetidine ring, functionalization at the 3-position with a protected amine, and subsequent deprotection and salt formation. Two predominant strategies have proven to be robust and scalable for the synthesis of the key intermediate, N-Boc-3-aminoazetidine, which is a direct precursor to the target molecule.

A. The Benzhydryl-Protected Route: A Classic and Scalable Approach

A widely employed and well-documented strategy commences with the readily available and cost-effective starting materials, benzhydrylamine and epichlorohydrin. This pathway offers a reliable and scalable route to 1-benzhydrylazetidin-3-ol, a pivotal intermediate.

The initial reaction involves the nucleophilic attack of benzhydrylamine on the epoxide ring of epichlorohydrin.[1][2] This is typically performed in a protic solvent like isopropanol. The bulky benzhydryl group serves as a robust protecting group for the azetidine nitrogen throughout the subsequent transformations. The resulting amino alcohol is then cyclized to form the azetidine ring.

A key step in this sequence is the activation of the hydroxyl group at the 3-position for subsequent nucleophilic displacement. This is commonly achieved by converting the alcohol to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a tertiary amine base like triethylamine.[1][3]

The subsequent displacement of the mesylate with an amine nucleophile, often ammonia or a protected amine equivalent, introduces the desired amino functionality at the 3-position.[3][4] Finally, the benzhydryl protecting group is removed via catalytic hydrogenation, typically using a palladium catalyst, to yield 3-aminoazetidine.[4] The free amine can then be protected with a Boc group and subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol [1]

  • To a stirred solution of benzhydrylamine in isopropanol, add epichlorohydrin dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 24-48 hours until the consumption of the starting material is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude 1-(benzhydrylamino)-3-chloropropan-2-ol can be cyclized by treatment with a base, such as sodium hydroxide, to afford 1-benzhydrylazetidin-3-ol.

  • Purify the product by crystallization or column chromatography.

B. The N-Boc-Azetidin-3-one Route: A Versatile and Controlled Approach

An alternative and highly versatile strategy utilizes N-Boc-azetidin-3-one as the starting material. This approach offers excellent control over the introduction of substituents at the 3-position and is amenable to a variety of synthetic transformations.

A common method to introduce the amino group is through a Horner-Wadsworth-Emmons reaction.[5][6] This involves reacting N-Boc-azetidin-3-one with a phosphonate reagent, such as a phosphonacetamide, to generate an enamide intermediate. Subsequent hydrogenation of the double bond affords the desired N-Boc-3-aminoazetidine.

Another approach involves the reductive amination of N-Boc-azetidin-3-one.[3] This one-pot procedure typically involves reacting the ketone with an ammonia source, such as ammonium acetate, and a reducing agent, like sodium cyanoborohydride, to directly form the protected amine.

The choice between these routes often depends on the desired scale of the synthesis, the availability of starting materials, and the need for specific stereochemical control.

Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one

  • To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., methanol), add ammonium acetate and a reducing agent such as sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with an aqueous solution of an acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-3-aminoazetidine by column chromatography.

II. Carbamate Formation and Deprotection: The Final Steps

Once N-Boc-3-aminoazetidine is obtained, the next step is the formation of the desired carbamate. In the case of tert-butyl (azetidin-3-yl)carbamate, the Boc group already serves this purpose. If a different carbamate is desired, the Boc group can be removed and the resulting free amine can be reacted with the appropriate chloroformate or activated carbonate.

The final and critical step is the deprotection of the azetidine nitrogen (if a protecting group other than Boc is used) and the formation of the hydrochloride salt.

A. N-Boc Deprotection and Salt Formation

The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis and is typically achieved under acidic conditions.[7][8][9]

Commonly used reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[10][11]

  • Hydrochloric acid (HCl) in an organic solvent such as dioxane, diethyl ether, or ethyl acetate.[8][11]

The choice of acid and solvent can influence the reaction rate and the ease of product isolation. Using a solution of HCl in an organic solvent is often preferred as it directly yields the desired hydrochloride salt, simplifying the workup procedure.

Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve N-Boc-3-aminoazetidine in a suitable solvent such as ethyl acetate or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.

  • The product, azetidin-3-yl carbamate hydrochloride, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

III. Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Benzhydryl-Protected Route A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Cyclization C 1-Benzhydryl-3-mesyloxyazetidine B->C Mesylation D 1-Benzhydryl-3-aminoazetidine C->D Amination E 3-Aminoazetidine D->E Hydrogenolysis F N-Boc-3-aminoazetidine E->F Boc Protection G Azetidin-3-yl carbamate hydrochloride F->G HCl

Caption: The Benzhydryl-Protected Route to Azetidin-3-yl carbamate hydrochloride.

N-Boc-Azetidin-3-one Route H N-Boc-azetidin-3-one I N-Boc-3-aminoazetidine H->I Reductive Amination or Horner-Wadsworth-Emmons J Azetidin-3-yl carbamate hydrochloride I->J HCl

Caption: The N-Boc-Azetidin-3-one Route to the target compound.

IV. Comparative Data of Synthetic Routes

ParameterBenzhydryl-Protected RouteN-Boc-Azetidin-3-one Route
Starting Materials Benzhydrylamine, EpichlorohydrinN-Boc-azetidin-3-one
Number of Steps 5-62-3
Scalability HighModerate to High
Key Intermediates 1-Benzhydrylazetidin-3-olN-Boc-3-aminoazetidine
Protecting Groups Benzhydryl, BocBoc
Key Reactions Cyclization, Mesylation, HydrogenolysisReductive Amination, Horner-Wadsworth-Emmons
Advantages Cost-effective starting materials, well-established.Shorter route, versatile for analog synthesis.
Disadvantages Longer synthetic sequence, use of hydrogenation.N-Boc-azetidin-3-one can be expensive.

V. Conclusion

The synthesis of azetidin-3-yl carbamate hydrochloride is a well-trodden path in medicinal chemistry, with several robust and scalable routes available. The choice of a specific pathway is often dictated by factors such as cost, scale, and the desired flexibility for analog synthesis. The classic benzhydryl-protected route offers a cost-effective and highly scalable option, while the N-Boc-azetidin-3-one route provides a more concise and versatile approach. A thorough understanding of the underlying chemical principles and experimental nuances of each step is paramount for the successful and efficient production of this critical building block for drug discovery and development.

References

  • Głowacka, I. E., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(23), 5732. [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Aviñó, A., et al. (n.d.). New carbamate supports for the preparation of 3'-amino-modified oligonucleotides. CORE. [Link]

  • PubMed. (n.d.). New carbamate supports for the preparation of 3'-amino-modified oligonucleotides. [Link]

  • Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12531–12539. [Link]

  • Google Patents. (n.d.).
  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612–8615. [Link]

  • Reddy, M. P., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983–987. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Foley, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(9), 502–515. [Link]

  • Tong, R., et al. (2019). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry, 182, 111624. [Link]

  • Blakemore, D. C., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1859–1865. [Link]

  • Elmabruk, A. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 159–163. [Link]

  • Pathak, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97649–97655. [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]

  • Brandi, A., et al. (2009). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(5), 2103–2145. [Link]

Sources

The Pharmacological Potential of Azetidine Carbamates: Structural Strain, Covalent Inhibition, and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of strained four-membered heterocycles into established pharmacophores represents a sophisticated strategy in modern drug discovery. Azetidine carbamates have emerged as a highly privileged class of covalent inhibitors, particularly in the modulation of the endocannabinoid system via Monoacylglycerol Lipase (MAGL)[1]. By exploiting the unique stereoelectronic properties of the azetidine ring, researchers can finely tune the electrophilicity of the carbamate "warhead," achieving exceptional target selectivity, optimizing ligand efficiency, and unlocking novel diagnostic applications such as intracellular pH sensing[2]. This technical guide explores the mechanistic foundation, pharmacological profiling, and validated experimental workflows associated with azetidine carbamates.

Mechanistic Foundation: The Stereoelectronics of Ring Strain

To understand the pharmacological potential of azetidine carbamates, one must first examine the physical organic chemistry governing their reactivity.

In a standard unstrained amide or carbamate (e.g., piperidine derivatives), the nitrogen lone pair delocalizes into the carbonyl π -system, stabilizing the molecule and reducing the electrophilicity of the carbonyl carbon. However, the four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Forcing the azetidine nitrogen into a planar sp2 hybridization state to allow for resonance would further exacerbate this ring strain[1].

The Causality of Reactivity: Because the azetidine nitrogen retains more sp3 character, the planarity of the carbamate moiety is disrupted. This decreased resonance stabilization renders the carbonyl carbon highly electrophilic. When paired with an electron-withdrawing leaving group—such as hexafluoroisopropanol (HFIP)—the azetidine carbamate becomes a highly efficient, irreversible covalent trap for catalytic serine residues (e.g., Ser122 in MAGL)[1].

G A 2-Arachidonoylglycerol (2-AG) B Monoacylglycerol Lipase (MAGL) A->B Substrate C Arachidonic Acid (AA) B->C Hydrolysis F Covalent Acyl-Enzyme Adduct B->F Inhibited State D Pro-inflammatory Prostaglandins C->D COX Enzymes E Azetidine HFIP Carbamate E->B Ser122 Attack E->F Forms

Mechanism of MAGL inhibition by azetidine carbamates and downstream effects.

Primary Application: Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the central nervous system, making it a prime target for neuroinflammatory and neurodegenerative diseases[3],[4].

The PK/PD Disconnect and Adduct Hydrolysis

During the parallel medicinal chemistry optimization of MAGL inhibitors, researchers identified that 3-substituted azetidine HFIP carbamates (e.g., Compound 6) exhibited exceptional in vitro potency and >15,000-fold selectivity over Fatty Acid Amide Hydrolase (FAAH)[1]. However, in vivo pharmacokinetic (PK) profiling revealed an unexpected phenomenon: the azetidine carbamates demonstrated a much faster rate of brain clearance compared to their piperidine counterparts[1].

Mechanistic Explanation: The same structural strain that makes the azetidine carbamate highly reactive toward the initial serine attack also makes the resulting covalent acyl-enzyme adduct less hydrolytically stable[1]. Water molecules within the MAGL active site can more easily hydrolyze the strained azetidine-adduct, releasing the drug (often as CO2​ and the free amine) and regenerating the active enzyme. This creates a unique pharmacodynamic (PD) profile where the target acts as the primary clearance pathway[1].

To optimize this liability, subsequent drug discovery efforts have explored bioisosteres, such as azabicyclo[3.1.0]hexane carbamates, which balance the required electrophilicity with improved adduct stability and lipophilic efficiency[4].

Quantitative Pharmacological Profiling
Scaffold TypeRepresentative CompoundTargetMAGL IC 50​ (nM)FAAH SelectivityIn Vivo Brain ClearanceAdduct Hydrolytic Stability
Azetidine HFIP Carbamate Compound 6 (Pyrazole-linked)MAGL3.2>15,000-foldRapidLow[1]
Piperidine HFIP Carbamate Compound 3 (Oxadiazole-linked)MAGL5.5~1,000-foldSlowHigh[1]
Azabicyclo[3.1.0]hexane Compound C1MAGL<10.0HighModerateModerate[4]

Advanced Diagnostic Applications: PET Imaging of Intracellular pH

The hydrolytic instability of the azetidine-MAGL adduct has been brilliantly repurposed for advanced neuroimaging. Recent developments have utilized [ 11C ]-labeled azetidine carbamates as Positron Emission Tomography (PET) probes[5].

Because the rate of hydrolysis of the[ 11C ]complex within the brain is highly dependent on the intracellular pH ( pHi​ ), the subsequent release and clearance of 11CO2​ serves as a direct, quantifiable biomarker. Molecular dynamics simulations confirm that the azetidine carbamate moiety allows for optimal water molecule access in the active site, enabling the first in vivo visualization of intracellular pH gradients in the brain—a critical parameter in ischemic stroke and tumor microenvironments[2].

Validated Experimental Workflows

Protocol 1: Synthesis of 3-Substituted Azetidine HFIP Carbamates

The construction of complex azetidine scaffolds often relies on the Horner-Wadsworth-Emmons (HWE) olefination of tert-butyl 3-oxoazetidine-1-carboxylate, preferred over standard Wittig reactions due to the enhanced nucleophilicity and milder basicity of the phosphonate carbanion[6].

  • Boc-Deprotection: Dissolve the functionalized Boc-protected azetidine in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0 °C. Stir for 2 hours.

  • Solvent Removal: Concentrate under reduced pressure to yield the azetidinium trifluoroacetate salt.

  • Carbamate Formation: Resuspend the salt in DCM. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the salt and act as an acid scavenger. Dropwise, add 1.1 equivalents of hexafluoroisopropyl chloroformate at -10 °C.

  • Causality & Validation: DIPEA is strictly required to prevent the premature hydrolysis of the highly reactive HFIP chloroformate by ambient moisture. The reaction is self-validating via LC-MS; the complete disappearance of the highly polar free amine peak and the emergence of the lipophilic carbamate peak confirms successful coupling.

Protocol 2: Click Chemistry Activity-Based Protein Profiling (CC-ABPP)

To evaluate the cellular potency and off-target serine hydrolase engagement of azetidine carbamates, CC-ABPP is utilized using an alkyne-tagged probe[1].

  • Probe Incubation: Incubate human brain vascular pericytes with the alkyne-containing azetidine carbamate probe (1 µM) for 1 hour at 37 °C.

  • Lysis: Wash cells with PBS, lyse using DPBS containing 0.1% Triton X-100, and clarify the proteome via centrifugation (14,000 x g, 15 min).

  • Click Reaction (CuAAC): To 1 mg/mL of proteome, add TAMRA-azide (fluorophore), TCEP (reducing agent), TBTA (ligand), and CuSO4​ . React for 1 hour at room temperature.

    • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) species in situ. TBTA is critical as it stabilizes Cu(I) in the aqueous lysis buffer, preventing its disproportionation and ensuring efficient triazole formation.

  • Self-Validation Check: This protocol must include a competitive control sample pre-treated with a known, broad-spectrum serine hydrolase inhibitor (e.g., fluorophosphonate-biotin) prior to probe incubation. A valid assay will show a complete ablation of the TAMRA fluorescence band at ~33 kDa (MAGL's molecular weight) in the control lane, confirming that the probe's binding is active-site specific and not due to non-specific lipophilic partitioning.

G Step1 1. Live Cell Incubation (Alkyne-Probe + Cells) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. Click Chemistry (TAMRA-Azide + CuAAC) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Detection Step4->Step5

Self-validating CC-ABPP workflow for assessing serine hydrolase target engagement.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS Publications).1

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI.4

  • Potential for in vivo visualization of intracellular pH gradient in the brain using PET imaging. Oxford Academic.5

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate. Benchchem.6

Sources

The Azetidine Advantage: A Technical Whitepaper on CAS 935668-38-5 (Azetidin-3-yl Carbamate Hydrochloride) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds has revolutionized lead optimization. CAS 935668-38-5 , chemically identified as azetidin-3-yl carbamate hydrochloride , represents a privileged building block in this paradigm[1]. Functioning as a highly efficient bioisostere for larger, more flexible heterocycles like piperidine and pyrrolidine, this four-membered nitrogenous ring offers a unique combination of structural rigidity, reduced lipophilicity, and enhanced metabolic stability[2].

This whitepaper provides an in-depth technical analysis of CAS 935668-38-5, detailing its physicochemical profile, mechanistic advantages in structure-based drug design (SBDD), and field-validated experimental protocols for its incorporation into novel pharmacophores.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 935668-38-5 stems from its precise physicochemical metrics. The azetidine ring introduces substantial angle strain (~26 kcal/mol), placing its reactivity and conformational dynamics between those of highly strained aziridines and flexible pyrrolidines[3].

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name Azetidin-3-yl carbamate hydrochlorideStandardized nomenclature for the HCl salt form.
CAS Registry Number 935668-38-5Unique identifier for the specific salt form[4].
Molecular Formula C₄H₉ClN₂O₂Indicates a high fraction of sp3 carbons (Fsp3 = 1.0 for the core)[4].
Molecular Weight 152.58 g/mol Low molecular weight allows for fragment-based drug discovery (FBDD)[4].
Hydrogen Bond Donors 3 (1x Azetidine NH₂⁺, 2x Carbamate NH₂)Facilitates strong, directional interactions with target kinase hinge regions or GPCRs[5].
Hydrogen Bond Acceptors 2 (Carbamate Oxygen atoms)Enables versatile binding modalities within hydrophilic protein pockets[5].
Topological Polar Surface Area ~55.1 Ų (Calculated)Optimal for maintaining aqueous solubility while permitting membrane permeability[6].

Mechanistic Rationale: The Causality of Scaffold Selection

Why do medicinal chemists actively select CAS 935668-38-5 over traditional six-membered rings? The causality lies in three distinct mechanistic advantages:

  • Exit Vector Plot (EVP) Trajectory: The cyclobutane-like geometry of the azetidine ring alters the spatial trajectory of the C3-substituent (the carbamate group)[7]. Unlike piperidines, which adopt rapid chair-boat interconversions that blur the spatial position of substituents, the azetidine ring locks the carbamate into a highly predictable, pre-organized vector. This reduces the entropic penalty upon target binding[2].

  • Metabolic Shielding (Resistance to N-dealkylation): Cytochrome P450 (CYP) enzymes typically oxidize the α-carbon of cyclic amines, leading to rapid N-dealkylation and high intrinsic clearance[8]. The α-protons of the azetidine ring are sterically constrained and electronically deactivated due to the ring strain, creating an unfavorable transition state for CYP-mediated hydrogen abstraction[2].

  • The Carbamate Motif: The terminal carbamate acts as a dual-action pharmacophore. It is significantly more metabolically stable than a primary amide or ester, yet it retains the ability to form robust bidentate hydrogen bonds with target protein backbones.

G CYP CYP450 Enzyme Oxidation Pip Piperidine Ring (Flexible alpha-protons) CYP->Pip High Affinity Aze Azetidine Ring (Rigid alpha-protons) CYP->Aze Steric/Electronic Hindrance Deg Rapid N-dealkylation (High Clearance) Pip->Deg Alpha-carbon oxidation Stab Sustained Half-life (Oxidation Resistance) Aze->Stab Unfavorable transition state

Fig 1: Mechanistic pathway comparing CYP450-mediated oxidation of piperidine vs. azetidine rings.

Experimental Workflows & Self-Validating Protocols

To successfully integrate CAS 935668-38-5 into a drug discovery pipeline, precise handling is required. The following protocols are designed as self-validating systems, ensuring that the causality of each step is understood and analytically confirmed.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Workflow

Objective: Couple the secondary amine of azetidin-3-yl carbamate to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) to generate a lead compound[9].

Step 1: Free-Basing and Solvation

  • Action: Suspend 1.0 equivalent of CAS 935668-38-5 in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. DMF is utilized due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction.

  • Validation Checkpoint: Complete dissolution of the suspension indicates successful formation of the soluble free base.

Step 2: Electrophilic Coupling

  • Action: Add 0.9 equivalents of the target heteroaryl chloride. Heat the reaction mixture to 80°C for 4–6 hours.

  • Causality: The sub-stoichiometric amount of the electrophile ensures complete consumption of the more valuable heteroaryl core. The temperature is capped at 80°C to prevent thermally induced ring-opening of the strained azetidine[10].

  • Validation Checkpoint: Perform TLC (Thin-Layer Chromatography) or LC-MS. The disappearance of the heteroaryl chloride peak and the emergence of a new product mass[M+H]⁺ confirms coupling.

Step 3: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl.

  • Causality: The LiCl wash is critical; it selectively partitions the DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.

G A Lead Compound (Piperidine Core) B Bioisosteric Replacement A->B Identify Liability C CAS 935668-38-5 (Azetidine Scaffold) B->C Scaffold Hopping D Improved PK Profile (Metabolic Stability) C->D Steric Shielding E Reduced Lipophilicity (Lower LogP) C->E Increased sp3 Fraction

Fig 2: Workflow of bioisosteric replacement using CAS 935668-38-5 to optimize pharmacokinetics.

Protocol 2: Analytical Validation (LC-MS & NMR)

Objective: Confirm the structural integrity of the azetidine ring post-reaction.

  • LC-MS Parameters: Use a soft ionization technique (ESI+) to prevent in-source fragmentation. The azetidine ring is prone to gas-phase ring opening if the cone voltage is too high. Maintain capillary voltage at 3.0 kV and cone voltage below 30V.

  • ¹H-NMR Causality: In a 400 MHz ¹H-NMR (DMSO-d6), the azetidine α-protons (C2 and C4) typically appear as highly characteristic, magnetically non-equivalent multiplets between 3.5–4.5 ppm due to the restricted rotation and ring strain[11]. If these peaks shift dramatically upfield or integrate to more than 4 protons, it is a self-validating indicator that the ring has inadvertently opened during the reaction.

Safety, Handling, and Hazard Classifications

Maintaining laboratory safety and compound integrity requires adherence to specific handling protocols dictated by the compound's GHS classifications[12].

Hazard ClassCategoryGHS CodeMitigation Strategy
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302, H312, H332Handle exclusively within a certified fume hood using nitrile gloves and P3 particulate respirators[12].
Skin Irritation Category 2H315Immediate washing with PEG-400 followed by water upon contact[12].
Eye Irritation Category 2AH319Mandate the use of tight-fitting chemical safety goggles[12].
Specific Target Organ Toxicity (STOT SE) Category 3H336Ensure adequate laboratory ventilation to prevent central nervous system depression[12].

Storage Causality: CAS 935668-38-5 must be stored at 4°C under an inert atmosphere (Argon/Nitrogen)[4]. The hydrochloride salt is highly hygroscopic; exposure to ambient humidity will lead to water absorption, which not only throws off stoichiometric calculations but can also hydrolyze the carbamate moiety over prolonged periods.

Sources

Engineering the Azetidine Scaffold: Biological Activity and Synthesis of 3-Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern medicinal chemistry. Due to its unique sp³-rich character, intrinsic ring strain, and favorable physicochemical profile, it is increasingly utilized to improve the metabolic stability and aqueous solubility of drug candidates. This whitepaper provides an in-depth technical analysis of the biological activity of 3-substituted azetidine derivatives, focusing specifically on their application as Triple Reuptake Inhibitors (TRIs) for central nervous system (CNS) disorders[1]. Furthermore, we detail self-validating synthetic workflows and experimental protocols essential for the robust development of these compounds.

The Azetidine Scaffold: Physicochemical and Structural Rationale

In drug design, the spatial orientation of pharmacophores is critical for target engagement. Substitution at the 3-position of the azetidine ring is particularly valuable because it projects substituents symmetrically relative to the ring nitrogen.

Causality in Scaffold Selection: Traditional acyclic amines often suffer from high conformational flexibility, leading to off-target binding and rapid metabolic degradation. Substituting an acyclic amine with a 3-substituted azetidine introduces conformational rigidity without the lipophilic penalty (high logP) associated with larger piperidine or pyrrolidine rings. This structural constraint forces the molecule into a bioactive conformation, optimizing interactions with the hydrophobic pockets of target proteins while maintaining the basicity necessary for salt formation and oral bioavailability[2].

Pharmacological Applications: Targeting Monoamine Transporters

While azetidine derivatives have shown promise as antimicrobial agents and PDE10 inhibitors for schizophrenia[3], their most profound recent application is in the treatment of Major Depressive Disorder (MDD) as Triple Reuptake Inhibitors (TRIs).

TRIs are designed to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, DAT). 3-Aryl-3-oxypropylamine azetidine derivatives have demonstrated exceptional efficacy in this domain, acting as single-molecule multi-target agents[1].

Mechanism Presynaptic Presynaptic Neuron Vesicles Monoamine Vesicles (5-HT, NE, DA) Presynaptic->Vesicles Synapse Synaptic Cleft Vesicles->Synapse Release Receptors Postsynaptic Receptors Synapse->Receptors Binding SERT SERT Synapse->SERT Reuptake NET NET Synapse->NET Reuptake DAT DAT Synapse->DAT Reuptake SERT->Presynaptic NET->Presynaptic DAT->Presynaptic Azetidine 3-Substituted Azetidine (Triple Reuptake Inhibitor) Azetidine->SERT Azetidine->NET Azetidine->DAT

Fig 1: Mechanism of action of 3-substituted azetidines as triple reuptake inhibitors.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of 3-substituted azetidines is highly sensitive to the steric and electronic nature of their substituents. Research into 86 analogues of 3-substituted azetidines revealed distinct SAR trends[1].

The bulkiness of the substituent at the oxygen atom (R2) and the presence of a naphthyl moiety at the R1 position are critical for maximizing transporter affinity. As shown in Table 1, increasing the steric bulk at R2 from a methyl to an n-propyl group significantly elevates activity against all three monoamine transporters. Conversely, overly large groups like benzyl substituents disrupt binding, likely due to steric clashes within the transporter's binding pocket[1].

Table 1: SAR of 3-Aryl-3-oxypropylamine Azetidine Derivatives
CompoundR1 SubstituentR2 SubstituentRelative TRI ActivityIn Vivo Efficacy (Forced Swim Test)
6ae PhenylMethylLowNot Evaluated
6af PhenylEthylModerateNot Evaluated
6aq Phenyln-PropylHighNot Evaluated
6ah PhenylBenzylDecreasedNot Evaluated
6bd Naphthyln-PropylVery HighSelected for Profiling
6be NaphthylAryl/BulkyVery HighActive (10 mg/kg IV, 20–40 mg/kg PO)

Data summarized from the biological profiling of 86 synthesized analogues[1].

Synthetic Workflows and Experimental Protocols

Synthesizing 3-substituted azetidines requires careful control of reaction conditions to prevent the strain-release ring-opening of the four-membered heterocycle[2].

Workflow Step1 Boc-3-azetidinone + Primary Amine Step2 Reductive Amination (NaBH(OAc)3) Step1->Step2 Step3 Intermediate 4 (Secondary Amine) Step2->Step3 Step4 N-Alkylation (R-X, K2CO3) Step3->Step4 Step5 Boc Deprotection (TFA or HCl) Step4->Step5 Step6 3-Aminoazetidine Derivatives Step5->Step6

Fig 2: Synthetic workflow for 3-aminoazetidine derivatives via reductive amination.

Protocol 1: Synthesis of 3-Substituted Azetidines via Grignard Addition

Objective: To generate a tertiary alcohol intermediate with high stereochemical control prior to subsequent alkylation[1].

Causality in Experimental Design: A Grignard reaction is employed over other nucleophilic additions because of its robust reactivity with sterically hindered aldehydes, ensuring complete conversion of the starting material without requiring elevated temperatures that could degrade the azetidine ring.

Step-by-Step Methodology:

  • Preparation: To a solution of phenylmagnesium bromide (0.5 M in THF, 21 mmol) at 0 °C, add a solution of the azetidine-derived aldehyde (7.0 mmol) dissolved in freshly distilled THF (15 mL) dropwise under an N₂ atmosphere. Rationale: The N₂ atmosphere prevents the degradation of the moisture-sensitive Grignard reagent, while the 0 °C temperature controls the exothermic addition, minimizing side reactions.

  • Reaction: Stir the mixture continuously for 3 hours at 0 °C.

  • Quenching: Pour the mixture onto an aqueous NH₄Cl solution (15 mL) and stir at room temperature for 30 minutes. Rationale: NH₄Cl provides a mild acidic proton to quench the alkoxide intermediate without degrading the acid-sensitive azetidine ring.

  • Extraction & Drying: Extract the aqueous layer with methylene chloride. Wash the organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude residue via LC-MS to confirm the presence of the expected molecular ion [M+H]⁺. Do not proceed to the alkylation step unless the purity of the intermediate exceeds 90% by UV absorbance (254 nm).

Protocol 2: High-Throughput Neurotransmitter Transporter Uptake Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives against hSERT, hNET, and hDAT[4].

Step-by-Step Methodology:

  • Cell Culture: Plate Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT in 96-well plates. Incubate at 37 °C with 5% CO₂ until 80% confluency is reached.

  • Compound Incubation: Treat the cells with varying concentrations of the azetidine derivatives (e.g., 0.1 nM to 10 μM) for 30 minutes. Rationale: A 30-minute pre-incubation allows the compounds to reach binding equilibrium with the transporters before the competitive substrate is introduced.

  • Fluorescence Measurement: Add a fluorescently labeled neurotransmitter analog to each well. Incubate for an additional 15 minutes, then wash the cells with assay buffer to remove extracellular fluorescence.

  • Quantification: Measure intracellular fluorescence using a microplate reader.

  • Self-Validation (QC): Include a known positive control (e.g., a standard TRI or SSRI) and a vehicle control in every plate. The assay is only considered valid if the positive control yields an IC₅₀ within half a log of its established literature value, ensuring the biological integrity of the transfected cells[5].

Conclusion

The 3-substituted azetidine scaffold represents a highly versatile and pharmacologically privileged structure. By leveraging its unique spatial geometry and favorable physicochemical properties, researchers can design highly potent multi-target agents, such as Triple Reuptake Inhibitors. Mastery of the synthetic challenges—particularly utilizing mild reagents like NaBH(OAc)₃ for reductive aminations and carefully controlled Grignard additions—is essential for building robust, self-validating libraries of these compounds.

References

  • Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: Bioorganic & Medicinal Chemistry (via PMC/NIH) URL: [Link]

  • Title: 1,3 substituted azetidine PDE10 inhibitors (US9365562B2)
  • Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL: [Link]

Sources

The Carbamate Moiety: A Versatile Player in Drug-Target Interactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The carbamate functional group, with its characteristic -NHC(=O)O- linkage, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties position it as a versatile scaffold in drug design, capable of engaging in a multitude of interactions with biological targets.[3] This technical guide provides an in-depth exploration of the multifaceted roles of the carbamate group in drug-target interactions, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical characteristics of carbamates, their diverse binding modalities, and their strategic application in both direct-acting drugs and prodrug strategies.

Physicochemical Properties and Structural Analogy to the Peptide Bond

The carbamate group can be considered a hybrid of an amide and an ester, and this unique composition dictates its chemical behavior.[1][4] This "amide-ester" nature confers significant chemical and proteolytic stability, a crucial attribute for any successful therapeutic agent.[3][4] Unlike the more labile ester linkage, the carbamate bond is more resistant to hydrolysis. Furthermore, its resemblance to the peptide bond allows it to act as a peptidomimetic, replacing native amide bonds in drug candidates to enhance metabolic stability against proteases.[1][3]

The electronic properties of the carbamate group are also central to its function. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for critical interactions with protein targets.[3][4] The delocalization of non-bonded electrons on the nitrogen into the carbonyl group imposes a degree of conformational restriction, influencing the overall shape of the drug molecule and its fit within a binding pocket.[1]

The Carbamate Group in Direct Drug-Target Interactions

The carbamate moiety can directly participate in the binding of a drug to its target through both non-covalent and covalent interactions. This versatility is a key reason for its prevalence in a wide array of approved drugs.[4]

Non-Covalent Interactions: The Power of Hydrogen Bonding

The ability of the carbamate group to form hydrogen bonds is a primary driver of its effectiveness in non-covalent drug-target interactions.[5] The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[4][5] These interactions are crucial for anchoring a drug molecule within the active site of an enzyme or the binding pocket of a receptor.

For example, in many HIV protease inhibitors such as darunavir, the carbamate backbone forms critical hydrogen bonds with the protease enzyme.[2][4] The conformational equilibrium of the carbamate C-N bond can also be influenced by hydrogen bonding, which can be a key determinant of biological activity.[6]

Covalent Interactions: The "Pseudo-Irreversible" Inhibition of Enzymes

Carbamates are well-known for their ability to act as "pseudo-irreversible" or slowly reversible inhibitors of enzymes, particularly serine hydrolases like acetylcholinesterase (AChE).[7][8] This mechanism involves the carbamylation of a catalytically active serine residue in the enzyme's active site.

The process begins with the formation of a non-covalent enzyme-inhibitor complex. Subsequently, the serine hydroxyl group launches a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group.[9] The carbamylated enzyme is inactive, and its regeneration through hydrolysis is significantly slower than the hydrolysis of the natural substrate-enzyme complex, leading to prolonged inhibition.[10]

This mechanism is the basis for the therapeutic action of several important drugs, including cholinesterase inhibitors used in the treatment of neurodegenerative diseases like Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis (e.g., neostigmine, pyridostigmine).[4][11]

The Carbamate Group as a Prodrug Moiety

Beyond its role in direct drug-target interactions, the carbamate linkage is extensively used in prodrug design.[4] A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.[3] Carbamates are employed to mask polar functional groups, such as hydroxyls, amines, and phenols, to improve a drug's pharmacokinetic properties.[4]

Key advantages of using carbamate prodrugs include:

  • Enhanced Bioavailability: By masking polar groups, carbamates can increase the lipophilicity of a drug, improving its absorption across biological membranes.[4]

  • Protection from First-Pass Metabolism: The carbamate group can shield the active drug from premature metabolism in the liver, increasing its systemic exposure.[4]

  • Improved Stability: Carbamate linkages are generally more stable to hydrolysis than ester linkages, providing better stability in the gastrointestinal tract and circulation.[1]

  • Targeted Drug Delivery: In some cases, prodrug activation can be targeted to specific tissues or organs where the necessary metabolic enzymes are present.[1]

Examples of successful carbamate prodrugs include bambuterol, which is converted to the active bronchodilator terbutaline, and capecitabine, a chemotherapeutic agent that is metabolized to 5-fluorouracil.[4]

Experimental and Computational Approaches to Studying Carbamate Interactions

A variety of experimental and computational techniques are employed to elucidate the role of the carbamate group in drug-target interactions.

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of drug-target complexes at atomic resolution.[12][13] This method provides direct visualization of how a carbamate-containing drug binds to its target, revealing the specific hydrogen bonds, and other non-covalent interactions.[14] For covalent inhibitors, crystallography can capture the structure of the carbamylated enzyme, providing invaluable insights into the mechanism of inhibition.

Experimental Protocol: Co-crystallization of a Protein with a Carbamate-Containing Ligand [14]

  • Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of the carbamate-containing ligand to ensure the formation of the protein-ligand complex.

  • Crystallization Screening: The protein-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop).

  • Crystal Optimization and Harvesting: Promising crystallization hits are optimized to obtain diffraction-quality crystals. Crystals are then harvested and cryo-protected for data collection.

  • X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying drug-target interactions in solution.[15][16] It can be used to confirm binding, determine binding affinities, and map the binding site of a carbamate-containing ligand on its target protein.[16] For covalent inhibitors, NMR can be used to monitor the carbamylation reaction and characterize the modified protein.[17][18]

Experimental Protocol: 1D Ligand-Observed NMR for Binding Assessment [16]

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the carbamate-containing ligand and varying concentrations of the target protein.

  • 1D ¹H NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum for each sample.

  • Spectral Analysis: Observe changes in the ligand's NMR signals (e.g., chemical shift perturbations, line broadening) upon addition of the protein. These changes are indicative of binding.

  • Binding Affinity Determination: By titrating the protein into the ligand solution and monitoring the changes in the NMR signals, the dissociation constant (Kd) can be determined.

Computational Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding and predicting the interactions of carbamate-containing drugs with their targets.[19][20]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and interactions.[21][22]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, allowing for the assessment of binding stability and the characterization of conformational changes upon binding.[19][23]

Diagram: Computational Workflow for Predicting Carbamate-Target Interactions

G cluster_0 Input Preparation cluster_1 Computational Analysis cluster_2 Output & Analysis Ligand Carbamate Ligand (3D Structure) Docking Molecular Docking Ligand->Docking Target Target Protein (3D Structure) Target->Docking MD Molecular Dynamics Simulation Docking->MD BindingMode Predicted Binding Mode & Interactions Docking->BindingMode Stability Binding Stability & Dynamics MD->Stability FreeEnergy Binding Free Energy Calculation MD->FreeEnergy

Caption: A typical computational workflow for investigating carbamate-target interactions.

Case Studies: Carbamate-Containing Drugs in Action

The versatility of the carbamate group is exemplified by its presence in a wide range of clinically successful drugs.

DrugTherapeutic AreaRole of Carbamate Group
Rivastigmine [4]Alzheimer's DiseaseCovalent modification of acetylcholinesterase[5]
Neostigmine [4]Myasthenia GravisCovalent modification of acetylcholinesterase[11]
Darunavir [4]HIV/AIDSHydrogen bonding interactions with HIV protease[2]
Felbamate [4]EpilepsyMechanism not fully elucidated, but carbamate is essential for activity[11]
Carbaryl [11]InsecticideCovalent modification of insect acetylcholinesterase
Irinotecan [4]CancerProdrug moiety to improve solubility and delivery[24]

Conclusion

The carbamate group is a privileged scaffold in drug design, owing to its unique combination of stability, structural mimicry of the peptide bond, and versatile binding capabilities. From forming critical non-covalent interactions to acting as a covalent warhead for enzyme inhibition and serving as a key linker in prodrug strategies, the carbamate moiety offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A thorough understanding of the principles governing carbamate-target interactions, supported by advanced experimental and computational techniques, will continue to drive the development of innovative and effective medicines.

Diagram: Roles of the Carbamate Group in Drug-Target Interactions

G cluster_interactions Direct Interactions cluster_prodrug Prodrug Moiety Carbamate Carbamate Group (-NHC(=O)O-) NonCovalent Non-Covalent (e.g., Hydrogen Bonding) Carbamate->NonCovalent Forms H-bonds Covalent Covalent (e.g., Enzyme Carbamylation) Carbamate->Covalent Acts as electrophile Prodrug Improves PK Properties (Bioavailability, Stability) Carbamate->Prodrug Masks polar groups Target1 Target1 NonCovalent->Target1 Reversible Binding Target2 Target2 Covalent->Target2 Pseudo-irreversible Inhibition ActiveDrug ActiveDrug Prodrug->ActiveDrug Metabolic Cleavage

Caption: The diverse roles of the carbamate group in drug design.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Darvesh, S., McDonald, R. S., & Kolis, S. P. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 220-221. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Darvesh, S., McDonald, R. S., & Kolis, S. P. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Matošević, A., & Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs Drug The role of... ResearchGate. [Link]

  • Piomelli, D., & Tsetsenis, T. (2010). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 5(9), e12643. [Link]

  • Barzagli, F., Mani, F., & Stortini, A. M. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15595-15603. [Link]

  • Papakostas, M., Glen, R. C., & Bender, A. (2024). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. Journal of Chemical Information and Modeling. [Link]

  • Alexander, S. A., Arhangelskis, M., & Morris, R. E. (2018). NMR Studies of Carbon Dioxide Capture. ChemRxiv. [Link]

  • Pérez-Júnior, E. C., et al. (2023). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules, 28(8), 3501. [Link]

  • Vega, M. C. (2024). X-Ray Crystallography for Macromolecular Complexes. Methods in Molecular Biology, 2707, 183-210. [Link]

  • Lätti, S., et al. (2022). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. International Journal of Molecular Sciences, 23(3), 1341. [Link]

  • Pérez-González, A., et al. (2022). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Barzagli, F., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. [Link]

  • Žunkovič, F., et al. (2023). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv. [Link]

  • ATSDR. (2011). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. National Center for Biotechnology Information. [Link]

  • Hartono, A., et al. (2014). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]

  • Moraczewski, J. P., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258-7262. [Link]

  • Asati, V. (2023). Chapter 12: Drug–Target Interactions. In Medicinal Chemistry and Drug Design. [Link]

  • Revankar, C. M., et al. (2013). Carbamate Insecticides Target Human Melatonin Receptors. PLoS ONE, 8(5), e64549. [Link]

  • Von Dreele, R. B., et al. (2000). 1FU2: FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. RCSB PDB. [Link]

  • Szałaj, N., et al. (2023). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 28(12), 4683. [Link]

  • Barzagli, F., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. [Link]

  • Von Dreele, R.B., et al. (2000). The first protein crystal structure determined from high-resolution X-ray powder diffraction data: a variant of T3R3 human insulin-zinc complex produced by grinding. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 12), 1549-1553. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Azetidin-3-yl Carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the multifaceted in vitro evaluation of Azetidin-3-yl carbamate hydrochloride, a small molecule featuring a carbamate functional group and an azetidine ring. Carbamates are a well-established class of compounds with diverse biological activities, often acting as enzyme inhibitors.[1][2] This document outlines a logical, tiered approach for characterizing the compound's foundational physicochemical properties, assessing its general cellular effects, and subsequently delving into its potential mechanism of action and early-stage drug-like properties. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, providing the technical detail necessary to generate a robust and interpretable preclinical data package.

Introduction: The Scientific Imperative

Azetidin-3-yl carbamate hydrochloride (CAS No. 935668-38-5) is a small molecule of interest due to its structural motifs.[3] The carbamate group is a known pharmacophore present in numerous approved drugs, most notably as an inhibitor of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and myasthenia gravis.[2][4][5] The strained four-membered azetidine ring provides a three-dimensional scaffold that can confer unique binding properties. Therefore, a systematic in vitro evaluation is the critical first step to profile its biological potential, whether as a lead compound, a chemical probe, or a fragment for further optimization.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors an early-stage drug discovery cascade. We begin with fundamental characterization, which is essential for ensuring data integrity, and progress through a series of assays designed to answer key questions: Is it stable? Is it cytotoxic? Does it engage a target? How does it affect cellular pathways? And does it possess basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties? Each step is explained not just procedurally, but with an emphasis on the scientific causality behind the experimental choices and the importance of self-validating systems through appropriate controls.

Stage 1: Foundational Physicochemical Profiling

Before any biological assessment, understanding the fundamental properties of the test article is paramount to ensure the accuracy and reproducibility of all subsequent experiments.[6][7] Poor solubility, for instance, can lead to false negatives or artifactual results in cell-based assays.[8]

Key Parameters & Rationale

A focused physicochemical assessment provides the baseline for compound handling and data interpretation.[8][9]

  • Solubility: Determines the maximum concentration achievable in aqueous assay buffers. It is critical for establishing the top concentration for dose-response curves and preventing compound precipitation.

  • Stability: Assesses the compound's degradation profile in assay media over time and under different conditions (pH, temperature). Unstable compounds can lead to a misinterpretation of potency.

  • Lipophilicity (LogD): Measures the compound's partitioning between an organic and aqueous phase at a physiological pH.[8] LogD is a key predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.[8]

Table 1: Example Physicochemical Profile for Azetidin-3-yl Carbamate Hydrochloride
ParameterMethodBuffer/SolventResultInterpretation
Kinetic SolubilityNephelometryPBS, pH 7.4150 µMSufficient for most initial cell-based screens (typically < 100 µM).
Chemical StabilityHPLC-UVPBS, pH 7.4, 37°C98% remaining after 48hStable under typical cell culture incubation conditions.
Lipophilicity (LogD)Shake-flaskOctanol/PBS, pH 7.41.2Indicates moderate lipophilicity, suggesting a balance between solubility and permeability.

Stage 2: General Cellular Activity Assessment

The initial biological evaluation aims to answer a fundamental question: does the compound affect cell health? These assays are conducted across multiple cell lines, ideally representing both cancerous and non-cancerous phenotypes, to identify any broad cytotoxic effects or cell-type specificities.

Cytotoxicity and Cell Viability Screening

The goal is to determine the concentration at which the compound induces cell death or inhibits metabolic activity.[10][11] The MTT and LDH assays are complementary, measuring different aspects of cell health.[12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[10][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing an indirect measure of cell viability.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][14][15]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Azetidin-3-yl carbamate hydrochloride in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Figure 1: General In Vitro Evaluation Workflow

G cluster_0 Stage 1: Foundation cluster_1 Stage 2: Biological Screening cluster_2 Stage 3: Mechanistic Deep Dive cluster_3 Stage 4: Synthesis Compound Azetidin-3-yl Carbamate HCl PhysChem Physicochemical Profiling (Solubility, Stability, LogD) Compound->PhysChem Characterize Cytotoxicity Cytotoxicity & Viability (MTT, LDH Assays) PhysChem->Cytotoxicity Inform Dosing TargetScreen Target Class Screening (e.g., AChE Inhibition) Cytotoxicity->TargetScreen Prioritize Non-Toxic Conc. Mechanism Mechanism of Action (e.g., Apoptosis Assay) TargetScreen->Mechanism If Hit, Investigate How ADME Early ADME-Tox (Metabolic Stability, Permeability) TargetScreen->ADME Profile Drug-Likeness Report Generate Compound Profile & Define Next Steps Mechanism->Report ADME->Report

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Stage 3: Target Class Identification & Mechanistic Elucidation

Given the carbamate moiety, a primary hypothesis is the inhibition of hydrolase enzymes, particularly cholinesterases.[1][2]

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if the compound inhibits the activity of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4] The Ellman method is a robust and widely used colorimetric technique for this purpose.[4][5]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[4][5] A reduction in color formation indicates enzyme inhibition.

Experimental Protocol: AChE Inhibition Assay
  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, DTNB, and assay buffer (e.g., phosphate buffer, pH 7.5).[4][5]

  • Assay Plate Setup: In a 96-well plate, add:

    • Test Wells: Assay buffer, diluted compound, and diluted AChE enzyme.

    • Control (100% Activity): Assay buffer, vehicle solvent, and diluted AChE enzyme.

    • Blank (No Enzyme): Assay buffer and vehicle solvent.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add a working solution of ATCh and DTNB to all wells to start the reaction.[4]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to calculate the IC50 value.

Apoptosis Induction Assay (Caspase-Glo® 3/7)

If the compound demonstrates cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway mediated by caspase enzymes.[16] Caspases-3 and -7 are critical executioner caspases.[16][17]

Principle: The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that measures the activity of caspases-3 and -7.[18][19] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a quantifiable "glow-type" light signal.[19][20] The signal intensity is directly proportional to the amount of caspase activity.

Figure 2: Principle of the Caspase-Glo® 3/7 Assay

G cluster_reagent Caspase-Glo® Reagent ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 contains Cleavage Cleavage Caspase37->Cleavage Substrate Pro-Substrate (DEVD-Aminoluciferin) Substrate->Cleavage Luciferase Luciferase Light Luminescent Signal (Light) Luciferase->Light catalyzes Aminoluciferin Aminoluciferin Cleavage->Aminoluciferin releases Aminoluciferin->Light

Caption: Workflow of the luminescent caspase-3/7 activity assay.

Stage 4: Early ADME-Tox Profiling

Early assessment of ADME-Tox properties is vital for selecting compounds with a higher probability of success in later development stages.[21] Key in vitro assays include metabolic stability and membrane permeability.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[22][23]

Principle: The compound is incubated with liver microsomes (human, rat, etc.) and a necessary cofactor, NADPH.[23][24] At various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.[22] The rate of disappearance is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[21][24]

Experimental Protocol: Microsomal Stability Assay
  • Preparation: Thaw pooled liver microsomes and prepare a reaction mixture containing phosphate buffer and the test compound.[22][25]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[22]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[24]

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.[22]

  • Analysis: The concentration of the remaining parent compound is determined using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression is used to calculate the half-life and intrinsic clearance.

Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[26][27] It models the gastrointestinal tract barrier for oral absorption or the blood-brain barrier.[26]

Principle: A 96-well microplate consists of a donor compartment and an acceptor compartment, separated by a filter coated with an artificial lipid membrane (e.g., lecithin in dodecane).[26][28][29] The compound is added to the donor well (at a specific pH, e.g., 7.4), and after an incubation period, the amount of compound that has passively diffused into the acceptor well is quantified by UV-Vis spectroscopy or LC-MS/MS.[26][27]

Table 2: Example Early ADME-Tox Profile
AssaySystemKey ParameterResultClassification
Metabolic StabilityHuman Liver Microsomest½ (min)45Moderately Stable
PermeabilityPAMPA-GIT (pH 7.4)P_app_ (x 10⁻⁶ cm/s)8.5High Permeability

Data Synthesis and Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust initial profile for Azetidin-3-yl carbamate hydrochloride. By integrating data from physicochemical, cytotoxic, mechanistic, and ADME-Tox assays, a comprehensive picture emerges. For example, a compound that is soluble, stable, non-cytotoxic at active concentrations, potently inhibits a target enzyme like AChE, and demonstrates moderate metabolic stability with high permeability would be considered a promising candidate for further investigation. This structured, hypothesis-driven approach ensures that resources are focused on compounds with the highest potential for success, providing a solid foundation for subsequent preclinical development.

References

  • National Center for Biotechnology Information (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC. NIH. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Available at: [Link]

  • Charnwood Discovery. PAMPA In Vitro Assay. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • NextSDS. azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Physicochemical profiling of drug candidates using Capillary-based techniques | Request PDF. Available at: [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]

  • NextSDS. methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Sygnature Discovery. Physicochemical Profiling. Available at: [Link]

  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Available at: [Link]

  • MTTlab. Microsomal Stability Assay. Available at: [Link]

  • ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets | Analytical Chemistry. Available at: [Link]

  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. Available at: [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Available at: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available at: [Link]

  • ResearchGate. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available at: [Link]

  • PubMed. An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. Available at: [Link]

  • BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. Available at: [Link]

  • PubMed. Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. Available at: [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]

  • Abbkine. LDH Cytotoxicity Assay Kit. Available at: [Link]

  • MDPI. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Available at: [Link]

  • Protheragen. Tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Available at: [Link]

  • IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]

  • Da-ta Biotech. In Vitro Assays Drug Discovery: R&D Solutions. Available at: [Link]

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of tert-Butyl (azetidin-3-yl)carbamate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3)

Executive Summary & Chemical Significance

In modern drug discovery, sp³-rich scaffolds are highly sought after to improve the physicochemical properties of drug candidates, such as lowering lipophilicity (logP) and increasing metabolic stability. tert-Butyl (azetidin-3-yl)carbamate hydrochloride is a premier bifunctional building block that serves as a rigid, low-molecular-weight bioisostere for piperidines and pyrrolidines[1].

As a Senior Application Scientist, I frequently observe that the success of utilizing this building block hinges on mastering its orthogonal reactivity. The molecule possesses two distinct nitrogen centers:

  • The Azetidine Ring Nitrogen: A secondary amine (supplied as an HCl salt) with a pKa of ~10.4. Once neutralized, it is a potent nucleophile ready for alkylation, arylation, or reductive amination.

  • The 3-Amino Position: Protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert to nucleophiles and bases, but selectively labile under acidic conditions[2].

This guide details field-proven, self-validating protocols for the divergent functionalization of this critical intermediate.

Strategic Workflow & Mechanistic Rationale

To effectively utilize this compound, the synthetic sequence must be strictly ordered. The secondary azetidine nitrogen is functionalized first, followed by the acidic deprotection of the Boc group to unmask the primary amine for subsequent coupling (e.g., amide bond or urea formation).

G A tert-Butyl (azetidin-3-yl)carbamate HCl (CAS: 217806-26-3) B Neutralization (DIPEA/K2CO3) Free Azetidine Nitrogen A->B C N-Alkylation / SNAr / Reductive Amination (N-Functionalized Intermediate) B->C D Boc Deprotection (HCl/Dioxane or TFA) Unmasking 3-Amino Group C->D E Amide Coupling / Urea Formation (Final Drug Conjugate) D->E

Fig 1: Orthogonal functionalization strategy for azetidin-3-yl carbamate.

Experimental Protocols

Protocol A: N-Alkylation via Nucleophilic Substitution (SN2 / SNAr)

Mechanistic Causality: The azetidine nitrogen is locked as an inactive hydrochloride salt. To initiate nucleophilic attack on an alkyl or aryl halide, a base must be introduced. For robust SN2 or SNAr reactions, inorganic bases like Potassium Carbonate ( K2​CO3​ ) in a mixed solvent system (e.g., THF/Water) at elevated temperatures provide the optimal balance of solubility and reactivity without degrading the strained 4-membered ring[1].

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add tert-butyl (azetidin-3-yl)carbamate hydrochloride (1.0 eq, e.g., 200 g) and K2​CO3​ (2.5 eq). The excess base ensures complete neutralization of the HCl salt and acts as an acid scavenger for the byproduct of the alkylation[1].

  • Solvent Addition: Suspend the mixture in Tetrahydrofuran (THF) and Water (approx. 3:1 v/v ratio). The biphasic nature helps dissolve the inorganic base while keeping the organic intermediates in solution.

  • Electrophile Addition: Add the alkyl halide or aryl halide (1.05 eq) to the stirred mixture at 20 °C.

  • Heating: Elevate the temperature to 70 °C. Self-Validation Check: Monitor via LCMS or TLC (Ninhydrin stain). The reaction is typically complete within 1.5 to 2 hours when the starting material mass ( [M+H]+=173 for the free base) is consumed[1].

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination

Mechanistic Causality: Direct alkylation can sometimes lead to complex mixtures or require harsh heating. Reductive amination is a milder alternative. By reacting the free-based azetidine with an aldehyde/ketone, an electrophilic iminium ion is formed in situ, which is subsequently trapped by a mild hydride donor like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )[3].

Mechanism N1 Azetidine HCl Salt N2 Free Base Azetidine N1->N2 DIPEA (1.2 eq) N4 Hemiaminal Intermediate N2->N4 N3 Carbonyl Electrophile N3->N4 N5 Iminium Ion N4->N5 - H2O N7 N-Alkyl Azetidine Product N5->N7 NaBH(OAc)3

Fig 2: Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Step-by-Step Methodology:

  • Free-Basing: Dissolve the azetidine hydrochloride salt (1.0 eq) in Dichloroethane (DCE) or Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature.

  • Imine Formation: Add the target aldehyde or ketone (1.05 eq). Stir for 1 hour to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Expert Insight: NaBH(OAc)3​ is preferred over NaBH4​ because it is milder and will not reduce the unreacted aldehyde before the iminium ion is formed.

  • Quenching & Workup: After 2-16 hours (verify completion via LCMS), quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, dry the organic layer, and concentrate.

Protocol C: Boc Deprotection

Mechanistic Causality: Once the azetidine nitrogen is functionalized, the 3-amino group must be unmasked. The Boc carbamate is cleaved via acid-catalyzed hydrolysis. Because the azetidine ring is strained, strictly anhydrous acidic conditions (like 4M HCl in Dioxane or Trifluoroacetic acid in DCM) are preferred to prevent unwanted ring-opening side reactions that can occur in hot aqueous acids[2].

Step-by-Step Methodology:

  • Acid Addition: Dissolve the N-functionalized tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in DCM. Cool to 0 °C.

  • Cleavage: Dropwise, add Trifluoroacetic Acid (TFA) (10 eq) or 4M HCl in Dioxane (5 eq).

  • Propagation: Remove the ice bath and stir at room temperature for 1-2 hours. Self-Validation Check: The evolution of CO2​ gas (bubbling) is a physical indicator of the deprotection progressing[2].

  • Isolation: Concentrate the solvent under a vacuum. Triturate the resulting oil with diethyl ether to precipitate the fully deprotected 3-aminoazetidine derivative as a TFA or HCl salt, ready for immediate downstream amide coupling.

Quantitative Data & Parameter Summary

To ensure reproducibility across different synthetic campaigns, the following table summarizes the optimized parameters for the three core workflows described above.

Reaction ParameterProtocol A: SNAr / AlkylationProtocol B: Reductive AminationProtocol C: Boc Deprotection
Primary Reagents Alkyl/Aryl Halide, K2​CO3​ Aldehyde, NaBH(OAc)3​ , DIPEA4M HCl in Dioxane or TFA
Optimal Solvent THF/Water (3:1) or DMFDCE or DCMDCM
Temperature 70 °C – 90 °C20 °C – 25 °C0 °C warming to 25 °C
Reaction Time 1.5 – 4 hours2 – 16 hours1 – 2 hours
Typical Yield 60% – 85%75% – 90%>95% (Quantitative)
Key Risk Factor Over-alkylation (quaternization)Premature reduction of aldehydeAzetidine ring-opening (if heated)

References

  • Chemical compounds - US Patent 10961241B2 Source: Google Patents URL
  • Process Development for the Synthesis of a Monobactam Antibiotic—LYS228 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application Notes and Protocols: The Azetidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Among the various structural motifs employed by medicinal chemists, small, strained ring systems have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2] Its unique combination of properties—conformational rigidity, high sp3-character, and inherent ring strain—provides a powerful tool for navigating complex biological targets and overcoming drug development hurdles.[3][4]

This guide provides an in-depth exploration of the azetidine scaffold, detailing its strategic application in drug design, providing actionable synthetic protocols, and highlighting its impact across various therapeutic areas.

Unique Physicochemical and Structural Characteristics

The azetidine ring's utility stems from its distinct structural features. Comprising three carbon atoms and one nitrogen atom, its four-membered structure possesses considerable angle strain (approx. 25.4 kcal/mol), placing it between the more reactive aziridine and the more flexible, less strained pyrrolidine.[5][6] This inherent strain does not render the molecule unstable for pharmaceutical applications; rather, it imparts a conformational rigidity that is highly advantageous.[7] This rigidity pre-organizes substituents into well-defined three-dimensional orientations, which can reduce the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity and selectivity.[1][5]

cluster_0 Comparison of N-Heterocycle Ring Strain Aziridine Aziridine (27.7 kcal/mol) Highly Strained Azetidine Azetidine (25.4 kcal/mol) Moderately Strained Aziridine->Azetidine Decreasing Reactivity Pyrrolidine Pyrrolidine (5.4 kcal/mol) Low Strain Azetidine->Pyrrolidine Increasing Flexibility

Caption: Relative ring strain and flexibility of common N-heterocycles.

Part 1: The Strategic Value of Azetidines in Drug Design

The incorporation of an azetidine moiety is a deliberate strategic choice aimed at modulating multiple molecular properties simultaneously.

Improving Physicochemical and Pharmacokinetic Profiles

Azetidines are frequently employed to enhance aqueous solubility and metabolic stability.[1][3] Compared to larger saturated heterocycles like piperidine, the more compact and polar nature of the azetidine ring can improve solubility. Furthermore, the azetidine nitrogen and adjacent carbons can be more resistant to common metabolic pathways like N-dealkylation, a critical advantage in extending a drug's half-life.[1][8]

A Versatile Bioisosteric Replacement

The concept of bioisosterism—substituting one part of a molecule with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The azetidine scaffold is a versatile bioisostere for a range of functional groups.[1][9]

  • Ring Replacement: It can replace larger rings like pyrrolidine or piperidine to reduce molecular weight and lipophilicity (LogP).[10]

  • Constrained Linker: It can act as a rigid linker, locking the relative orientation of two pharmacophoric groups to optimize their interaction with a target.[1]

  • Isopropyl/tert-Butyl Mimic: The 3-substituted azetidine can serve as a polar, sp3-rich mimic for isopropyl or tert-butyl groups, improving properties like solubility while maintaining necessary steric bulk.[4]

Accessing Novel Chemical Space

The defined three-dimensional geometry of the azetidine ring allows substituents to project into vectors of chemical space that are often inaccessible with more flexible or planar scaffolds.[5][10] This enables medicinal chemists to forge novel interactions with biological targets, potentially unlocking new mechanisms of action or improving selectivity.

Part 2: Applications in Modern Drug Discovery

The versatility of the azetidine scaffold is evident in its presence in several FDA-approved drugs and numerous clinical candidates across a wide spectrum of diseases.[3][11]

Drug NameTherapeutic AreaRole of Azetidine Scaffold
Baricitinib Rheumatoid Arthritis, COVID-19JAK inhibitor; the azetidine moiety serves as a key linker, contributing to the optimal orientation for binding and improved pharmacokinetic properties.[3]
Cobimetinib Melanoma (Cancer)MEK1/2 inhibitor; the azetidine ring enhances metabolic stability and provides a vector for substituent placement.[1][7]
Azelnidipine HypertensionCalcium channel blocker; the scaffold is integral to the dihydropyridine structure, influencing potency and duration of action.[1][7]
Sarolaner Veterinary EctoparasiticideIsoxazoline insecticide; the spiro-azetidine provides a rigid, three-dimensional structure crucial for its activity.[3]
Case Study: Azetidine-Based JAK Inhibitors

The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[1] Azetidine-containing compounds, such as Baricitinib, have proven to be effective inhibitors of this pathway.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Transcription STAT_P->Gene 5. Binding to DNA Baricitinib Baricitinib (Azetidine-based Inhibitor) Baricitinib->JAK INHIBITION

Caption: Intervention point of azetidine-based inhibitors in the JAK-STAT pathway.

Beyond these examples, azetidine derivatives have shown significant promise as central nervous system (CNS) modulators, antibacterial agents, and antiviral compounds.[3][5][12]

Part 3: Key Synthetic Protocols

Historically, the synthesis of the strained azetidine ring was challenging, limiting its use.[1] However, modern synthetic methodologies have made a diverse array of functionalized azetidines readily accessible.

Protocol 1: Synthesis of N-Protected Azetidines via Intramolecular Cyclization

This is one of the most common methods for constructing the azetidine ring, relying on the cyclization of a γ-amino alcohol derivative.[2] The choice of protecting group (e.g., tosyl, nosyl) on the nitrogen and the leaving group on the alcohol are critical for reaction efficiency.

Objective: To synthesize N-Tosyl-azetidine from 3-amino-1-propanol.

Workflow Diagram:

Synthesis_Workflow start Start: 3-Amino-1-propanol step1 Step 1: N-Protection (TsCl, Pyridine) start->step1 step2 Step 2: O-Activation (MsCl, Et3N) step1->step2 step3 Step 3: Cyclization (NaH, THF) step2->step3 end Product: N-Tosyl-azetidine step3->end

Caption: Workflow for N-Tosyl-azetidine synthesis via cyclization.

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve 3-amino-1-propanol (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq). Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work up the reaction by adding 1M HCl and extracting with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield N-tosyl-3-amino-1-propanol.

  • Activation of the Hydroxyl Group:

    • Dissolve the N-tosyl-3-amino-1-propanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

    • Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Causality Note: The hydroxyl group is converted into a better leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution.

    • Stir for 2 hours at 0 °C.

    • Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer, and concentrate to yield the mesylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the mesylated intermediate in dry tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C. Trustworthiness Note: NaH is a strong, non-nucleophilic base that deprotonates the tosylamide nitrogen, activating it for the intramolecular SN2 attack that forms the ring. Careful, portion-wise addition is required to control hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final N-Tosyl-azetidine.

Protocol 2: Synthesis of Azetidines via Reduction of β-Lactams

The reduction of readily available azetidin-2-ones (β-lactams) is another powerful and direct route to substituted azetidines.[13] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required.

Objective: To synthesize a 1,4-disubstituted azetidine from its corresponding β-lactam precursor.

Step-by-Step Methodology:

  • Setup:

    • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the starting β-lactam (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

  • Reduction:

    • Slowly add a solution of LiAlH₄ in THF (2.0 eq) via a dropping funnel. Causality Note: LiAlH₄ is a potent source of hydride (H⁻) that reduces the carbonyl group of the lactam completely to a methylene (CH₂) group. An excess is used to ensure complete conversion.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the weight of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is critical for safety and for precipitating the aluminum salts into a granular, easily filterable solid, simplifying the work-up significantly.

    • Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure.

    • If necessary, purify the crude azetidine product by flash chromatography or distillation to yield the pure product.

Conclusion

The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its unique structural and physicochemical properties offer rational solutions to many challenges encountered in drug design, from enhancing metabolic stability and solubility to providing novel vectors for exploring target interactions.[3][4] As synthetic methodologies continue to advance, enabling more complex and diverse azetidine derivatives to be synthesized, the impact of this small but powerful heterocycle on the development of next-generation therapeutics is set to expand even further.[5][14]

References

  • Cheekatla, S. R., et al. (2026).
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Mavዒda, A., et al. (2024). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Preprints.org.
  • Urban, M. & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Urban, M. & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Singh, R. P., et al. Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Hazra, S., et al. Background and conceptual design a Aza-azetidine bioisostere of piperazine...
  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones.
  • ResearchGate. Examples of azetidine-based bioisosters.
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Page, D., et al. (2021).
  • Höfner, G., et al. (2010).
  • Enamine. Azetidines. Enamine.
  • ResearchGate. (2021). Structures of some azetidine-based drugs.
  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

Sources

Application Notes: Azetidin-3-YL Carbamate Hydrochloride as a Versatile Building Block for Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] While the design of the POI and E3 ligands is crucial for binding, the linker is far from a passive spacer. Its length, rigidity, and chemical composition critically influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties by dictating the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

Traditional PROTAC linkers, such as flexible polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity but can be associated with drawbacks like poor metabolic stability and a high entropic penalty upon ternary complex formation. This has driven a shift towards more sophisticated, rigid linkers. Rigid linkers, by pre-organizing the molecule into a more defined conformation, can reduce the entropic penalty of binding, potentially leading to more stable and productive ternary complexes and improved degradation efficiency.

This application note focuses on Azetidin-3-YL carbamate hydrochloride and its protected forms (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) as a key building block for constructing rigid PROTAC linkers. The strained four-membered azetidine ring provides a conformationally restricted scaffold, offering a strategic advantage in the rational design of next-generation protein degraders.

The Azetidine Moiety: A Scaffold for Rigidity and Improved Properties

The incorporation of an azetidine ring into the linker structure offers several key advantages:

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the number of accessible conformations, which can help to pre-organize the PROTAC into a bioactive orientation for optimal ternary complex formation.[2]

  • Improved Physicochemical Properties: Compared to long, flexible alkyl or PEG chains, the compact and more polar nature of the azetidine ring can improve properties such as aqueous solubility and cell permeability, which are often challenging for large PROTAC molecules.

  • Vectorial Control: The 3-substituted azetidine provides two distinct points for synthetic elaboration (the ring nitrogen and the 3-position substituent), allowing for precise control over the exit vectors of the linker and the spatial orientation of the POI and E3 ligase ligands.

The most common synthetic precursor, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride, utilizes the tert-butyloxycarbonyl (Boc) group to protect the 3-amino functionality. This enables a robust and sequential synthetic strategy where one ligand is first attached to the azetidine ring nitrogen, followed by deprotection and attachment of the second ligand to the newly exposed 3-amino group.

PROTAC Synthesis Workflow using Boc-Azetidine Building Block

The following diagram illustrates the general, modular workflow for synthesizing a PROTAC using a Boc-protected 3-aminoazetidine building block. This strategy allows for the divergent synthesis of a PROTAC library by coupling different POI ligands to a common E3-ligase-linker intermediate, or vice versa.

G cluster_0 Part 1: First Coupling cluster_1 Part 2: Deprotection cluster_2 Part 3: Second Coupling cluster_3 Part 4: Purification A E3 Ligase Ligand (with -COOH) C Amide Coupling (e.g., HATU, DIPEA) A->C B Boc-Azetidin-3-yl-amine (Hydrochloride Salt) B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (e.g., TFA or HCl/Dioxane) D->E F Amine-Linker Intermediate (Amine Salt) E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G POI Ligand (with -COOH) G->H I Final PROTAC (Crude) H->I J Purification (e.g., Prep-HPLC) I->J K Purified PROTAC J->K G cluster_0 Cellular Environment cluster_1 cluster_2 cluster_3 POI Protein of Interest (e.g., BCL-XL) PROTAC Azetidine-Linked PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) Ub Poly-ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Degrades

Sources

Application Notes & Protocols: Strategic Incorporation of Azetidin-3-yl Carbamate Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of constrained non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability, refined conformational control, and novel biological activities. Azetidine-based amino acids, as rigid mimics of proline, are particularly valuable for inducing specific structural turns and exploring new regions of chemical space.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the effective use of tert-Butyl (azetidin-3-yl)carbamate hydrochloride , a key building block, in solid-phase peptide synthesis (SPPS). We delve into the causality behind procedural choices, from in situ neutralization and coupling strategies to post-synthesis analysis, ensuring researchers can confidently and successfully integrate this versatile moiety into their peptide scaffolds.

The Azetidine Building Block: A Tool for Conformational Constraint

Azetidin-3-yl carbamate hydrochloride serves as a synthetic equivalent of a β-aminoalanine residue but with a critical distinction: the four-membered ring severely restricts the backbone's conformational freedom. The most commonly utilized variant for standard SPPS is the N-Boc protected form, tert-Butyl (azetidin-3-yl)carbamate hydrochloride .

  • Structure:

    • Core: A strained four-membered azetidine ring.

    • Functionality: A secondary amine within the ring that participates in peptide bond formation and a primary amine at the 3-position, which is typically protected.

    • Protecting Group: The tert-Butoxycarbonyl (Boc) group is ideal for compatibility with the acid-labile deprotection steps of side chains in standard Fmoc/tBu synthesis strategies.[3][4]

    • Salt Form: The hydrochloride salt enhances shelf-stability and handling but necessitates a neutralization step prior to coupling.

The incorporation of this building block can significantly influence peptide secondary structure, often acting as a potent γ-turn inducer.[5] This structural control is invaluable in designing peptides with specific receptor-binding conformations or improved resistance to enzymatic degradation.[6]

Principle of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The integration of azetidin-3-yl carbamate into a growing peptide chain on a solid support follows the fundamental principles of SPPS.[7] The process is a series of cyclical steps involving deprotection of the N-terminal amine, activation and coupling of the incoming protected amino acid, and extensive washing.

The key considerations for this specific building block are:

  • Neutralization: As a hydrochloride salt, the building block's secondary amine must be converted to the free amine to act as a nucleophile. This is achieved in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

  • Coupling: The secondary amine of the azetidine ring can exhibit slightly lower nucleophilicity and greater steric hindrance compared to a primary amine. Therefore, robust activation methods and coupling reagents are essential for driving the reaction to completion.

  • Reaction Monitoring: The secondary amine on the newly incorporated azetidine residue will not yield a positive result with the ninhydrin-based Kaiser test. A chloranil or isatin test is required to confirm the presence of a free secondary amine in subsequent cycles.

SPPS_Workflow cluster_resin Solid Support Resin Resin with Rink Amide Linker Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection Cleavage Final Cleavage & Deprotection (TFA Cocktail) Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification Washing1 Washing1 Fmoc_Deprotection->Washing1 Coupling Coupling Washing1->Coupling Coupling->Cleavage After final cycle Washing2 Washing2 Coupling->Washing2 Capping Capping Washing2->Capping Capping->Fmoc_Deprotection Repeat for next amino acid

Diagram 1: General workflow for incorporating Azetidin-3-yl carbamate in Fmoc-SPPS.

Experimental Protocols

Protocol 1: Standard Incorporation of Boc-Azetidin-3-yl Carbamate Hydrochloride via Fmoc/tBu SPPS

This protocol details the manual coupling of the azetidine building block to a peptide chain assembled on a Rink Amide resin.

Materials and Reagents

ReagentSupplierTypical Purity/Concentration
Rink Amide AM Resin (100-200 mesh)Standard Suppliers~0.5 mmol/g loading
Fmoc-protected Amino AcidsStandard SuppliersSynthesis Grade
tert-Butyl (azetidin-3-yl)carbamate HClSigma-Aldrich, etc.>97%[3][4]
N,N'-Diisopropylcarbodiimide (DIC)Standard Suppliers>99%
Hydroxybenzotriazole (HOBt)Standard SuppliersSynthesis Grade
N,N-Diisopropylethylamine (DIEA)Standard Suppliers>99.5% (Peptide Synthesis Grade)
PiperidineStandard Suppliers>99.5%
N,N-Dimethylformamide (DMF)Standard SuppliersPeptide Synthesis Grade
Dichloromethane (DCM)Standard SuppliersACS Grade
Trifluoroacetic Acid (TFA)Standard Suppliers>99.5%
Triisopropylsilane (TIPS)Standard Suppliers>98%

Step-by-Step Methodology

  • Resin Swelling: Swell 100 mg of Rink Amide resin (~0.05 mmol) in a fritted syringe reactor with DMF (2 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 2 mL portion of the deprotection solution for 15 minutes. This ensures complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.[7]

  • Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3). Each wash should be 2 mL for 1 minute.

  • Preparation of Coupling Solution (Critical Step):

    • In a separate vial, dissolve tert-Butyl (azetidin-3-yl)carbamate hydrochloride (4 eq., 0.2 mmol, 41.7 mg) and HOBt (4 eq., 0.2 mmol, 27 mg) in 1 mL of DMF.

    • Add DIEA (8 eq., 0.4 mmol, 70 µL). The excess base is crucial to both neutralize the hydrochloride salt and the HOBt, and to facilitate the coupling reaction.

    • Add DIC (4 eq., 0.2 mmol, 31 µL).

    • Allow the solution to pre-activate for 2-3 minutes at room temperature. Causality: This pre-activation period allows for the formation of the reactive HOBt-ester, which minimizes side reactions like racemization.

  • Coupling Reaction:

    • Add the prepared coupling solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours. Due to the nature of the secondary amine, a longer coupling time or double coupling may be necessary.

    • Self-Validation: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a chloranil test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin as described in step 3 (DMF x5, DCM x3, DMF x3).

  • Continuation of Synthesis: The peptide-resin is now ready for the deprotection of the next Fmoc-amino acid and continuation of the synthesis.

struct1 [label=<

Resin-Peptide-NH2
>];

struct2 [label=<

Boc-NHAze
H
>];

struct3 [label=<

Resin-Peptide-N-
>];

struct4 [label=<

Boc-NHAze
>];

plus1 [label="+"]; plus2 [label="+"];

reagents [label="DIC/HOBt\nDIEA"]; byproducts [label="DCU, HOBt,\nDIEA·HCl"];

{rank=same; struct1; plus1; struct2; reagents;} {rank=same; struct3; plus2; struct4; byproducts;}

struct1 -> reagents [style=invis]; reagents -> struct3 [label="Coupling"]; struct2 -> reagents [style=invis];

struct3 -> struct4 [style=invis]; struct4 -> byproducts [style=invis];

subgraph { edge [style=invis]; struct1 -> plus1 -> struct2; struct3 -> plus2 -> struct4; } }

Diagram 2: Schematic of the coupling reaction on the solid support.

Protocol 2: Final Cleavage and Global Deprotection

This protocol releases the final peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the azetidine moiety.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (x5) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard high-scavenger cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) . Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups.[8] TIPS and water act as scavengers to trap reactive carbocations generated during deprotection (e.g., from the Boc group), preventing side reactions with sensitive residues like Tryptophan or Methionine.[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (e.g., 2 mL for 100 mg of resin) in the reaction vessel.

    • Agitate at room temperature for 2-3 hours. The azetidine ring is stable under these conditions.[6]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Add 10 volumes of cold diethyl ether to the TFA solution to precipitate the crude peptide.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Successful synthesis should be validated using a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: This technique assesses the purity of the crude peptide. A single major peak is indicative of a successful synthesis.

  • Mass Spectrometry (e.g., ESI-MS): This confirms the identity of the product by comparing the observed molecular weight with the calculated theoretical mass.

Example Mass Calculation: For a peptide Gly-Aze(Boc)-Ala, the final cleaved peptide is H-Gly-Aze(NH₂)-Ala-OH.

  • Glycine (residue): 57.02 Da

  • Azetidine-3-amine (residue): C₃H₆N₂ = 70.05 Da

  • Alanine (residue): 71.04 Da

  • H- and -OH termini: 18.01 Da

  • Theoretical Monoisotopic Mass: 57.02 + 70.05 + 71.04 + 18.01 = 216.12 Da

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Coupling 1. Insufficient neutralization of HCl salt.2. Steric hindrance of the secondary amine.3. Peptide aggregation on-resin.1. Ensure at least 2 equivalents of base are used per equivalent of the building block.2. Perform a double coupling or switch to a more potent activator like HATU or HCTU.3. Use structure-disrupting additives or switch to a PEG-based resin.
Deletion Sequence Observed Incomplete Fmoc deprotection in the previous cycle.Increase piperidine treatment time or perform a third deprotection step. Ensure piperidine solution is fresh.
Low Crude Purity 1. Side reactions during cleavage.2. Inefficient coupling at multiple steps.1. Ensure an adequate scavenger cocktail is used, especially for sensitive residues.2. Incorporate capping steps after each coupling to terminate unreacted chains.

Conclusion

Azetidin-3-yl carbamate hydrochloride is a powerful and accessible building block for introducing conformational constraints into synthetic peptides. While its incorporation requires careful attention to in situ neutralization and the use of appropriate monitoring tests for secondary amines, the protocols outlined here provide a robust framework for its successful application in solid-phase synthesis. By understanding the chemical principles behind each step, researchers can effectively leverage this tool to advance the fields of drug discovery and chemical biology.

References

  • Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/files/synthesis-notes-aapptec.pdf]
  • Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides. Tetrahedron: Asymmetry, 14(16), 2407-2412. [URL: https://doi.org/10.1016/S0957-4166(03)00473-8]
  • Fairlie, D. P., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202305593]
  • Gante, J. (1994). Azapeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [URL: https://www.
  • Inai, Y., et al. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 38(5), 484-491. [URL: https://pubmed.ncbi.nlm.nih.gov/1794715/]
  • Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8653-8658. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03220]
  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65bd5241f5a5e359052b66d4]
  • Chatterjee, A., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 868-874. [URL: https://pubs.acs.org/doi/10.1021/op100030q]
  • Sigma-Aldrich. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c7d95a]
  • Szostak, M. (2025). Derivatization of Solid Supports Using a Carbamate-Linked Tether Containing a Disulfide Functional Group. Current Protocols. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/cpz1.1158]
  • André, C., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 433-437. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126938/]
  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. [URL: https://patents.google.
  • ChemicalBook. tert-Butyl (azetidin-3-yl)carbamate hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5749718_EN.htm]
  • Thompson, M. P., & Peñafiel, A. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 308-316. [URL: https://www.beilstein-journals.org/bjoc/articles/17/30]
  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 889-898. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501625/]
  • D'Cunha, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23293-23298. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326442/]
  • Kumar, A., et al. (2011). Supported protic acid-catalyzed synthesis of 2,3-disubstituted thiazolidin-4-ones: enhancement of the catalytic potential of protic acid by adsorption on solid supports. Green Chemistry, 13(8), 2120-2127. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c1gc15321a]
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. [URL: https://www.bocsci.com/solutions/amino-acid-protection-deprotection-services.html]
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2022(2), 140-155. [URL: https://www.researchgate.net/publication/359052994_Synthesis_of_oxazolidinones_from_N-aryl-carbamate_and_epichlorohydrin_under_mild_conditions]
  • Sigma-Aldrich. Benzyl azetidin-3-ylcarbamate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098848]
  • Autechem. (n.d.). Amino acid-Esters/HCL. [URL: http://www.autechem.com/p-amino-acid-esters-hcl-1469.html]
  • Arkat USA, Inc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2022-part-ii/2022-00508a/]
  • ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_273133854]
  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.

Sources

Comprehensive Application Note: Analytical Techniques for Azetidine Carbamate Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Challenges

Azetidine carbamates have emerged as highly valuable structural motifs in modern drug discovery. They act as potent covalent inhibitors for neurodegenerative and metabolic targets, including monoacylglycerol lipase (MAGL)[1] and human butyrylcholinesterase (hBChE)[2]. The azetidine ring provides unique conformational constraints and sp³-rich character, while the carbamate moiety serves as a reactive electrophile.

However, the analytical assessment of these compounds is notoriously difficult due to two competing structural vulnerabilities:

  • High Ring Strain: The azetidine ring possesses a strain energy of approximately 105 kJ/mol[3]. Under strongly acidic conditions, the ring is highly susceptible to opening or expansion via azafulvenium salt intermediates[3].

  • Hydrolytic Lability: The carbamate linkage is susceptible to hydrolysis under basic conditions, which is often its primary clearance pathway in vivo[1].

The Analytical Dilemma: Standard purity assessment methods often utilize harsh mobile phases (e.g., 0.1% Trifluoroacetic acid) or high thermal stress. For azetidine carbamates, these conditions can induce artifactual degradation during the analysis itself, leading to falsely low purity readouts. To solve this, we must employ an orthogonal, self-validating analytical strategy that preserves the molecule's integrity while accurately quantifying impurities[4].

Orthogonal Analytical Workflow

To achieve a comprehensive purity profile, we integrate four distinct analytical modalities. This orthogonal approach ensures that non-volatile, volatile, and structurally similar impurities are all captured without bias.

PurityAssessment Start Azetidine Carbamate Batch HPLC HPLC-UV/CAD (Non-Volatile Purity) Start->HPLC Aliquot 1 LCMS LC-MS/MS QTRAP (Degradant ID) Start->LCMS Aliquot 2 GCMS GC-MS (Volatiles & Solvents) Start->GCMS Aliquot 3 qNMR 1H qNMR (Absolute Purity) Start->qNMR Aliquot 4 Data Orthogonal Data Integration HPLC->Data LCMS->Data GCMS->Data qNMR->Data Report Validated Purity Certificate Data->Report

Caption: Orthogonal analytical workflow for azetidine carbamate purity assessment.

Data Presentation: Methodological Comparison

Table 1: Comparison of Analytical Methods for Azetidine Carbamate Purity [4]

Analytical TechniquePrimary TargetMechanistic PrincipleKey Limitation
HPLC-UV/CAD Main component & non-volatile impuritiesPolarity-based partitioning. CAD provides mass-based response independent of chromophores.Cannot detect highly volatile residual solvents.
LC-MS/MS (QTRAP) Structural ID of degradantsElectrospray Ionization (ESI) with MRM and EPI scans for carbamate fragmentation.Matrix effects can cause ion suppression/enhancement.
GC-MS Volatile impurities & residual aminesBoiling point/polarity separation with Electron Ionization (EI) at 70 eV.Intact azetidine carbamates may thermally degrade in the inlet.
qNMR Absolute quantificationDirect comparison of analyte proton integrals to a certified internal standard.Lower sensitivity (LOD ~0.1%) compared to chromatography.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I have designed the following protocols not just as a sequence of steps, but as self-validating systems. Every protocol contains an internal check to prove that the data generated is a true reflection of the sample, rather than an artifact of the method.

Protocol 1: HPLC-UV/CAD & LC-MS/MS for Non-Volatile Profiling

Causality Insight: Carbamates often lack extended conjugated systems, making UV detection at 254 nm unreliable for mass balance. We couple UV with a Charged Aerosol Detector (CAD) to ensure uniform response[4]. Furthermore, strong acids like TFA are strictly avoided to prevent acid-catalyzed azetidine ring expansion[3]. Instead, we use a mild basic modifier (0.1% Triethylamine) or neutral buffers[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the azetidine carbamate and dissolve in 10 mL of initial mobile phase (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Capcell Pak UG80 C18 (4.6 mm × 250 mm, 5 µm)[5].

    • Mobile Phase A: Water + 0.1% Triethylamine (v/v)[5].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, re-equilibrate for 5 minutes[4].

    • Flow Rate: 1.0 mL/min.

  • Detection: Route the eluent flow through a UV detector (set to 210 nm and 254 nm) and then into the CAD. For LC-MS/MS, split the flow to a QTRAP system using Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) scan modes to confirm carbamate product ions[6].

  • Self-Validating System (Matrix Spike & Stability Check):

    • Action: Inject a blank matrix spiked with a known concentration of the azetidine carbamate and leave it in the autosampler (4°C) for 24 hours.

    • Validation: If the peak area remains within ±2% and no new degradant peaks appear, the method is validated as "stability-indicating" and non-destructive.

Protocol 2: GC-MS for Volatile Impurities & Residual Solvents

Causality Insight: While the intact azetidine carbamate is too thermally labile and high-molecular-weight for standard GC, GC-MS is mandatory for detecting residual synthetic amines and volatile solvents[4]. The challenge is preventing the azetidine carbamate from degrading in the hot injection port and artificially inflating the impurity count.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of high-purity dichloromethane.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness)[4].

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[4].

    • Ionization: Electron Ionization (EI) at 70 eV, scan range m/z 40-450[4].

  • Self-Validating System (Inlet Thermal Stress Test):

    • Action: Perform three consecutive injections of the sample with the GC inlet temperature set to 200°C, 250°C, and 280°C.

    • Validation: If the concentration of detected volatile impurities (e.g., residual amines) increases as the inlet temperature rises, the method is inducing thermal degradation. The inlet temperature must be locked at the lowest temperature (e.g., 200°C) that still allows quantitative transfer of the volatile impurities without degrading the main API.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Causality Insight: Chromatographic methods rely on response factors and the availability of highly pure reference standards. qNMR bypasses this by comparing the integral of an isolated analyte proton (e.g., the azetidine ring protons) directly to a certified internal standard (e.g., 1,3,5-trimethoxybenzene)[4].

Step-by-Step Methodology:

  • Sample Preparation: Co-weigh exactly 15.00 mg of the azetidine carbamate and 5.00 mg of the certified internal standard into a vial using a microbalance. Dissolve in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal-to-noise.

    • Number of Scans: Minimum of 64 scans for adequate S/N (>150:1).

  • Self-Validating System (T₁ Relaxation Validation):

    • Action: Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton in both the analyte and the internal standard.

    • Validation: Set the relaxation delay (D1) to at least 5 × T₁ (typically 20-30 seconds). This ensures >99% signal recovery between pulses. If D1 is too short, the integrals will be artificially skewed, invalidating the purity calculation.

Summary of Optimized Chromatographic Parameters

Table 2: Parameter Matrix for Azetidine Carbamate Analysis

ParameterHPLC-UV/CAD[4][5]LC-MS/MS (QTRAP)[6]GC-MS[4]
Stationary Phase C18 Reverse-Phase (5 µm)Waters BEH C18 (1.7 µm)DB-5ms Capillary
Mobile/Carrier Phase H₂O/MeCN + 0.1% Et₃NH₂O/MeOH + 0.1% Formic AcidHelium (1.0 mL/min)
Detector/Ionization UV (210/254 nm) + CADESI Positive, MRM & EPIEI at 70 eV
Critical Vulnerability Acid-catalyzed ring openingIn-source fragmentationThermal inlet degradation
Mitigation Strategy Use basic/neutral modifiersOptimize declustering potentialLow inlet temp (200°C)

References

  • A Single-Step Synthesis of Azetidine-3-Amines. chemrxiv.org. 7

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. acs.org. 1

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. nih.gov. 5

  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. benchchem.com. 4

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. nih.gov. 6

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. rsc.org. 3

  • A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activation. acs.org. 2

Sources

"solubility and handling instructions for Azetidin-3-YL carbamate hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the solubility and handling of Azetidin-3-YL carbamate hydrochloride (CAS No. 935668-38-5), a valuable building block in medicinal chemistry and drug discovery.[1][2] Due to its reactive nature and the limited availability of public data, this guide synthesizes information on its chemical properties, provides detailed protocols for safe handling and storage, and offers a framework for determining its solubility in common laboratory solvents. The causality behind each procedural step is explained to ensure both safety and experimental success.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry.[2] Its presence in a molecule can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to enhanced biological activity and better drug-like characteristics. Azetidin-3-YL carbamate hydrochloride serves as a key intermediate for the synthesis of a wide array of more complex molecules, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.[2] Understanding its solubility and handling characteristics is paramount for its effective and safe utilization in research and development.

Chemical and Physical Properties

Azetidin-3-YL carbamate hydrochloride is a small, polar organic molecule. The presence of the hydrochloride salt significantly influences its properties, particularly its solubility.

PropertyValueSource
CAS Number 935668-38-5[1][3]
Molecular Formula C₄H₉ClN₂O₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Typically a white to off-white solidInferred from related compounds
Storage Temperature 4°C[1]

Solubility Profile

Precise quantitative solubility data for Azetidin-3-YL carbamate hydrochloride is not widely published. However, based on its chemical structure as a small molecule amine hydrochloride, a qualitative solubility profile can be predicted. The hydrochloride salt form generally imparts good solubility in polar protic solvents.[4]

SolventPredicted SolubilityRationale and Scientific Insight
Water SolubleThe hydrochloride salt readily dissociates in water, and the polar functional groups (amine, carbamate) can form hydrogen bonds with water molecules, promoting dissolution.[4]
DMSO (Dimethyl Sulfoxide) SolubleDMSO is a polar aprotic solvent capable of solvating both the cation and the chloride anion, making it a good solvent for many organic salts.
Methanol/Ethanol Soluble to Moderately SolubleAs polar protic solvents, methanol and ethanol can solvate the ions and engage in hydrogen bonding. Solubility may be slightly less than in water due to the lower polarity of the alcohol.[4]
Acetonitrile Sparingly Soluble to InsolubleAcetonitrile is a polar aprotic solvent with a lower dielectric constant than DMSO, making it generally less effective at dissolving ionic compounds.
Dichloromethane (DCM) / Chloroform InsolubleThese are non-polar aprotic solvents and are not expected to effectively solvate the ionic structure of the hydrochloride salt.
Ethyl Acetate / Hexanes InsolubleThese are non-polar solvents and are unsuitable for dissolving polar salts like Azetidin-3-YL carbamate hydrochloride.
Protocol for Experimental Solubility Determination

Given the lack of precise published data, it is recommended that researchers determine the solubility in their specific solvent systems and experimental conditions. The shake-flask method is a reliable and widely used technique for this purpose.[5]

Objective: To determine the equilibrium solubility of Azetidin-3-YL carbamate hydrochloride in a chosen solvent at a specific temperature.

Materials:

  • Azetidin-3-YL carbamate hydrochloride

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Preparation: Add an excess amount of Azetidin-3-YL carbamate hydrochloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE or other compatible material) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This can be done by a validated analytical method such as HPLC or by gravimetric analysis (evaporating the solvent and weighing the residue).[5]

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Handling and Storage Protocols

Azetidin-3-YL carbamate hydrochloride is classified with several hazard warnings, necessitating careful handling to ensure laboratory safety.[3]

Hazard Profile:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling is the consistent use of appropriate PPE.

PPE_Workflow start Researcher Enters Lab ppe_check Wear Appropriate PPE start->ppe_check lab_coat Lab Coat ppe_check->lab_coat Body Protection safety_goggles Safety Goggles/Face Shield ppe_check->safety_goggles Eye/Face Protection gloves Nitrile Gloves ppe_check->gloves Hand Protection

Caption: Personal Protective Equipment (PPE) Workflow.

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection: A lab coat must be worn.[7] Wear nitrile gloves, and inspect them before use.[7][8]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

Safe Handling Procedures
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, cool the vessel as needed.

  • Spills: In case of a spill, avoid generating dust.[7] Clean up spills promptly using appropriate absorbent materials and dispose of the waste in a sealed container.[7]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is 4°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Moisture Sensitivity: As a hydrochloride salt, it may be hygroscopic. Store in a desiccator if necessary to protect from moisture.

  • Stability: The stability of the compound in solution will depend on the solvent and storage conditions (temperature, light exposure). It is recommended to prepare solutions fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. A stability study may be required for long-term storage of solutions.

Stock Solution Preparation Protocol

This protocol provides a step-by-step guide for preparing a stock solution of Azetidin-3-YL carbamate hydrochloride.

Stock_Solution_Prep cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calculate Calculate Mass for Desired Concentration and Volume weigh Weigh Compound in Fume Hood calculate->weigh add_solvent Add ~80% of Final Solvent Volume weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve qs Adjust to Final Volume (QS) dissolve->qs mix Mix Thoroughly qs->mix aliquot Aliquot into Vials mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Stock Solution Preparation.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • Azetidin-3-YL carbamate hydrochloride (MW: 152.58 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 152.58 g/mol = 0.0015258 g = 1.53 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh out approximately 1.53 mg of Azetidin-3-YL carbamate hydrochloride into a tared vial.

  • Dissolution:

    • Add approximately 800 µL of anhydrous DMSO to the vial.

    • Cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes.

    • Once fully dissolved, add DMSO to reach a final volume of 1 mL.

  • Storage:

    • For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Conclusion

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • University of California. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Acros Pharmatech. tert-Butyl azetidin-3-ylcarbamate hydrochloride. Available at: [Link]

  • NextSDS. azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. Available at: [Link]

  • NextSDS. methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Wanner, J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Available at: [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available at: [Link]

  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library. Available at: [Link]

Sources

Application Note: Late-Stage C–H Fluorination via Photoredox Catalysis for the Synthesis and Optimization of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of Central Nervous System (CNS) therapeutics is notoriously hindered by the Blood-Brain Barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small-molecule drugs from entering the brain[1]. To overcome this, medicinal chemists must precisely tune a candidate's physicochemical properties—specifically lipophilicity (LogP/LogD), polar surface area (PSA), and metabolic stability[2].

Historically, optimizing these parameters required tedious de novo synthesis of structural analogs. Today, Late-Stage Functionalization (LSF) via photoredox catalysis has emerged as a disruptive paradigm[3]. By harnessing visible light to generate highly reactive radical intermediates under exceptionally mild conditions, LSF allows for the direct, site-selective installation of fluorine atoms or trifluoromethyl ( −CF3​ ) groups onto complex, fully elaborated drug scaffolds[4]. This application note provides a comprehensive, self-validating guide to applying photoredox C–H fluorination protocols to accelerate CNS drug discovery.

Mechanistic Rationale: The Role of Fluorine in CNS Agents

The strategic incorporation of fluorine into a CNS-active agent is not arbitrary; it is driven by predictable causality governed by physical chemistry[5]:

  • Lipophilicity & BBB Penetration: Fluorine substitution typically increases the lipophilicity of a molecule. Because passive diffusion favors small, lipophilic compounds, fluorination directly enhances the brain-to-blood concentration ratio (Log BB) and the permeability-surface area product (Log PS)[1].

  • pKa Modulation: The extreme electronegativity of fluorine inductively withdraws electron density from adjacent functional groups. Placing a fluorine atom near a basic amine lowers its pKa, shifting the equilibrium toward the neutral, unionized species at physiological pH (7.4), which is a prerequisite for passive BBB diffusion[6].

  • Metabolic Shielding: Lipophilic CNS drugs are highly susceptible to rapid oxidative clearance by hepatic Cytochrome P450 enzymes. The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C–H bond with a C–F bond effectively blocks enzymatic oxidation, prolonging the drug's systemic circulation and brain exposure[5].

Strategic Advantage of Photoredox LSF

Traditional fluorination relies on harsh reagents (e.g., DAST, F2​ gas) or requires pre-functionalized starting materials (e.g., aryl halides for cross-coupling), which are incompatible with the dense array of heteroatoms found in modern pharmaceuticals[4].

Photoredox catalysis circumvents these limitations by utilizing visible light to excite a photocatalyst (PC) into a long-lived triplet excited state. This excited state acts as a potent single-electron transfer (SET) agent, enabling the generation of carbon-centered radicals or radical cations directly from native C–H bonds[7]. Because the reaction operates at ambient temperature and utilizes benign fluoride sources (e.g., TBAF, AgF, or aqueous KF), the structural integrity of the parent CNS drug is preserved[8].

LSFWorkflow Lead Parent CNS Lead (Sub-optimal BBB Penetration) Photoredox Photoredox C-H Fluorination (Blue LED, PC, F- source) Lead->Photoredox Library Fluorinated Analog Library (C(sp2) & C(sp3) variants) Photoredox->Library LSF Diversification Screening In Vitro BBB & ADME Screening (PAMPA, Microsomal Stability) Library->Screening High-Throughput Assay Candidate Optimized CNS Candidate (Enhanced LogP & Half-life) Screening->Candidate Lead Selection

Figure 1: Workflow for the late-stage optimization of CNS drug candidates via photoredox C-H fluorination.

Quantitative Impact: Physicochemical Profiling

The table below summarizes the typical physicochemical shifts observed when late-stage fluorination is applied to a prototypical CNS-active scaffold (e.g., an nNOS inhibitor or a GABA-AT inhibitor),.

Property / MetricParent Compound (C–H)Fluorinated Analog (C–F)Mechanistic Consequence for CNS Efficacy
LogP (Octanol/Water) 1.82.6Increased lipophilicity drives partitioning into the lipid-rich BBB[9].
Amine pKa 9.57.8Increased fraction of neutral species at pH 7.4, enhancing passive diffusion.
In Vitro Half-Life ( t1/2​ ) 25 min>120 minSteric/electronic shielding prevents CYP450-mediated N-dealkylation or oxidation.
Log BB (Brain/Blood) -0.5 (Poor)+0.3 (Excellent)Direct confirmation of enhanced central nervous system target engagement[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal mechanistic controls, specifically rigorous degassing (to prevent triplet state quenching by O2​ ) and precise stoichiometric ratios[10].

Protocol A: Direct Arene C(sp2)–H Fluorination via Acridinium Photocatalysis

This protocol leverages an organic photoredox catalyst to oxidize electron-rich arenes into radical cations, which are subsequently intercepted by a nucleophilic fluoride source[11],[12].

Reagents & Materials:

  • Substrate: Parent CNS drug containing an electron-rich arene (0.2 mmol).

  • Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate ( Mes-Acr+ClO4−​ ) (5 mol%).

  • Fluoride Source: Tetrabutylammonium fluoride (TBAF) or aqueous KF (3.0 equiv).

  • Oxidant: Selectfluor or a peroxide terminal oxidant (1.5 equiv) to regenerate the catalyst and drive rearomatization.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M).

  • Light Source: 450 nm Blue LED photoreactor (e.g., Kessil lamp or PennZ-Net).

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the parent CNS substrate (0.2 mmol), Mes-Acr+ photocatalyst (0.01 mmol), and the terminal oxidant (0.3 mmol).

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous DCM. Seal the tube with a rubber septum. Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality check: Oxygen is a potent triplet quencher. Failure to degas will result in the excited state photocatalyst ( Mes-Acr+∗ ) transferring its energy to O2​ (forming singlet oxygen) rather than oxidizing the arene, dropping yields to <5%.

  • Fluoride Addition: Under a positive pressure of Argon, inject the fluoride source (0.6 mmol) via syringe.

  • Irradiation: Place the reaction vessel approximately 5 cm from the 450 nm Blue LED source. Stir vigorously at room temperature for 12–16 hours. Use a cooling fan to maintain ambient temperature, preventing thermal degradation of the drug scaffold.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over Na2​SO4​ .

  • In-Process QC: Before column chromatography, take a crude 19F NMR aliquot. The appearance of a distinct aromatic C–F signal (typically between -100 to -130 ppm) validates successful C–H functionalization.

PhotoredoxCycle PC Ground State PC (Mes-Acr+) PC_star Excited State PC* (Mes-Acr+*) PC->PC_star 450 nm Blue LED RadicalCation Arene Radical Cation Intermediate PC_star->RadicalCation SET Oxidation of Arene Arene CNS Drug Scaffold (Arene) Arene->RadicalCation -e- FluorinatedRadical Fluorinated Radical Adduct RadicalCation->FluorinatedRadical + F- (Nucleophilic Attack) Product Fluorinated CNS Agent (Product) FluorinatedRadical->Product Oxidation & -H+ Oxidant Terminal Oxidant FluorinatedRadical->Oxidant SET to Oxidant Oxidant->PC Catalyst Regeneration

Figure 2: Photoredox catalytic cycle for direct arene C(sp2)-H fluorination using an acridinium photocatalyst.

Protocol B: Aliphatic C(sp3)–H Fluorination via Manganese/HAT Catalysis

For CNS agents lacking electron-rich arenes, modulating aliphatic chains is highly effective. This protocol utilizes a Manganese porphyrin catalyst to perform Hydrogen Atom Transfer (HAT) followed by fluorination[8].

Reagents & Materials:

  • Substrate: Aliphatic CNS drug intermediate (0.5 mmol).

  • Catalyst: Manganese(III) tetramesitylporphyrin chloride [Mn(TMP)Cl] (5 mol%).

  • Fluoride Source: Silver fluoride (AgF) or Triethylamine trihydrofluoride (TREAT·HF) (2.0 equiv).

  • Oxidant: Iodosylbenzene (PhIO) or Sodium hypochlorite (NaOCl) (1.5 equiv).

  • Solvent: Acetonitrile/Dichloromethane (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial wrapped in aluminum foil (to prevent ambient light interference with the Mn-oxo species), combine the substrate (0.5 mmol), Mn(TMP)Cl (0.025 mmol), and AgF (1.0 mmol).

  • Activation: Add the solvent mixture (5.0 mL) and stir for 5 minutes to ensure homogeneity.

  • Oxidant Addition: Slowly add the oxidant (0.75 mmol) in portions over 15 minutes. Causality check: Slow addition prevents the rapid accumulation of the highly reactive Mn(V)-oxo species, which can lead to off-target over-oxidation or catalyst self-destruction.

  • Incubation: Stir the reaction at 50 °C for 4 hours. The Mn(V)-oxo intermediate abstracts a hydrogen atom from the most sterically accessible and electronically activated C(sp3)–H bond, forming a carbon-centered radical that rapidly rebounds with the fluoride source[8],[13].

  • Validation: Filter the crude mixture through a short pad of silica to remove manganese salts and silver residues. Analyze via LC-MS; the target mass should reflect an addition of +18 Da (replacement of H [1 Da] with F [19 Da]).

Analytical Validation & Quality Control

A self-validating protocol requires rigorous post-reaction analysis to confirm structural integrity and regioselectivity, as LSF can occasionally yield regioisomeric mixtures.

  • 19F NMR Spectroscopy: The primary tool for rapid screening. Aliphatic C–F bonds typically resonate between -160 and -220 ppm, while aromatic C–F bonds appear between -100 and -130 ppm.

  • 2D NMR (HMBC/HOESY): Essential for determining the exact regiochemistry of the late-stage fluorination. Heteronuclear Overhauser Effect Spectroscopy (HOESY) will show spatial proximity between the newly installed 19F atom and adjacent 1H nuclei.

  • In Vitro BBB PAMPA: Once isolated, the fluorinated analog must be subjected to a Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB to empirically validate the predicted increase in passive diffusion[2].

References

  • Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems, NIH.gov,[Link]

  • Late-Stage C–H Functionalization of Azines, NIH.gov,[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors, eScholarship.org,[Link]

  • Late-stage Functionalization for Improving Drug-like Molecular Properties, ACS Publications,[Link]

  • Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion, Springer Nature,[Link]

  • The role of fluorine in medicinal chemistry, Taylor & Francis Online,[Link]

  • Direct Radiofluorination of Arene C–H Bonds via Photoredox Catalysis Using a Peroxide as the Terminal Oxidant, NIH.gov,[Link]

  • Late‐Stage Functionalization by C S Bond Activation, ResearchGate,[Link]

  • Direct Radiofluorination of Arene C–H Bonds via Photoredox Catalysis Using a Peroxide as the Terminal Oxidant, ACS Publications,[Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro, ASM Journals,[Link]

  • Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis, Springer Nature,[Link]

  • A photoredox-catalyzed approach for formal hydride abstraction to enable Csp3-H functionalization with nucleophilic partners, Squarespace,[Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents, ResearchGate,[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Azetidine Synthesis Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable four-membered nitrogen heterocycles. The inherent ring strain of azetidines presents unique synthetic challenges, often leading to issues with yield and purity.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific problems you may encounter during your experiments, moving beyond simple procedural lists to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding azetidine synthesis.

Q1: My azetidine synthesis is resulting in a low yield. What are the most common culprits?

Low yields in azetidine synthesis can often be attributed to several key factors:

  • Competing Side Reactions: The formation of the strained four-membered ring is often in competition with other thermodynamically or kinetically favored pathways.[3] A frequent issue is the formation of the more stable five-membered pyrrolidine ring during intramolecular cyclizations.[3] In reactions like the Staudinger synthesis, polymerization of highly reactive ketene intermediates can significantly reduce the yield of the desired β-lactam precursor.[4]

  • Decomposition of Starting Materials or Products: The stability of both your starting materials and the final azetidine product is crucial. For instance, some imines used in photochemical reactions are prone to E/Z isomerization, which can dissipate the energy needed for cycloaddition.[4] The strained azetidine ring itself can be susceptible to decomposition, especially under harsh reaction conditions or during workup procedures.[4]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and reagent concentration can have a profound impact on the reaction outcome. For example, higher temperatures can sometimes favor the formation of thermodynamic byproducts over the desired kinetic azetidine product.[3][4]

Q2: How do I minimize the formation of pyrrolidine byproducts during intramolecular cyclization?

The competition between the 4-exo-tet cyclization (forming azetidine) and the 5-endo-tet cyclization (forming pyrrolidine) is a classic challenge.[3] Here are key strategies to favor azetidine formation:

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled azetidine product over the thermodynamically more stable pyrrolidine.[3]

  • High-Dilution Conditions: Intramolecular cyclization is a unimolecular process. By running the reaction at high dilution (using a larger volume of solvent or slow addition of the substrate), you can favor the intramolecular pathway over competing intermolecular side reactions.[3]

  • Choice of Leaving Group and Base: The nature of the leaving group in γ-haloamines or activated γ-aminoalcohols is critical. A more reactive leaving group can accelerate the desired cyclization. The strength of the base used for deprotonation can also influence the reaction pathway.[4]

  • Substrate Stereochemistry: The stereochemistry of your starting material can pre-organize the molecule in a conformation that favors the 4-exo-tet cyclization.

Q3: What are the key considerations for choosing a synthetic route to a specific substituted azetidine?

The optimal synthetic strategy depends heavily on the desired substitution pattern on the azetidine ring.

  • For 2-substituted azetidines: The reduction of β-lactams (azetidin-2-ones) is a widely used and effective method.[5] The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a primary route to these β-lactam precursors.[4]

  • For 3-substituted azetidines: The aza-Michael addition of nucleophiles to 3-ylideneazetidines offers a versatile approach.[6][7][8] This method allows for the introduction of a wide range of functional groups at the 3-position.

  • For complex substitution patterns: Photochemical methods like the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can provide direct access to functionalized azetidines.[9][10][11] Intramolecular C-H amination reactions catalyzed by transition metals are also emerging as powerful tools.[2]

Section 2: Troubleshooting Guides for Common Synthetic Methods

This section provides detailed troubleshooting for specific, widely used azetidine synthesis protocols.

Guide 1: Intramolecular Cyclization of γ-Amino Alcohols and their Derivatives

This is one of the most common methods for forming the azetidine ring.[1]

Problem: Low or No Yield of Azetidine

  • Causality: The hydroxyl group of a γ-amino alcohol is a poor leaving group. It must be activated, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate) or a halide. Incomplete activation will result in no reaction. Alternatively, the nitrogen nucleophile may be insufficiently reactive, especially if it bears electron-withdrawing groups.[12]

  • Troubleshooting Workflow:

    Caption: Troubleshooting low yield in intramolecular cyclization.

  • Experimental Protocol: Synthesis of N-Tosyl-2,4-disubstituted Azetidines [1]

    • Formation of β-Amino Ketone: To a solution of an N-tosylaldimine (1.0 eq) and acetophenone (1.0 eq) in dichloromethane, add BF₃·OEt₂ (1.1 eq) and stir to generate the β-amino ketone.

    • Reduction to 1,3-Amino Alcohol: Reduce the β-amino ketone in situ with sodium borohydride to form the corresponding 1,3-amino alcohol.

    • Cyclization: After separation of the anti-isomer, reflux with potassium hydroxide and tosyl chloride to effect cyclization to the cis-azetidine.

Guide 2: The Aza Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition is a powerful but sometimes tricky method for azetidine synthesis.[9][10][11]

Problem: Low Yield of Azetidine

  • Causality: A primary reason for low yield is competing non-productive decay pathways of the photoexcited imine.[11] E/Z isomerization is a common issue with acyclic imines.[4] The presence of oxygen or other quenching species can also deactivate the excited state.[4]

  • Troubleshooting Steps:

    • Prevent Imine Isomerization: If using an acyclic imine, consider switching to a cyclic imine to prevent E/Z isomerization.[9]

    • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited state.[4]

    • Optimize the Light Source and Photosensitizer: For visible-light-mediated reactions, the choice of photocatalyst is crucial.[2][13] Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the photocatalyst or imine.

    • Solvent Choice: Non-polar solvents are often preferred for Paternò-Büchi type reactions as they can influence the lifetime and reactivity of the excited state.[4]

  • Data Summary: Solvent Effects on Diastereoselectivity [4]

SolventPolarityPotential Effect on Reaction
BenzeneNon-polarOften a good initial choice for these reactions.
AcetonitrilePolarMay lead to different selectivity or the formation of side products.
MethanolProticCan quench excited states or participate in side reactions.
Guide 3: Aza-Michael Addition to 3-Ylideneazetidines

This method is excellent for preparing 3-substituted azetidines.[6][7][8]

Problem: Slow or Incomplete Reaction

  • Causality: The nucleophilicity of the amine and the electrophilicity of the Michael acceptor are key. Weakly nucleophilic amines may react slowly. The choice of base is also critical for promoting the reaction without causing unwanted side reactions.[6]

  • Troubleshooting Workflow:

    Caption: Troubleshooting the aza-Michael addition.

  • Experimental Protocol: General Procedure for Aza-Michael Addition [6]

    • Reaction Setup: To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the desired N-nucleophile (1.0-1.2 eq).

    • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) to the reaction mixture.

    • Heating and Monitoring: Stir the reaction mixture at 65 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophile.

    • Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Section 3: Purification and Stability

Q: I've successfully synthesized my azetidine, but I'm having trouble with purification and am observing decomposition. What can I do?

The inherent ring strain that makes azetidines synthetically challenging also contributes to their potential instability.[4][14]

  • Purification Strategies:

    • Column Chromatography: This is the most common method. Use a silica gel of appropriate polarity. It's often beneficial to neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine to prevent ring-opening of the azetidine on the acidic silica.

    • Acid/Base Extraction: If your azetidine has a basic nitrogen, you can often purify it by extracting it into an acidic aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the purified azetidine into an organic solvent.

  • Preventing Decomposition:

    • Avoid Acidic Conditions: Azetidines are particularly susceptible to ring-opening under acidic conditions.[14] During work-up, use a mild base like sodium bicarbonate to neutralize any acid.

    • Storage: Store purified azetidines in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

By understanding the underlying principles of these synthetic methods and anticipating potential pitfalls, you can significantly improve the yield and purity of your azetidine synthesis reactions.

References

  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
  • Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives - Benchchem.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
  • Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed.
  • Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
  • UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh.
  • How to avoid pyrrolidine formation during azetidine synthesis - Benchchem.

Sources

Technical Support Center: Optimization of N-Boc Deprotection for Azetidine Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with the deprotection of highly strained azetidine scaffolds. Azetidines possess a ring strain energy of approximately 105 kJ/mol (comparable to aziridines)[1]. This inherent instability makes standard N-Boc deprotection protocols a frequent failure point, leading to ring-opening, racemization, or degradation of sensitive functional groups.

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you optimize azetidine deprotection workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2,2-disubstituted azetidine undergo racemization or ring expansion when using standard TFA or HCl for Boc deprotection? Root Cause & Mechanism: The failure lies in the combination of high ring strain and the electrophilic nature of the acidic environment. When subjected to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the N-Boc group is successfully removed to form an azetidinium salt. However, the protonated azetidine can undergo rapid, reversible σ -C–N bond cleavage to relieve ring strain, generating an acyclic azafulvenium salt intermediate[1]. Reclosure of this intermediate leads to epimerization and total loss of enantiopurity at the substituted carbon. Furthermore, TFA specifically can mediate an irreversible intramolecular ring expansion of N-Boc-2,2-disubstituted azetidines to form 1,3-oxazin-2-ones[1]. Actionable Solution: Abandon strong Bronsted acids for these substrates. Transition to either a mild base-promoted deprotection or a catalyst-free thermal continuous flow method.

Q2: My azetidine substrate contains an acid-sensitive nitrile group. How can I remove the Boc group without causing nitrile hydrolysis or azetidine ring opening? Root Cause & Mechanism: Standard acidic conditions will protonate the nitrile carbon, triggering hydrolysis, while simultaneously threatening the azetidine core. Base-mediated deprotection circumvents this entirely. In the presence of a strong inorganic base, deprotonation of the carbamate nitrogen facilitates the fragmentation of the Boc group. This leads to the elimination of tert-butanol (or tert-butyl carbonate intermediates) followed by decarboxylation to generate the free amine[2]. Actionable Solution: Utilize Cesium Carbonate ( Cs2​CO3​ ) in Methanol (MeOH). The large ionic radius and high solubility of Cs2​CO3​ in MeOH make it highly effective. Because no electrophilic species are generated, the nitrile remains completely intact, and the azetidine ring does not open[2].

Q3: Is there a completely reagent-free method for N-Boc deprotection of azetidines to simplify downstream purification? Root Cause & Mechanism: Yes, thermal deprotection in continuous flow. Traditional batch thermolysis requires temperatures that degrade substrates, but continuous flow technology allows reactions to be heated well above a solvent's boiling point via back-pressure regulators. The superior heat transfer provides the exact thermal energy required to induce decarboxylation of the carbamate without any acid or base catalyst[3]. Actionable Solution: Process the substrate in Trifluoroethanol (TFE) or Methanol (MeOH) at 150 °C with a 30–60 minute residence time in a continuous tubular flow reactor. This method preserves stereochemical integrity and tolerates other sensitive groups like CBZ carbamates and esters[3].

Part 2: Mechanistic & Workflow Visualizations

To understand why traditional methods fail and how optimized methods succeed, review the mechanistic pathways and workflows below.

Mechanism A N-Boc Azetidine (Strained Ring) B Acidic Deprotection (TFA / HCl) A->B Deprotection F 1,3-Oxazin-2-one (Irreversible Expansion) A->F TFA-Mediated Side Reaction C Protonated Azetidine (Chiral Salt) B->C Desired Pathway D Azafulvenium Intermediate (Ring-Opened) C->D Reversible σ-C-N Cleavage E Racemized Azetidine (Loss of Stereocenter) D->E Ring Closure

Mechanistic pathway of acid-induced azetidine racemization and ring expansion.

BaseWorkflow Step1 1. Dissolve Substrate N-Boc Azetidine in MeOH (5V) Step2 2. Add Base Cs2CO3 (2.0 equiv) at RT Step1->Step2 Step3 3. Reflux Heat to 50-55°C for 2-3 h Step2->Step3 Step4 4. Monitor Check completion via TLC Step3->Step4 Step5 5. Quench & Extract Cool, add H2O, extract with DCM Step4->Step5 Step6 6. Purify Dry over Na2SO4, Column Chromatography Step5->Step6

Step-by-step workflow for chemoselective base-promoted N-Boc deprotection.

Part 3: Quantitative Data Comparison

The following table summarizes the empirical outcomes of various deprotection strategies applied to complex, functionalized azetidines (e.g., spiro-oxindole azetidines or nitrile-bearing azetidines). Use this to select the optimal condition for your specific substrate.

Deprotection MethodReagents / ConditionsYieldStereochemical IntegrityObserved Side Reactions
Standard Acidic (TFA) TFA in DCM, RT, 1-2 h< 20% (Target)Poor (Racemization)Irreversible ring expansion to 1,3-oxazin-2-ones; Nitrile hydrolysis[1][2].
Standard Acidic (HCl) 4N HCl in Dioxane, RTModeratePoor over timeAzafulvenium-mediated racemization if left in solution >18h[1].
Base-Promoted Cs2​CO3​ (2 eq), MeOH, 50-55 °C, 2-3 h> 90%ExcellentNone detected. Preserves nitriles and heterocyclic cores[2].
Thermal Flow TFE or MeOH, 150 °C, 30-60 min residence> 95%ExcellentNone. Highly selective; tolerates CBZ, esters, and TBDMS[3].

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. Each step is designed to prevent the kinetic trapping of unwanted side products.

Protocol A: Chemoselective Base-Promoted Deprotection

Best for: Azetidines containing acid-sensitive moieties (nitriles, acetals, epimerizable centers).

  • Preparation: In an oven-dried round-bottom flask, dissolve the N-Boc-azetidine substrate (1.0 mmol) in anhydrous Methanol (5 volumes / approx. 5 mL)[2].

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 equivalents) in a single portion at room temperature. Note: Ensure the Cs2​CO3​ is finely powdered and dry to maximize surface area and solubility.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50–55 °C. Stir vigorously for 2 to 3 hours[2].

  • In-Process Control: Monitor the reaction via TLC or LC-MS. The absence of strongly acidic species prevents the formation of the azafulvenium intermediate, meaning extended reaction times will not degrade the stereocenter.

  • Quench & Extraction: Once complete, cool the mixture to room temperature. Quench by adding distilled water (10 mL). Extract the aqueous phase with Dichloromethane (DCM, 3 × 5 mL)[2].

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via standard silica gel column chromatography (n-hexane/ethyl acetate) to yield the pure free amine.

Protocol B: Catalyst-Free Thermal Deprotection in Continuous Flow

Best for: Late-stage drug development, scale-up, and substrates requiring absolute avoidance of chemical reagents.

  • System Priming: Prime a continuous tubular flow reactor (equipped with a back-pressure regulator capable of maintaining liquid phase at 150 °C) with pure Trifluoroethanol (TFE) or Methanol (MeOH)[3].

  • Substrate Preparation: Prepare a homogeneous solution of the N-Boc-azetidine in TFE or MeOH (typically 0.1 M to 0.5 M concentration).

  • Flow Parameters: Set the reactor temperature to 150 °C. Adjust the flow rate to achieve a residence time of 60 minutes[3]. (Note: For highly deactivated substrates, temperatures up to 240 °C can be utilized, but 150 °C is optimal for standard azetidines).

  • Execution: Inject the substrate solution into the flow stream.

  • Collection: Collect the output stream directly into a receiving flask. Because no acid or base was added, the solvent can be simply evaporated under reduced pressure to yield the clean, deprotected azetidine amine with >95% conversion and fully preserved stereochemical integrity[3].

Part 5: References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. ChemRxiv.[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).[Link]

Sources

Technical Support Center: Managing and Identifying Impurities in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing and identifying impurities in this critical class of compounds. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, also presents unique challenges in terms of stability and byproduct formation.[1][2] This document provides in-depth, field-proven insights in a troubleshooting Q&A format to address specific issues encountered during experimental work.

Section 1: Troubleshooting Common Impurities & Their Origins

This section addresses the most frequently encountered impurities, their likely sources based on common synthetic routes, and the chemical rationale for their formation.

FAQ 1.1: Issues Related to Starting Materials and Intermediates

Question: My reaction crude shows multiple spots on TLC near the starting material spot. What are the likely culprits?

Answer: This observation typically points to incomplete conversion or the presence of impurities in your starting materials.

  • Unreacted Starting Materials: The most straightforward explanation is an incomplete reaction. Verify your reaction monitoring (TLC, LC-MS) and consider extending the reaction time or moderately increasing the temperature. Ensure your reagents are active; for instance, reducing agents like sodium triacetoxyborohydride can degrade upon improper storage.

  • Impurities from Commercial Starting Materials: A significant issue, particularly when using azetidine salts, is the presence of process-related impurities from their manufacture. For example, azetidine hydrochloride can contain 3-chloropropylamine.[3] This impurity can react with your electrophiles, leading to undesired side products that may be difficult to separate.[3] It is crucial to source high-purity starting materials or purify them before use. Washing an aqueous solution of azetidine with a solvent like toluene can help remove such impurities.[3]

  • Intermediate Buildup: In multi-step, one-pot syntheses, such as reductive amination, the intermediate iminium ion may persist if the reducing agent is added too slowly or is not sufficiently reactive.[4]

FAQ 1.2: Byproducts from Specific Synthetic Routes

Question: I'm performing an intramolecular cyclization of a γ-amino alcohol derivative to form the azetidine ring, but I'm getting a significant amount of an elimination byproduct. Why is this happening and how can I fix it?

Answer: The formation of an elimination byproduct is a common competing pathway in intramolecular cyclizations to form strained rings.[5] The base used to deprotonate the nitrogen nucleophile can also act as a Brønsted base, promoting E2 elimination of the leaving group.

Causality: The success of the Sₙ2 cyclization versus E2 elimination depends on several factors:

  • Nature of the Base: Bulky, non-nucleophilic bases (e.g., LiHMDS, KHMDS) are generally preferred as they are less likely to act as nucleophiles themselves but can still promote elimination.

  • Leaving Group: A very good leaving group (e.g., triflate, tosylate) will accelerate both the desired Sₙ2 reaction and the competing E2 elimination.

  • Steric Hindrance: Increased steric hindrance around the electrophilic carbon or the nucleophilic nitrogen can disfavor the Sₙ2 pathway, making elimination more likely.

Troubleshooting Steps:

  • Modify Base and Temperature: Switch to a bulkier base and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Change the Leaving Group: If using a highly reactive leaving group like triflate, consider switching to a mesylate or even a halide (bromide or chloride), which are less prone to elimination.

  • Solvent Choice: Use a polar aprotic solvent (e.g., THF, DMF) to favor the Sₙ2 pathway.

DOT Diagram: Competing Pathways in Intramolecular Cyclization

G cluster_0 Reaction Pathways Start γ-Amino Alcohol Derivative (N-H & C-LG) SN2_Product Azetidine Product Start->SN2_Product Intramolecular SN2 (Desired) E2_Product Alkene Byproduct Start->E2_Product E2 Elimination (Byproduct) Base Base

Caption: Intramolecular Sₙ2 cyclization vs. E2 elimination.

FAQ 1.3: Ring-Opened and Degradation Impurities

Question: My final product, an N-substituted aryl azetidine, is degrading upon standing in acidic solution or during purification on silica gel. What is the degradation product?

Answer: Azetidines, especially when activated, are susceptible to ring-opening reactions due to their inherent ring strain.[2][6] Under acidic conditions, the azetidine nitrogen can be protonated, making the ring highly electrophilic and prone to nucleophilic attack.[6]

  • Acid-Catalyzed Ring Opening: If your molecule has a pendant nucleophile (like an amide), it can lead to an intramolecular ring-opening decomposition.[6] The protonated azetidine is attacked by the nucleophile, forming a more stable five- or six-membered ring. This has been observed specifically for N-substituted aryl azetidines where a nearby amide group acts as the nucleophile.[6]

  • Silica Gel-Mediated Degradation: Standard silica gel is acidic and can catalyze this ring-opening. If you observe streaking or the appearance of a new, more polar spot during column chromatography, this is a likely cause.[4]

  • Other Degradation Pathways: Depending on the substituents, other pathways like oxidation or photolysis are also possible.[7] Forced degradation studies are essential to identify these liabilities early.

Troubleshooting Steps:

  • Purification: Use a deactivated stationary phase like amine-functionalized silica or add a competing base like triethylamine (0.1-1%) to your mobile phase during chromatography.[4]

  • pH Control: Maintain neutral or slightly basic conditions during workup and storage. Avoid strong acids.

  • Structural Modification: If intramolecular attack is the issue, consider increasing the linker length between the azetidine and the nucleophilic group to disfavor the cyclization that leads to decomposition.[6]

Section 2: Analytical Strategies for Impurity Identification

A robust analytical strategy is the cornerstone of impurity management. This section provides guidance on method selection, troubleshooting, and standard protocols.

FAQ 2.1: Choosing the Right Analytical Technique

Question: What is the best analytical method to assess the purity of my azetidine compound?

Answer: A combination of techniques is often required for a complete impurity profile.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity assessment of non-volatile organic impurities. A reversed-phase C18 column with a UV detector is a standard starting point.[7][8] It is excellent for quantification and can be coupled with a mass spectrometer (LC-MS) for mass identification of unknown peaks.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[7] For many polar azetidine derivatives, derivatization (e.g., silylation) may be necessary to increase volatility for GC analysis.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated impurities. It can also be used for quantitative analysis (qNMR) if an internal standard is used.

  • TLC (Thin-Layer Chromatography): A quick and inexpensive tool for reaction monitoring and preliminary purity checks. However, it is not quantitative and may not resolve all impurities.

DOT Diagram: Impurity Identification Workflow

G start Unknown Peak in Chromatogram lcms Analyze by LC-MS start->lcms check_mw Does MW match expected impurities? lcms->check_mw isolate Isolate Impurity (Prep-HPLC/SFC) check_mw->isolate No identified Impurity Identified check_mw->identified Yes nmr Structural Elucidation (1D/2D NMR) isolate->nmr nmr->identified reassess Re-evaluate Synthetic Route & Starting Materials identified->reassess

Caption: A logical workflow for identifying unknown impurities.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Assessment This protocol serves as a starting point and must be validated for your specific compound according to ICH Q2(R1) guidelines.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/DAD detector. Monitor at a wavelength where your API and expected impurities absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 2: Forced Degradation Study Forced degradation studies help identify potential degradation products that could form during storage and handling.[7][10]

  • Prepare Samples: Prepare solutions of your azetidine compound (~1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[7]

  • Photolytic Degradation: Expose the solid and solution samples to UV light (254 nm) and visible light.[7]

  • Analysis: After exposure (and neutralization of acid/base samples), analyze all samples by the validated HPLC method against a control sample to identify and quantify any degradation products.

Section 3: Impurity Management and Control Strategies

Effective impurity control involves both optimizing the synthesis to prevent their formation and developing robust purification methods to remove them.

FAQ 3.1: Purification Troubleshooting

Question: My azetidine product is a basic amine and it streaks badly on my silica gel column, leading to poor separation and low recovery. What should I do?

Answer: This is a classic problem when purifying basic compounds on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and irreversible adsorption.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonia (in methanol) to your eluent.[4] This base will compete with your product for the acidic sites on the silica, dramatically improving peak shape and recovery.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent but more expensive option that provides a basic surface, ideal for purifying amines.[4]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.

  • Acid-Base Extraction: This is a highly effective and scalable technique. Dissolve your crude product in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1 M HCl) to protonate your basic azetidine into the aqueous layer, leaving neutral/acidic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and back-extract your purified free-base product into an organic solvent.[4]

  • Recrystallization (as a salt): If your free base is an oil, you can often form a stable, crystalline salt (e.g., hydrochloride, tartrate) which can be purified by recrystallization to achieve very high purity.[4]

Data Presentation: Comparison of Purification Methods
MethodAdvantagesDisadvantagesBest ForTroubleshooting Tip
Flash Chromatography (Silica) Widely available, good for polarity-based separation.[4]Poor peak shape and recovery for basic amines.[4]Separating compounds with significant polarity differences.Add 0.1-1% triethylamine to the mobile phase to improve peak shape.[4]
Flash Chromatography (Amine-Silica) Excellent peak shape for amines, no additives needed.[4]More expensive than standard silica.[4]High-resolution separation of basic compounds.Ensure the column is properly conditioned before loading.
Acid-Base Extraction Highly effective for removing neutral/acidic impurities, very scalable.[4]Can be labor-intensive, emulsion formation can be an issue.Initial cleanup of crude material, especially at large scale.Perform a back-extraction of the initial organic layer to recover any trapped product.
Recrystallization (of a salt) Can yield very high purity material, cost-effective at scale.[4]Requires formation of a stable, crystalline salt; yield can be variable.Final purification step to achieve >99.5% purity.Screen multiple acids and solvent systems to find optimal crystallization conditions.[4]
Distillation Good for removing non-volatile or very high-boiling impurities.Requires thermal stability of the product.Purifying low-boiling azetidines from polymeric or salt-like impurities.Use a short-path distillation apparatus under high vacuum to minimize thermal stress.[4]
Section 4: Regulatory Context for Pharmaceutical Development

For professionals in drug development, understanding the regulatory landscape for impurities is non-negotiable. The International Council for Harmonisation (ICH) provides the global standard.

FAQ 4.1: What are the ICH guidelines and why are they important?

Answer: The ICH guidelines provide a harmonized framework for ensuring the quality, safety, and efficacy of pharmaceutical products.[11][12] For impurities, the key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities in the Active Pharmaceutical Ingredient (API) arising from the manufacturing process or storage.[11][12] It establishes thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities in the final drug product, including degradation products.[11][12]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This classifies solvents based on their toxicity and sets acceptable limits.[11]

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This provides a framework for assessing and controlling impurities that may pose a carcinogenic risk.[13]

Adherence to these guidelines is mandatory for regulatory submissions in major markets like the US, EU, and Japan.[11]

Data Presentation: ICH Q3A/B Identification & Qualification Thresholds

The action required for a given impurity is determined by the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[11][12]
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity must be assessed for safety through toxicological studies.

References
  • Azetidine Synthesis. (n.d.). In Google Books.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). BenchChem.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1... (n.d.). ResearchGate.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Removal of impurities from 1-(4-Methylbenzyl)azetidine. (2025). BenchChem.
  • Hashim, O. S. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications.
  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. (2018, January 18). Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (2025). BenchChem.
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26). PubMed.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Impurities in Drug Substance and Drug Product Regulatory aspects. (2022, May 20). AIFA.
  • (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). ResearchGate.
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (n.d.). ResearchGate.
  • AlKhayat, S. A., & mohamed, s. j. (2025, March 1). Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzimidazole. Rafidain Journal of Science.
  • Common impurities in 3-(Phenoxymethyl)azetidine and their characterization. (2025). BenchChem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. (2025). BenchChem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B.
  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018, December 20). ResearchGate.
  • Synthesis of azetidines | Request PDF. (2025, November 29). ResearchGate.
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011, June 1). PubMed.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Regis Technologies.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. (2025). BenchChem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.

Sources

"stability studies of Azetidin-3-YL carbamate hydrochloride under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Studies of Azetidin-3-YL Carbamate Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on Azetidin-3-YL carbamate hydrochloride. It addresses common challenges and frequently asked questions in a practical, Q&A format, grounding all recommendations in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues and questions you may encounter during your stability studies.

Q1: Why is a forced degradation study essential for a molecule like Azetidin-3-YL carbamate hydrochloride?

A: A forced degradation study is a regulatory requirement and a critical tool in drug development. For this specific molecule, it serves several key purposes:

  • Pathway Elucidation: It helps identify the most likely degradation products that could form under various environmental conditions. This is crucial for understanding the molecule's intrinsic stability.[1][2]

  • Analytical Method Development: It is the only way to develop and validate a truly "stability-indicating" analytical method—one that can accurately separate the intact drug from all potential degradation products, ensuring accurate quantification over time.[2]

  • Safety and Efficacy: Degradants can have different toxicity and efficacy profiles than the parent drug. Identifying them is a key part of the safety assessment mandated by guidelines like ICH Q3A/Q3B.[3][4]

  • Formulation & Packaging: Understanding the molecule's sensitivity to acid, base, light, or heat informs the development of a stable drug product formulation and the selection of appropriate packaging.[1]

The structure of Azetidin-3-YL carbamate hydrochloride contains two key functional groups prone to degradation: the carbamate ester and the strained four-membered azetidine ring. A forced degradation study is necessary to probe the vulnerabilities of both moieties.

Q2: What is the most probable degradation pathway under acidic conditions?

A: Under acidic conditions, the primary point of vulnerability is the azetidine ring itself, not necessarily the carbamate group. The mechanism involves the protonation of the azetidine nitrogen, which significantly increases the ring strain and makes it susceptible to nucleophilic attack. This can lead to a ring-opening decomposition.[5]

  • Causality: The rate of this degradation is highly dependent on the pKa of the azetidine nitrogen. Protonation makes the ring an excellent electrophile. Water or counter-ions (like chloride from the HCl stressor) can act as nucleophiles, attacking one of the ring carbons and causing the ring to open.[5] While carbamate hydrolysis can occur in acid, it is generally a slower process compared to the acid-mediated decomposition of a strained, protonated heterocycle.

Q3: Under basic conditions, what degradation should I anticipate?

A: In a basic environment, the degradation pathway shifts to the carbamate functional group. Carbamates are susceptible to base-catalyzed hydrolysis (a BAC2 mechanism).[6][7]

  • Mechanism: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms an unstable tetrahedral intermediate. The intermediate then collapses, cleaving the ester bond to release azetidin-3-ol and a carbamic acid intermediate, which rapidly decomposes into an amine and carbon dioxide.[7][8] The azetidine ring is generally more stable under basic conditions compared to acidic conditions.[9]

Q4: I'm developing a stability-indicating HPLC method. What are the critical starting parameters?

A: A robust, stability-indicating HPLC method is paramount. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique.

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This provides good hydrophobic retention for many small molecules.

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is a standard starting point. ACN is often preferred over methanol for its lower viscosity and better UV transparency.

  • Buffering: It is critical to buffer the aqueous portion of your mobile phase (e.g., with 10-20 mM phosphate or acetate buffer) to a pH where your analyte and its degradants are in a consistent ionization state. This ensures reproducible retention times and good peak shape.

  • Detection: UV detection is standard. Perform a UV scan of the parent compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.

Q5: My chromatogram shows multiple, poorly resolved peaks after acid stress. What is my next step?

A: This is a common challenge. Multiple peaks suggest several degradation products or isomers, which is plausible with azetidine ring-opening.[10]

  • Optimize Gradient: Modify your HPLC gradient to be shallower. A slower increase in the organic solvent percentage over a longer time will provide more separation power for closely eluting peaks.

  • Change Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the degradants, which can dramatically affect their retention and potentially resolve co-eluting peaks.

  • Try a Different Column: If gradient and pH optimization fail, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to introduce a different separation selectivity.

  • Identify Peaks: Use LC-MS/MS to get mass information for each peak. This is the fastest way to propose structures for your degradants and confirm if they are isomers (same mass) or different products.[10]

Visualized Experimental Workflow & Degradation Pathways

Forced Degradation Experimental Workflow

The following diagram outlines the standard workflow for conducting a forced degradation study in accordance with ICH guidelines.[2][11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation API API Stock (Azetidin-3-YL carbamate HCl) Sol Prepare Working Solutions API->Sol Acid Acidic (e.g., 0.1 M HCl, 60°C) Sol->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Sol->Base Oxid Oxidative (e.g., 3% H₂O₂, RT) Sol->Oxid Therm Thermal (e.g., 80°C, Solid) Sol->Therm Photo Photolytic (ICH Q1B Light Exposure) Sol->Photo Neut Neutralize & Dilute (to working concentration) Acid->Neut Base->Neut Oxid->Neut Therm->Neut Photo->Neut HPLC HPLC-UV/PDA Analysis Neut->HPLC Eval Evaluate Data (Peak Purity, Mass Balance) HPLC->Eval Ident Identify Degradants (LC-MS/MS, NMR) Eval->Ident

Caption: Workflow for a forced degradation study.

Proposed Degradation Pathways

This diagram illustrates the two distinct, pH-dependent degradation mechanisms for Azetidin-3-YL carbamate hydrochloride.

Degradation_Pathways cluster_parent cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) Parent Parent Compound Protonation 1. Azetidine Protonation (N⁺-H) Parent->Protonation H⁺ Attack 1. OH⁻ Attack on Carbamate Carbonyl Parent->Attack OH⁻ RingOpening 2. Nucleophilic Attack (e.g., by H₂O) Protonation->RingOpening AcidProduct Ring-Opened Product(s) RingOpening->AcidProduct Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate Cleavage 3. C-O Bond Cleavage Intermediate->Cleavage BaseProducts Azetidin-3-ol + CO₂ + Amine Cleavage->BaseProducts

Caption: pH-dependent degradation pathways.

Detailed Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for investigating the stability of Azetidin-3-YL carbamate hydrochloride.

Objective: To generate potential degradation products under various stress conditions and develop a stability-indicating HPLC method.

1. Materials & Reagents:

  • Azetidin-3-YL carbamate hydrochloride (Reference Standard)

  • Hydrochloric Acid (HCl), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q)

  • Potassium Phosphate Monobasic, HPLC Grade

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a PDA or UV Detector

  • LC-MS/MS system (for identification)

  • Analytical Balance

  • pH Meter

  • Water Bath / Dry Block Heater

  • Calibrated Volumetric Flasks and Pipettes

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of HPLC-grade water.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with water.

  • Stressors: Prepare 1 M HCl, 1 M NaOH, and a 3% H₂O₂ solution.

4. Stress Conditions Procedure: For each condition, also prepare a "control" sample stored at 5°C in the dark.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 2, 4, and 8 hours.

    • After heating, cool the sample, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with water.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 30 min, 1, and 2 hours. (Base hydrolysis of carbamates can be rapid).[12]

    • After the specified time, neutralize with 1 mL of 1 M HCl and dilute to 10 mL with water.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to 10 mL with water.

  • Thermal Degradation:

    • Place a small amount of solid powder in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After heating, cool, weigh an appropriate amount, dissolve, and dilute to the working concentration (100 µg/mL).

5. HPLC Method Parameters (Starting Point):

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered mobile phase ensures consistent ionization and peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength.
Gradient 5% B to 70% B over 20 minA broad gradient is essential to elute both the polar parent and potentially more non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detection PDA at 210 nm210 nm is a common wavelength for compounds lacking a strong chromophore. Use PDA to monitor all peaks.

Summary of Expected Results

The following table presents a hypothetical summary of results from the forced degradation study, designed to guide your data interpretation.

Stress Condition% Degradation (Hypothetical)Major Degradant Peak (RT)Putative Structure / Pathway
0.1 M HCl, 60°C, 8h15-25%Multiple early-eluting peaksAzetidine ring-opening products (likely more polar)
0.1 M NaOH, RT, 2h10-20%Single major peakAzetidin-3-ol (from carbamate hydrolysis)
3% H₂O₂, RT, 24h5-10%VariesOxidation of the azetidine nitrogen or other susceptible sites
80°C (Solid), 48h< 5%Minor peaksGeneral thermal decomposition
Control (Unstressed)< 1%N/AParent compound is stable under analysis conditions

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Scribd. Hydrolysis Mechanisms of Carbamates. [Link]

  • Vlainić, J., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Meanwell, N. A. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry.
  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica. [Link]

  • Van den Bossche, J., et al. (2021, June 30). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Wang, Y., et al. (2015). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry.
  • Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • Sammons, M. F., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Cecchini, D. A., et al. (2017, December 14). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Food Science. (2020). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. [Link]

  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • NextSDS. azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. [Link]

  • Niphakis, M. J., et al. (2017, November 17). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. [Link]

  • Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Angewandte Chemie. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

Sources

Technical Support Center: Navigating Challenges in the Scale-Up Production of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the fundamental physicochemical barriers encountered when scaling up azetidine derivatives.

Azetidines—four-membered nitrogen-containing heterocycles—are highly prized in medicinal chemistry for their ability to improve the pharmacokinetic properties of drug candidates while lowering lipophilicity. However, transitioning from milligram-scale discovery to kilogram-scale production introduces severe challenges. The inherent ring strain of azetidines (~25.4 kcal/mol) makes them thermodynamically unstable, leading to thermal runaway, acid-mediated ring-opening, and complex purification bottlenecks [1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safety, yield, and purity during scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my azetidine cyclization reaction suffer from low yields and thermal runaway upon scale-up?

Causality: The formation of the four-membered azetidine ring is highly exothermic. At the bench scale, heat dissipates rapidly through the walls of small flasks. At the pilot scale, the surface-area-to-volume ratio plummets, causing heat to accumulate. Because the resulting azetidine ring is highly strained (~25.4 kcal/mol) [1], this excess thermal energy provides the activation energy necessary for undesired side reactions, such as intermolecular oligomerization or retro-cyclization. Solution: Transition from batch to continuous flow chemistry, or utilize strictly controlled, temperature-gated dosing of the base. Ensure the reaction mixture never exceeds the thermal degradation threshold of your specific intermediate (typically >60°C).

Q2: During the deprotection of my N-substituted azetidine, the product degrades into acyclic impurities. How do I prevent this?

Causality: Azetidines are highly susceptible to acid-mediated intramolecular ring-opening. When the azetidine nitrogen is protonated, it becomes an excellent leaving group. The release of the 25.4 kcal/mol ring strain provides a massive thermodynamic driving force for nucleophiles (even weak ones, like pendant amides or solvent molecules) to attack the adjacent carbon, permanently opening the ring [2]. Solution: Avoid strongly acidic deprotection conditions (e.g., TFA for Boc removal). Instead, design your synthetic route using orthogonal protecting groups that can be removed under neutral or basic conditions, such as the Carbobenzoxy (Cbz) group, which can be cleaved via hydrogenolysis (H₂/Pd)[2].

Q3: My azetidine derivative is highly water-soluble, making aqueous workup and extraction nearly impossible. How do I isolate the product efficiently?

Causality: Azetidines have a low carbon count and a polar basic nitrogen, which forms strong hydrogen bonds with water. During scale-up, traditional liquid-liquid extraction often results in the product remaining trapped in the aqueous phase, leading to severe yield losses. Solution: Bypass aqueous workup entirely. Exploit the basicity of the azetidine nitrogen by treating the crude organic mixture with anhydrous HCl. This precipitates the azetidine as an insoluble hydrochloride salt in non-polar solvents (like diethyl ether or MTBE), allowing for isolation via simple filtration [3].

Part 2: Mechanistic Workflows & Degradation Pathways

To successfully scale azetidine production, process chemists must understand both the troubleshooting logic and the thermodynamic pathways that lead to product failure.

G Start Scale-Up Issue Detected Yield Thermal Runaway / Low Yield Start->Yield Purity Acidic Ring-Opening Start->Purity Workup Product Lost in Aqueous Start->Workup Sol1 Use continuous flow or controlled reagent dosing Yield->Sol1 Yes Sol2 Switch to neutral/basic deprotection strategies Purity->Sol2 Yes Sol3 Precipitate as HCl salt in non-polar solvent Workup->Sol3 Yes

Logic tree for diagnosing and resolving azetidine scale-up issues.

Pathway Acyclic Acyclic Precursor Cyclization Base-Mediated Cyclization (Heat Accumulation) Acyclic->Cyclization Azetidine Azetidine Ring (Strain: 25.4 kcal/mol) Cyclization->Azetidine Exothermic Acid Acidic Conditions (pH < 3) Azetidine->Acid Protonated Protonated Azetidine (Highly Reactive) Acid->Protonated RingOpen Nucleophilic Attack (Irreversible Ring-Opening) Protonated->RingOpen Relieves Strain

Mechanistic pathway of azetidine synthesis and acid-mediated degradation.

Part 3: Quantitative Data on Heterocycle Stability

Understanding the relative strain and basicity of nitrogen heterocycles is critical for predicting their behavior during scale-up. The table below summarizes the physical properties that dictate process safety and stability [1][2].

HeterocycleRing SizeRing Strain (kcal/mol)Approx. pKa (Conjugate Acid)Primary Scale-Up Risk
Aziridine 327.7~8.0Extreme toxicity & explosive polymerization.
Azetidine 425.4~11.2*Acid-mediated ring opening & thermal runaway.
Pyrrolidine 55.4~11.3Low risk (highly thermodynamically stable).
Piperidine 60.1~11.2Low risk (highly thermodynamically stable).

*Note: The pKa of azetidine derivatives drops significantly with substitution. For example, N-phenyl azetidine has a measured pKa of ~4.3, making it highly susceptible to protonation and subsequent decomposition even in mildly acidic media [2].

Part 4: Self-Validating Experimental Protocol

Scale-Up Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol describes the scalable synthesis of N-benzyl-3-hydroxyazetidine, a critical intermediate in the production of carbapenem antibiotics (e.g., L-084) [4]. The methodology utilizes a self-validating system to ensure reaction safety and product integrity.

Materials: Epichlorohydrin (1.0 eq), Benzylamine (1.0 eq), Methanol (solvent), Triethylamine (1.2 eq).

Step 1: Epoxide Opening (Controlled Exotherm)

  • Charge a jacketed reactor with Benzylamine and Methanol. Cool the mixture to 5°C.

  • Begin a temperature-gated addition of Epichlorohydrin.

    • Causality: Epoxide opening is highly exothermic. Rapid addition will cause thermal runaway, leading to multiple alkylations and polymeric byproducts.

  • Self-Validating Check 1: Set the automated dosing pump to pause if the internal temperature exceeds 15°C.

  • Stir for 12 hours at room temperature.

  • Self-Validating Check 2: Analyze an aliquot via HPLC. Do not proceed to Step 2 until >99% of the epichlorohydrin is consumed. Unreacted epoxide will cause violent polymerization during the heating phase of cyclization.

Step 2: Base-Mediated Ring Closure

  • Add Triethylamine (1.2 eq) to the reactor.

  • Gradually heat the mixture to 65°C (reflux).

    • Causality: Heating is required to overcome the high activation energy barrier of forming the strained four-membered ring.

  • Self-Validating Check 3: Monitor the pH of the reaction mixture. As the cyclization proceeds, the free amine is consumed and HCl is generated (neutralized by triethylamine). A stabilization of the pH indicates that the cyclization is complete.

  • Cool the reactor to 20°C.

Step 3: Anhydrous Isolation

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Resuspend the crude oil in Methyl tert-butyl ether (MTBE). Filter off the triethylamine hydrochloride salts.

  • To the clear MTBE filtrate, slowly bubble anhydrous HCl gas (or add a solution of HCl in dioxane) while maintaining the temperature below 10°C.

    • Causality: This bypasses the need for an aqueous extraction, preventing the highly polar azetidine from being lost to the water phase [3].

  • Self-Validating Check 4: The product will precipitate as a white crystalline solid (N-benzyl-3-hydroxyazetidine hydrochloride). Filter, wash with cold MTBE, and dry under vacuum.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: PMC (National Institutes of Health) URL:[Link]

  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 Source: NIH (Chemical and Pharmaceutical Bulletin) URL:[Link]

Technical Support Center: Optimizing Purification Methods for Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these highly polar, often basic, four-membered heterocycles. Azetidines are critical building blocks in modern drug discovery, but their physicochemical properties can make purification a significant bottleneck.[1][2]

This document moves beyond standard protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and develop robust, scalable methods. We will explore the nuances of various chromatographic techniques and provide practical, field-tested solutions to common problems.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My azetidine compound shows poor or no retention on a standard C18 reverse-phase column.

Question: I'm injecting my polar azetidine onto a C18 column with a standard water/acetonitrile gradient, and it's eluting in the void volume. How can I get it to retain?

Answer: This is the most common issue when working with highly polar molecules.[3][4] Standard C18 stationary phases are nonpolar and primarily retain compounds through hydrophobic interactions.[5][6] Polar analytes have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to poor retention.[3][7]

Potential Causes & Solutions:

  • Cause: Insufficient Hydrophobic Interaction.

    • Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4][8][9] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention of polar compounds.[8][9] Elution occurs as the aqueous (strong solvent) content of the mobile phase increases.[3][8]

    • Solution 2: Use a Polar-Embedded or Aqueous-Stable C18 Column. Some modern RP columns are designed to be "water-tolerant" and resist "hydrophobic collapse" in highly aqueous mobile phases, which can improve the retention of polar compounds.[10] Polar-embedded phases contain groups (like amides) within the alkyl chains that offer alternative interactions and shield residual silanols, improving peak shape and retention for polar bases.[11]

    • Solution 3: Employ Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex with your protonated azetidine. This complex has a greater affinity for the C18 stationary phase, thus increasing retention.[5][10] Caution: Ion-pairing reagents are often non-volatile, making them incompatible with mass spectrometry (MS), and they can be difficult to remove from the column, potentially altering its selectivity permanently.[3][10][12]

Issue 2: My basic azetidine compound gives broad, tailing peaks on both normal-phase and reverse-phase columns.

Question: My peaks are asymmetric and tail badly, making quantification and fractionation difficult. I've tried both silica and C18 columns. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like azetidines is almost always caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[13] These interactions are strong and non-specific, leading to poor peak shape.

Potential Causes & Solutions:

  • Cause: Silanol Interactions (Reverse-Phase).

    • Solution 1: Add an Acidic Modifier to the Mobile Phase. The most effective way to improve the peak shape of basic analytes in RP-HPLC is to add a small amount (0.05-0.1% v/v) of an acid like formic acid (FA), acetic acid (AA), or trifluoroacetic acid (TFA).[13] The low pH protonates your basic azetidine to a consistent charge state. More importantly, it protonates the acidic silanol groups on the stationary phase, suppressing their ionization and minimizing unwanted secondary ionic interactions.[13][14] A general rule is to adjust the mobile phase pH to at least 2 units below the pKa of your analyte.[14]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are made with higher purity silica and are "end-capped" to reduce the number of accessible free silanols. While not a complete solution, using a high-quality column is a prerequisite for good peak shape with basic compounds.

  • Cause: Strong Adsorption to Acidic Silica (Normal-Phase).

    • Solution 1: Add a Basic Modifier to the Mobile Phase. When using normal-phase chromatography (e.g., on silica gel), the acidic nature of the stationary phase will strongly bind your basic azetidine. To counteract this, add a small amount of a basic modifier to your eluent. Common choices include triethylamine (TEA), ammonium hydroxide (NH₄OH), or pyridine.[15][16] These modifiers compete with your analyte for the active acidic sites on the silica, preventing strong adsorption and reducing tailing. A typical starting point is 0.1-2% of the modifier in your eluent system (e.g., Dichloromethane/Methanol/NH₄OH).[15]

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like amino- or cyano-propyl silica, which can be less problematic for basic compounds.[15]

Issue 3: I achieved good separation, but now I can't get rid of the mobile phase additives from my final product.

Question: I used TFA as an ion-pairing agent to get good retention and now my product is isolated as a TFA salt, which is problematic for my downstream application. How can I remove it?

Answer: This is a common drawback of using non-volatile or strong ion-pairing additives.

Potential Causes & Solutions:

  • Cause: Use of Non-Volatile Buffers or Additives (e.g., phosphate buffers, TFA).

    • Solution 1: Use Volatile Additives. Whenever possible, especially if MS detection or easy sample workup is required, use volatile mobile phase additives. Good choices include formic acid, acetic acid, ammonium formate, and ammonium acetate.[13][17] These can be removed easily by lyophilization or rotary evaporation.

    • Solution 2: Post-Purification Salt Removal. If you must use a non-volatile additive like TFA, you may need to perform a subsequent clean-up step. This can include:

      • Liquid-Liquid Extraction: Dissolve the sample in an appropriate organic solvent and wash with a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃) to neutralize the acid and extract it into the aqueous layer, leaving your free-based azetidine in the organic layer.

      • Solid-Phase Extraction (SPE): Use a strong cation exchange (SCX) SPE cartridge. Load your TFA salt in a low pH solution. The protonated azetidine will bind to the SCX resin. Wash the cartridge with a non-basic solvent to remove the TFA, then elute your pure compound with a basic solution (e.g., methanol with 2-5% ammonium hydroxide).

FAQs: Method Development for Polar Azetidines

Q1: Which chromatography mode should I try first for my new polar azetidine?

For a new, highly polar azetidine derivative, HILIC is the recommended starting point .[3][4][9] It is specifically designed for retaining very polar molecules that perform poorly in reverse-phase.[8] It offers high sensitivity in MS due to the high organic content of the mobile phase and provides a complementary selectivity to traditional C18 columns.[3][10]

Below is a decision-making workflow to guide your selection.

MethodSelection start Start: New Polar Azetidine Compound is_ionizable Is the compound ionizable (basic)? start->is_ionizable solubility Solubility in ACN/Water? is_ionizable->solubility Yes (Most Azetidines) np_trial Consider Normal-Phase (NP) with Basic Modifier (e.g., TEA or NH4OH) is_ionizable->np_trial No (Neutral) rp_trial Try Reverse-Phase (RP) with Acidic Modifier (e.g., 0.1% Formic Acid) solubility->rp_trial Good hilic_trial Try HILIC (Amide or Silica Column) solubility->hilic_trial Poor / Prefers High Organic retention_ok Adequate Retention & Good Peak Shape? rp_trial->retention_ok iex_trial Consider Ion-Exchange (IEX) or Mixed-Mode Chromatography hilic_trial->iex_trial Still Fails success Method Optimized hilic_trial->success Success iex_trial->success np_trial->success retention_ok->hilic_trial No, Poor Retention retention_ok->success Yes

Caption: Decision workflow for selecting a primary purification method.

Q2: What are the key parameters to optimize in HILIC?

HILIC can be more sensitive to initial conditions than reverse-phase. Pay close attention to:

  • Mobile Phase Composition: The weak solvent is typically acetonitrile (ACN), and the strong solvent is an aqueous buffer (e.g., water with 10 mM ammonium formate).[8][15] Do not use methanol as the weak solvent, as it is generally not effective for HILIC.[4]

  • Column Equilibration: HILIC requires longer equilibration times than RP to establish the stable aqueous layer on the stationary phase.[3] Equilibrate with at least 10-15 column volumes of the initial mobile phase before your first injection.

  • Sample Diluent: This is critical. Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use as high an ACN concentration as possible.[3] Dissolving the sample in a strong (highly aqueous) solvent can cause severe peak distortion.

Q3: Can I use flash chromatography for these compounds?

Yes, but with modifications. For preparative scale on a flash system:

  • Normal-Phase: If your compound has some solubility in less polar solvents, silica gel flash chromatography can be effective. You will likely need a polar and/or basic mobile phase system, such as Dichloromethane/Methanol with 1-2% Ammonium Hydroxide.[15]

  • Reverse-Phase: C18 flash cartridges are widely available. The same principles apply as in HPLC: use an acidic modifier (like 0.1% FA or AA) in your water and methanol/ACN mobile phases to ensure good peak shape.

  • HILIC: HILIC can also be performed in a flash format.[18] Use a bare silica cartridge with an ACN/water mobile phase system. This is an excellent strategy for purifying very polar compounds at scale.[4]

Q4: My compound is an HCl salt. How does this affect purification?

Purifying the salt form can be advantageous. The protonated amine is less likely to cause tailing on RP columns. However, if you are using normal-phase silica, the salt will likely be completely immobile. In this case, you either need to free-base the compound before purification or use a highly polar mobile phase capable of moving the salt. Alternatively, techniques like ion-exchange chromatography are specifically designed for separating charged molecules.[19] You can also consider crystallization as a non-chromatographic purification method for salts.[15][20]

Data & Protocols

Table 1: Comparison of Chromatographic Modes for Polar Azetidine Purification
FeatureReverse-Phase (RP)Hydrophilic Interaction (HILIC)Normal-Phase (NP)Ion-Exchange (IEX)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)Polar (Silica, Alumina)Charged (Anionic or Cationic)
Mobile Phase Polar (Water/ACN, Water/MeOH)High Organic (ACN/Water)Non-polar (Hexane/EtOAc, DCM/MeOH)Aqueous Buffers (Salt/pH gradient)
Retention Principle Hydrophobic InteractionsPartitioning into aqueous layerAdsorptionElectrostatic Interactions
Best For Moderately polar to non-polar azetidinesHighly polar, hydrophilic azetidinesAzetidines soluble in organic solventsIonized azetidines (salts)
Pros Widely available, robust methodsExcellent retention for polar compounds, MS-friendlyGood for resolving isomers, scalableHigh capacity, very selective for charged species
Cons Poor retention for very polar compoundsRequires careful equilibration, sensitive to sample solventPoor for very polar/salt forms, solvent toxicityComplex method development, MS-incompatible buffers
Common Modifiers Formic Acid, TFA, Acetic Acid[13]Ammonium Formate, Ammonium Acetate[15]Triethylamine, NH₄OH[15]NaCl, Phosphate, Citrate[19]
Experimental Protocol 1: HILIC Method Development Screening

This protocol outlines a generic approach to developing a HILIC method for a polar azetidine.

Objective: To achieve good retention and peak shape for a polar azetidine compound.

Materials:

  • HPLC system with UV or MS detector

  • HILIC column (e.g., Amide- or Silica-based, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Sample: 1 mg/mL of azetidine compound dissolved in 90:10 Acetonitrile:Water

Procedure:

  • Column Installation & Equilibration:

    • Install the HILIC column.

    • Purge the system with 95% B at a flow rate of 0.4 mL/min for 5 minutes.

    • Equilibrate the column with 20 column volumes of the initial gradient conditions (95% B). This will take approximately 15 minutes.

  • Scouting Gradient Run:

    • Inject 1-2 µL of the sample.

    • Run a broad gradient to determine the approximate elution conditions:

      • Time 0.0 min: 95% B

      • Time 10.0 min: 50% B

      • Time 10.1 min: 95% B

      • Time 12.0 min: 95% B (re-equilibration)

  • Analysis of Results:

    • If the compound elutes very late (>8 min), the gradient can be made steeper or the starting %B can be lowered.

    • If the compound elutes too early (<2 min), increase the starting %B to 98% or use a shallower gradient.

    • If peak shape is poor, ensure the sample is dissolved in a high-organic mixture.

  • Optimization:

    • Based on the scouting run, create a focused gradient around the elution point. For example, if the compound eluted at 70% B, a new gradient could be 80% to 60% B over 8 minutes.

HILIC_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_opt Optimization prep_sample Dissolve Sample in High % ACN scout Run Broad Gradient (e.g., 95-50% ACN) prep_sample->scout prep_mobile Prepare Volatile Aqueous Buffer (A) & ACN (B) prep_mobile->scout prep_column Install & Equilibrate HILIC Column (>15 CVs) prep_column->scout analyze Analyze Retention & Peak Shape scout->analyze adjust Adjust Gradient Slope & Starting %ACN analyze->adjust reinject Re-inject and Finalize Method adjust->reinject

Caption: A typical workflow for HILIC method development.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Foley, D. J., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Brandi, A., et al. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, ACS Publications. [Link]

  • Schacht, E. (2015, February 12). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Booker-Milburn, K. (2022, March 27). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Reddit User Discussion. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros, Reddit. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Bickler, B. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Anonymous. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Reddit User Discussion. (2023, July 19). Ion exchange chromatography for histidine derivative. r/Chempros, Reddit. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Krokhine, O. V., et al. (2022, December 8). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, ACS Publications. [Link]

  • Reddit User Discussion. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry, Reddit. [Link]

  • Schofield, M., et al. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Li, H., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • Anonymous. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Parrish, D. A., et al. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Reddit User Discussion. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? r/chemistry, Reddit. [Link]

  • Anonymous. (n.d.). 1.1.2. Ion-exchange chromatography. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]

  • Kumar, G. S., et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]

  • TutorChase. (n.d.). How do you select solvents for chromatography?[Link]

  • BUCHI. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • Rosario-Ortiz, F. L., et al. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, ACS Publications. [Link]

  • ResearchGate. (n.d.). Applications of High Performance Ion-Exchange Chromatography in the Pharmaceutical Industry. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

Sources

"preventing side reactions during azetidine carbamate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Overview of Challenges in Azetidine Carbamate Synthesis

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing azetidine carbamates.

Azetidines are valuable four-membered nitrogen-containing heterocycles, prized as structural motifs in medicinal chemistry.[1][2] However, their utility is intrinsically linked to their reactivity, which is dominated by a significant ring strain of approximately 25.4 kcal/mol.[1][3] This inherent strain, while lower than that of aziridines, makes the azetidine ring susceptible to undesired side reactions, particularly ring-opening, during synthetic manipulations like carbamate formation.[2][4]

The goal of this guide is to provide a comprehensive resource for troubleshooting common issues encountered during the N-protection of azetidines as carbamates. By understanding the underlying mechanisms of potential side reactions, researchers can proactively design robust experimental protocols, leading to higher yields, improved purity, and more reliable outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction shows low or no yield of the desired N-Boc azetidine carbamate. What are the potential causes?

Answer: Low or zero yield is a common but multifaceted problem. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is required for diagnosis.

Potential Causes & Troubleshooting Steps:
  • Reagent Quality and Stoichiometry:

    • Azetidine Stability: Free-base azetidines can be prone to oligomerization or degradation over time, especially if impure. Ensure the starting azetidine (often used as a salt, e.g., HCl salt) is fully neutralized to the free base in situ or just before use. If you are starting from a salt, ensure you use at least one full equivalent of a suitable base for neutralization before adding the carbamoylating agent.

    • Carbamoylating Agent Activity: Di-tert-butyl dicarbonate (Boc₂O) can slowly degrade, especially if exposed to moisture. Use a fresh bottle or a well-stored aliquot. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of Boc₂O can be beneficial.

  • Insufficient Basicity or Inappropriate Base:

    • Role of the Base: A base is required to deprotonate the azetidinium salt (if used) and to scavenge the acid byproduct generated during the reaction (e.g., from benzyl chloroformate).

    • Solution: For a standard reaction with Boc₂O, a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is common. If starting from an azetidine salt, ensure at least two equivalents of base are used: one for neutralization and one to drive the reaction.

  • Steric Hindrance:

    • Cause: Azetidines with bulky substituents, particularly at the C-2 and C-4 positions, can sterically hinder the nitrogen atom's attack on the carbamoylating agent.[5] This is also a known issue in the formation of other hindered carbamates.[6]

    • Solution: For sterically demanding substrates, you may need to increase the reaction temperature (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor the reaction by TLC or LC-MS to check for progress and potential degradation.

  • Reaction Temperature and Time:

    • Cause: While many N-Boc protections are rapid at room temperature, hindered or less nucleophilic azetidines may require more forcing conditions.

    • Solution: Allow the reaction to run for a longer period (e.g., 12-24 hours). If there is still no progress, consider gentle heating, but be aware that this can also accelerate side reactions like ring-opening.

Below is a workflow to diagnose low-yield issues:

G start Low / No Yield Observed reagent_check Verify Reagent Quality (Azetidine, Boc₂O) start->reagent_check base_check Review Base Stoichiometry & Strength reagent_check->base_check Reagents OK success Yield Improved reagent_check->success Use Fresh Reagents conditions_check Assess Reaction Conditions (Temp, Time, Solvent) base_check->conditions_check Base OK base_check->success Adjust Base Equiv. sterics_check Consider Steric Hindrance conditions_check->sterics_check Conditions OK conditions_check->success Increase Time / Temp sterics_check->success Optimize for Sterics (e.g., Higher Temp)

Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing a significant amount of a ring-opened byproduct. How can I prevent this?

Answer: Ring-opening is the most common and problematic side reaction in azetidine chemistry, stemming directly from its inherent ring strain.[4] This pathway is most often catalyzed by acid.[7][8]

Mechanism of Acid-Catalyzed Ring-Opening:

Under acidic conditions, the azetidine nitrogen becomes protonated. This makes the ring highly susceptible to nucleophilic attack at the carbon atoms, leading to C-N bond cleavage.[4][7] The nucleophile can be a solvent molecule (e.g., methanol), a counter-ion (e.g., Cl⁻), or another species in the reaction mixture.

G cluster_0 Acid-Catalyzed Ring Opening A Azetidine B Protonated Azetidinium Ion A->B + H+ C Ring-Opened Product B->C + Nu: Nu Nu: H_plus H+

Sources

Technical Support Center: Troubleshooting Azetidine Nitrogen Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. This guide is designed for researchers and drug development professionals encountering low reactivity, poor yields, or unexplained decomposition when functionalizing the nitrogen atom of azetidine rings.

Part 1: The Mechanistic Root Cause of Low Reactivity

Before troubleshooting specific reactions, it is critical to understand why azetidine behaves differently than its 5- and 6-membered counterparts (pyrrolidine and piperidine). The low nucleophilicity of the azetidine nitrogen is governed by two primary factors:

  • Electronic Effects (Ring Strain and Hybridization): The internal C-N-C bond angle of the 4-membered azetidine ring is highly compressed (~90°). To accommodate this strain, the C-N bonds require higher p-character. Consequently, the nitrogen's lone pair is forced into an orbital with significantly higher s-character[1]. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly, making it less available for nucleophilic attack. While the pKa of unsubstituted azetidine is ~11.29[2], the addition of electron-withdrawing groups or conjugation drastically plummets its basicity and nucleophilicity[3].

  • Steric Hindrance: Substituents at the 2- or 4-positions project directly into the trajectory required for electrophilic attack. The rigid, puckered conformation of the 4-membered ring exacerbates this steric clash, making reactions at the nitrogen highly sensitive to the bulkiness of incoming electrophiles[2][4].

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my azetidine failing to couple with carboxylic acids under standard EDC/HOBt or HATU conditions? A: Standard conditions often fail due to a mismatch between the base and the sterically hindered, less nucleophilic azetidine nitrogen. If the base (e.g., Triethylamine) is too bulky or not basic enough to fully deprotonate the carboxylic acid and maintain the azetidine in its free-base form, the reaction stalls. Switching to 2,6-lutidine or DIPEA with a highly reactive uronium salt like HATU or COMU often resolves this[5]. For severely hindered 2-substituted azetidines, you may need to abandon coupling agents entirely and generate the acyl chloride in situ.

Q: I am coupling a chiral azetidine-2-carboxylic acid derivative, but I am observing epimerization at the α -carbon. How do I prevent this? A: The α -proton of azetidine-2-carboxylic acid derivatives is relatively acidic. When using HATU, an excess of base (like DIPEA) causes rapid epimerization. To maintain stereochemical integrity, you must use a sub-stoichiometric or strictly stoichiometric amount of base (e.g., 0.95 equivalents of DIPEA) and keep the reaction at 0 °C[6][7].

Q: I am attempting a Buchwald-Hartwig amination with a 3-substituted azetidine and an aryl bromide, but conversion is stuck at 10%. What is wrong? A: Azetidines are notoriously challenging in Pd-catalyzed cross-couplings due to their propensity to poison certain catalysts or fail in the reductive elimination step. First-generation Pd catalysts (e.g., Pd(OAc) 2​ /BINAP) are usually insufficient. You must use bulky, electron-rich dialkylbiaryl phosphine ligands. XPhos Pd G3 or BrettPhos, paired with a strong base like KOtBu in toluene, are the gold standards for azetidine C-N cross-coupling[8].

Q: My azetidine starting material seems to be decomposing during the reaction or workup. What is happening? A: Azetidines suffer from ~25.2 kcal/mol of ring strain[2]. Under acidic conditions, the nitrogen becomes protonated, turning it into an excellent leaving group. If there is a nucleophile present (even a pendant amide or ester within the same molecule), it can undergo an intramolecular nucleophilic attack, resulting in irreversible ring-opening decomposition[3]. Ensure your reaction and workup conditions remain strictly neutral or basic.

Part 3: Quantitative Data & Optimization Matrices

To streamline your optimization process, refer to the following empirical data summaries for azetidine functionalization.

Table 1: Base Efficacy in HATU-Mediated Azetidine Amide Couplings

Data reflects relative conversion rates for sterically hindered azetidines at 40 °C[5].

BaseEquivalentspKa (Conjugate Acid)Steric ProfileTypical Yield (%)
2,6-Lutidine 3.06.60Highly Hindered97%
DIPEA 3.010.50Highly Hindered90%
N-Methylmorpholine 3.07.38Unhindered72%
Triethylamine 3.010.75Moderately Hindered73%
DMAP 3.09.60Unhindered17%
Table 2: Ligand/Base Matrix for Buchwald-Hartwig C-N Cross-Coupling

Optimized parameters for 3-aryl/alkyl azetidines[8].

Pre-Catalyst / LigandBaseSolventTemp (°C)Outcome
XPhos Pd G3 (1 mol%) KOtBu (1.4 eq)Toluene110 °COptimal (>85% yield)
BrettPhos Pd G3 (1 mol%) KOtBu (1.4 eq)Toluene110 °COptimal (>85% yield)
Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ (2.0 eq)Dioxane100 °CPoor (<20% yield)
Pd(OAc) 2​ / RuPhosNaOtBu (1.5 eq)Toluene110 °CModerate (~50% yield)

Part 4: Diagnostic Workflows

Use the following logical decision trees to troubleshoot your specific synthetic bottleneck.

AmideCoupling Start Low Azetidine Amide Yield Sterics Is Azetidine 2-Substituted? Start->Sterics Acyl Use Acyl Chloride or COMU/Oxyma Sterics->Acyl Yes (High Hindrance) Base Optimize Base (pKa & Sterics) Sterics->Base No (Electronic Issue) Lutidine Use 2,6-Lutidine or DIPEA Base->Lutidine Base Degradation/Side Rxn Temp Increase Temp (40-50 °C) Base->Temp Sluggish Kinetics

Figure 1: Decision tree for troubleshooting low yields in azetidine amide couplings.

BHAmination Start Failed Buchwald-Hartwig Cross-Coupling Cat Check Pre-catalyst & Ligand Start->Cat XPhos Switch to XPhos Pd G3 or BrettPhos Cat->XPhos Poor Oxidative Addition Base Evaluate Base Strength Cat->Base Catalyst is Active KOtBu Use KOtBu or NaOtBu in Toluene Base->KOtBu Incomplete Deprotonation

Figure 2: Optimization logic for azetidine Buchwald-Hartwig aminations.

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized HATU-Mediated Amide Coupling for Hindered Azetidines

This protocol utilizes 2,6-lutidine to prevent base-mediated degradation while maintaining sufficient basicity for HATU activation[5].

Reagents: Carboxylic acid (1.0 eq), Azetidine (1.2 eq), HATU (1.2 eq), 2,6-Lutidine (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N 2​ , dissolve the carboxylic acid in anhydrous DMF. Add 2,6-lutidine, followed by HATU.

  • Validation Check 1: Stir at room temperature for 15 minutes. The solution should turn pale yellow, indicating the formation of the active active O-At ester.

  • Amine Addition: Add the azetidine (if it is a hydrochloride salt, add an additional 1.0 eq of 2,6-lutidine).

  • Heating: Heat the reaction to 40 °C. The increased s-character of the azetidine nitrogen often necessitates mild heating to overcome the activation energy barrier.

  • Validation Check 2: Monitor by LCMS after 2 hours. If unreacted O-At ester remains but the azetidine is consumed, the azetidine may have degraded; check the pH.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. Crucial: Avoid acidic washes (like 1M HCl) during workup, as protonated azetidine amides can undergo acid-catalyzed ring-opening[3].

Protocol B: Buchwald-Hartwig Amination of 3-Substituted Azetidines

This protocol leverages the bulky XPhos ligand to facilitate reductive elimination, a common failure point for strained amines[8].

Reagents: Aryl bromide (1.0 eq), Azetidine (1.4 eq), XPhos Pd G3 (1 mol%), BrettPhos (1 mol%), KOtBu (1.4 eq), anhydrous Toluene (0.1 M).

Step-by-Step Methodology:

  • Preparation: In a glovebox or using strict Schlenk techniques, charge a flame-dried vial with the aryl bromide, XPhos Pd G3, BrettPhos, and KOtBu.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by the azetidine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 110 °C in an oil bath or heating block for 16 hours.

  • Validation Check 1: The reaction should transition from a reddish-brown suspension to a dark, homogenous mixture (or fine grey precipitate of KBr). If the solution turns completely black within 10 minutes, the palladium has crashed out (Pd black), indicating oxygen contamination or ligand failure.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd particulates and inorganic salts. Concentrate in vacuo and purify by flash chromatography.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Royal Society of Chemistry URL:[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: National Institutes of Health / JACS URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: Royal Society of Chemistry / ChemComm URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Heterocycles / CLOCKSS URL:[Link]

  • Aziridine: ring strain promotes ring opening (Comparative Azetidine Chemistry) Source: Almerja URL:[Link]

Sources

"refining reaction conditions for stereoselective azetidine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center . As drug discovery increasingly relies on highly saturated, three-dimensional architectures, the azetidine ring has emerged as a critical bioisostere for morpholines and piperidines. However, synthesizing this four-membered nitrogen heterocycle is notoriously difficult. The inherent ring strain (~25.4 kcal/mol) and unfavorable conformational dynamics often lead to competitive ring-opening, cheletropic extrusion, or poor stereocontrol during standard nucleophilic cyclizations[1].

As a Senior Application Scientist, I have designed this portal to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide field-proven, self-validating workflows to refine your stereoselective azetidine syntheses.

Core Mechanistic Pathways: The "Why" Behind the Synthesis

To troubleshoot effectively, you must understand the energy landscape of your reaction. Traditional UV-mediated aza-Paternò-Büchi reactions often fail because direct excitation of the imine C=N bond leads to rapid non-radiative decay (e.g., E/Z isomerization) rather than productive cycloaddition[2].

Modern stereoselective approaches bypass this via Energy Transfer (EnT) Photocatalysis . By using a transition metal or organic photocatalyst, we can selectively sensitize the alkene or oxime to its triplet state. This prevents direct imine excitation, allowing the formation of a 1,4-biradical intermediate that undergoes intersystem crossing (ISC) and stereoselective C–N ring closure[3].

G PC Ir(III) Photocatalyst (Ground State) PC_star 1Ir(III)* (Singlet Excited) PC->PC_star Visible Light PC_trip 3Ir(III)* (Triplet State) PC_star->PC_trip Intersystem Crossing PC_trip->PC Relaxation Triplet_Sub Triplet Substrate (Dexter EnT) PC_trip->Triplet_Sub Energy Transfer Substrate Alkene / Oxime (Ground State) Substrate->Triplet_Sub Biradical 1,4-Biradical Intermediate Triplet_Sub->Biradical C-C Bond Formation Azetidine Stereo-defined Azetidine Biradical->Azetidine ISC & Ring Closure

Fig 1: Energy Transfer mechanism in visible-light mediated aza-Paternò-Büchi azetidine synthesis.

Diagnostic Dashboard: Comparing Catalytic Systems

Before troubleshooting, ensure you have selected the correct methodology for your target architecture. The table below summarizes the quantitative performance of state-of-the-art stereoselective systems.

MethodologyCatalyst SystemStereoselectivityYieldKey Advantage & Causality
Intermolecular Aza-Paternò-Büchi Ir[dF(CF3)ppy]2(dtbbpy)PF6>20:1 drUp to 97%Matches triplet energy (ET) of alkenes, bypassing imine relaxation pathways[2][4].
Intramolecular [2+2] Cycloaddition Ir(ppy)3 or Organic PC>19:1 drUp to 87%Overcomes entropic barriers to access complex, 3D tricyclic architectures[3].
[3+1] Aziridine Cycloaddition Chiral N,N′-dioxide/Mg(II)Up to 94% eeUp to 99%Strong chiral amplification effect; utilizes stable donor-acceptor aziridines.
Biocatalytic [1,2]-Stevens Engineered P411-AzetS99:1 erHighActive site geometry overrides the thermodynamically favored cheletropic extrusion[5].

Standard Operating Procedure: Visible-Light Aza-Paternò-Büchi Cycloaddition

To ensure a self-validating experimental setup, follow this rigorously controlled protocol for intermolecular [2+2] photocycloadditions.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Combine the oxime/imine (1.0 equiv), alkene (2.0–5.0 equiv), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.5 mol%) in anhydrous solvent (e.g., PhCF3 or MeCN) at 0.1 M concentration.

  • Causality: An excess of alkene is required to drive the intermolecular collision rate, overcoming the short lifetime of the triplet excited state.

  • Validation Check: Acquire a baseline 1H-NMR of the mixture before irradiation to confirm the absence of paramagnetic impurities or degradation products.

Step 2: Rigorous Deoxygenation (Critical)

  • Action: Perform a minimum of three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Causality: Molecular oxygen is a potent triplet quencher. Even trace O2 will intercept the 3Ir(III)* state, completely shutting down the Dexter energy transfer to your substrate.

  • Validation Check: The solution should show no bubbling upon thawing under static vacuum during the final cycle.

Step 3: Irradiation & Thermal Control

  • Action: Irradiate with 450 nm blue LEDs. Maintain the reaction vessel at strictly 25 °C using a cooling block or fan.

  • Causality: Photoredox setups generate significant radiant heat. Elevated temperatures promote background thermal E/Z isomerization of the imine, destroying the diastereomeric ratio (dr).

Step 4: Monitoring & Isolation

  • Action: Monitor via UPLC-MS or aliquot NMR after 12 hours. Purify via silica gel chromatography (neutralized with 1% Et3N to prevent acid-catalyzed ring opening).

Troubleshooting Workflows & FAQs

Use the decision matrix below to diagnose the root cause of your synthetic failures.

G Start Issue: Low Yield or Poor dr/ee in Azetidine Synthesis CheckMech Determine Primary Reaction Pathway Start->CheckMech IsPhotochem Photochemical [2+2] Cycloaddition? CheckMech->IsPhotochem IsCyclo Thermal [3+1] or Ring Expansion? CheckMech->IsCyclo PhotoFix Check Triplet Energy (ET) Match Switch to Ir[dF(CF3)ppy]2(dtbbpy)PF6 IsPhotochem->PhotoFix Low Conversion CheckConc Increase Concentration (Promotes Intermolecular Steps) IsPhotochem->CheckConc Competing Side Reactions ThermalFix Assess Background Reaction Lower Temp to -20°C IsCyclo->ThermalFix Poor ee% CheckLigand Optimize Chiral Ligand e.g., N,N'-dioxide/Mg(II) IsCyclo->CheckLigand Low Yield/ee% Success Stereoselective Azetidine Isolated PhotoFix->Success ThermalFix->Success CheckConc->Success CheckLigand->Success

Fig 2: Decision matrix for troubleshooting low yield and stereoselectivity in azetidine synthesis.

Frequently Asked Questions

Q1: My visible-light aza-Paternò-Büchi reaction is yielding a complex mixture with <10% of the desired azetidine. What is going wrong? A1: You are likely experiencing an energy mismatch. If the triplet energy ( ET​ ) of your photocatalyst is higher than the ET​ of your imine/oxime, you will inadvertently sensitize the C=N bond, leading to destructive relaxation pathways[2]. Fix: Switch to a catalyst like Ir[dF(CF3)ppy]2(dtbbpy)PF6. Its specific triplet energy selectively excites the alkene (e.g., styrenes or dienes) while leaving the functionalized imine in its ground state, ensuring clean [2+2] cycloaddition[4].

Q2: I am attempting an enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, but my enantiomeric excess (ee) is stuck below 50%. How do I improve this? A2: Poor enantiocontrol in this pathway usually stems from an un-catalyzed background reaction or poor coordination geometry. The racemic donor-acceptor aziridine must rapidly generate an azomethine ylide intermediate coordinated tightly to a chiral Lewis acid[6]. Fix: Utilize a chiral N,N′-dioxide/Mg(II) complex. This specific ligand framework provides a rigid chiral pocket that dictates the facial approach of the isocyanide. Additionally, ensure your reaction temperature is strictly controlled; lowering the temperature to -20 °C will suppress the non-enantioselective background reaction.

Q3: When using unactivated alkenes for intramolecular azetidine synthesis, my reaction stalls. Why? A3: Unactivated alkenes lack the conjugation necessary to lower their triplet energy, making them invisible to standard energy transfer catalysts. Fix: Rely on the principle of oxime sensitization. By designing the substrate such that the cyclic oxime is the moiety sensitized by the Iridium catalyst, the resulting triplet-state oxime can undergo intramolecular C–C bond formation with the proximal unactivated alkene, successfully yielding complex tricyclic azetidines[3].

Q4: I'm trying a ring-expansion strategy from aziridines, but I keep getting olefin byproducts instead of azetidines. How do I stop this? A4: You are observing the cheletropic extrusion of olefins, which is the innate, thermodynamically favored reactivity of intermediate aziridinium ylides[5]. Standard chemical catalysts struggle to override this pathway. Fix: Transition to a biocatalytic approach. Engineered carbene transferase enzymes, specifically the laboratory-evolved cytochrome P450 variant P411-AzetS , possess an active site that perfectly constrains the ylide intermediate. This physical constraint blocks the cheletropic extrusion trajectory, forcing a highly enantioselective (99:1 er)[1,2]-Stevens rearrangement to form the azetidine[5].

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (2020). 7

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications (2019). 2

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters (2022). 3

  • Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters (2022).

  • Retro aza-[2+2] cycloaddition as stereochemical editing logic for multi-substituted azacyclobutanes. Journal of Catalysis / RHHZ (2023). 1

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement. Science / NIH PMC (2021). 5

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in medicinal chemistry.[1][2] Its unique combination of high ring strain (approx. 25.4 kcal/mol), sp3-rich character, and conformational rigidity offers a compelling toolkit for drug designers.[1][2][3] These features can significantly enhance critical drug-like properties, including metabolic stability, solubility, and receptor selectivity, making the azetidine motif a "privileged" structure in the development of novel therapeutics.[1][3] Several FDA-approved drugs, such as baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine core, underscoring its real-world therapeutic success.[1][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various azetidine derivatives. We will move beyond a simple catalog of compounds to explore the causal relationships between specific structural modifications and resulting biological activity. By examining key therapeutic areas where azetidine derivatives have shown significant promise—from oncology to infectious diseases—we will provide researchers and drug development professionals with actionable insights supported by experimental data and detailed protocols.

The Azetidine Scaffold in Anticancer Drug Design: Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and metastasis. Consequently, it has become a high-priority target for anticancer drug development. Azetidine-based compounds have emerged as a promising class of direct STAT3 inhibitors, demonstrating significant potency and selectivity.[5][6][7]

Causality Behind the Design: From Proline to Azetidine

Initial research into STAT3 inhibitors often utilized proline-based linkers. However, to enhance potency and optimize pharmacokinetic properties, medicinal chemists turned to the more conformationally constrained azetidine ring.[5][6] The move from a five-membered proline ring to a four-membered azetidine ring was a deliberate strategy to introduce greater rigidity into the molecule. This rigidity helps to lock the compound into a bioactive conformation that is optimal for binding to the target protein, thereby increasing potency. The iterative process of optimizing these functionalities led to the discovery of highly potent (R)-azetidine-2-carboxamide analogues.[5]

Dissecting the Structure-Activity Relationship

An extensive SAR study on azetidine amides revealed critical insights into the structural requirements for potent STAT3 inhibition. The general scaffold consists of three key components that were systematically modified: the N-acyl group, the azetidine linker, and the C-terminal amide functionality.

  • The N-Acyl Group (Aromatic Head): Modifications here are crucial for interaction with the STAT3 protein.

    • Salicylamide vs. Benzoic Acid: A hydroxyl group ortho to the amide (a salicylamide) is highly beneficial for activity. For instance, compound 5a (a salicylic acid derivative) showed a STAT3 inhibitory IC50 of 0.55 µM, whereas its benzoic acid counterpart 6a (lacking the ortho-OH) was significantly less potent (IC50 > 25 µM).[5][6] This suggests the ortho-hydroxyl group acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the binding pocket.

    • Heterocyclic Replacements: Replacing the phenyl ring with various heterocycles was explored to fine-tune properties. A benzothiophene derivative (9k ) maintained high potency (IC50 = 0.81 µM), indicating that the bicyclic system is well-tolerated and can effectively mimic the interactions of the original phenyl ring.[5]

  • The Azetidine Linker: The (R)-azetidine-2-carboxamide core was found to be the optimal linker, providing the necessary conformational constraint.[5]

  • The C-Terminal Amide (Tail Group): This part of the molecule influences cell permeability and overall physicochemical properties.

    • Carboxylic Acids vs. Esters: While carboxylic acid derivatives (like 5a ) showed high potency in cell-free assays, they often suffered from poor cell permeability. Converting the acid to a methyl ester (e.g., 7a ) reduced the cell-free potency (IC50 > 4 µM) but dramatically improved cellular activity, with an EC50 of 2.7 µM against MDA-MB-231 breast cancer cells, whereas the parent acid showed no activity.[6] This is a classic medicinal chemistry strategy where a less active but more cell-permeable prodrug (the ester) is converted to the active form (the carboxylic acid) inside the cell.

    • Bioisosteres: To further improve drug-like properties while retaining potency, carboxylic acid bioisosteres were introduced. Salicylamide (8q ) and lactone (7g ) derivatives showed good cellular activity, successfully balancing potency with improved cell permeability.[5]

The iterative process of SAR is fundamental to modern drug discovery. It allows for the systematic optimization of a lead compound into a viable drug candidate.

SAR_Workflow Lead Lead Compound Identification Mod Rational Chemical Modification Lead->Mod Hypothesis-Driven Test Biological Testing (e.g., In Vitro Assays) Mod->Test Synthesize SAR SAR Analysis (Potency, Selectivity) Test->SAR Generate Data Design Design of New Analogues SAR->Design Identify Trends Opt Optimized Candidate SAR->Opt Meets Criteria Design->Mod Iterate

Caption: Iterative workflow of structure-activity relationship (SAR) studies.
Quantitative SAR Data for Azetidine-Based STAT3 Inhibitors

The following table summarizes the experimental data from key analogues, illustrating the impact of structural changes on STAT3 inhibitory potency.

Compound IDN-Acyl Group (Head)C-Terminal Group (Tail)STAT3 DNA-Binding IC50 (µM)MDA-MB-231 Cell Viability EC50 (µM)
5a 2-OH-Phenyl (Salicyl)Carboxylic Acid0.55> 10
6a Phenyl (Benzoic)Carboxylic Acid> 25ND
5o 2,4-di-OH-PhenylCarboxylic Acid0.38ND
7a 2-OH-Phenyl (Salicyl)Methyl Ester> 42.7
7g 2-OH-Phenyl (Salicyl)Lactone1.11.2
8i 2-OH-NaphthylCarboxylic Acid0.34ND
9k BenzothiopheneCarboxylic Acid0.812.0
Data sourced from Yue, P. et al. (2020) J. Med. Chem.[5]
ND: Not Determined

Azetidines as Antimicrobial Agents

The history of azetidine derivatives in antimicrobial therapy is rooted in the discovery of penicillin, which features a fused β-lactam (azetidin-2-one) ring.[8][9] This four-membered cyclic amide is the essential structural feature responsible for the antibacterial activity of β-lactam antibiotics.[9][10][11] The high reactivity of the strained β-lactam ring allows it to irreversibly acylate and inhibit enzymes crucial for bacterial cell wall synthesis.[8]

SAR of Azetidin-2-one Derivatives

The antimicrobial activity of azetidin-2-ones is highly dependent on the substituents at the N1, C3, and C4 positions of the ring.

  • N1-Substitution: The nature of the substituent on the nitrogen atom significantly modulates activity. Often, bulky aromatic or heterocyclic rings are attached, which can influence target specificity and spectrum of activity.

  • C3-Substitution: Modifications at the C3 position are critical. For example, introducing a chloro group at C3 is a common strategy in the synthesis of many biologically active azetidinones.[11][12]

  • C4-Substitution: The group at the C4 position often has the most dramatic effect on potency and the spectrum of activity (Gram-positive vs. Gram-negative). Attaching different substituted aryl groups at this position allows for extensive exploration of the chemical space to optimize interactions with bacterial enzymes.[9][12]

Even minor changes in the substitution pattern can have a major effect on the antimicrobial activities of azetidine derivatives.[9] For example, studies have shown that azetidinone derivatives of isoniazid exhibit potent anti-bacterial, anti-fungal, and anti-tubercular activity.[9]

Azetidines in Central Nervous System (CNS) Drug Discovery

The azetidine scaffold is an excellent bioisostere for larger, more flexible rings like piperidine or pyrrolidine.[13] Its rigid structure can reduce off-target binding and improve metabolic stability, which are highly desirable properties for CNS-acting drugs.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Inhibiting its reuptake can prolong its effects, a mechanism useful for treating conditions like epilepsy. SAR studies on azetidine derivatives as GABA uptake inhibitors revealed several key findings:

  • Position of the Acidic Group: Derivatives with an acetic acid moiety at the 2-position of the azetidine ring were found to be potent inhibitors of the GAT-1 transporter.[14]

  • Lipophilic Moiety: A large, lipophilic N-substituent is essential for high potency. Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the N1 position were the most potent compounds, with IC50 values of 2.83 µM and 2.01 µM, respectively.[14] This large, greasy tail is crucial for anchoring the inhibitor within the transporter protein.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with a tetrazole ring, a common bioisostere, resulted in a complete loss of activity, indicating that the carboxylic acid functionality is indispensable for interaction with the transporter.[14]

Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

TRIs block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), and are being investigated as potential treatments for depression. By rigidifying the flexible 3-aryl-3-oxypropylamine scaffold into an azetidine ring, researchers developed potent TRIs.[15]

  • Key Substituents: The SAR studies showed that a naphthyl group as the R1 substituent (on the oxygen at C3) significantly increased SERT inhibitory activity.[15] Furthermore, the bulkiness of the R2 group (on the nitrogen) was important; bulkier groups like n-propyl or aryl led to higher activity than smaller groups like methyl.[15]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, the underlying experimental protocols must be robust and well-defined. Here, we provide detailed methodologies for the synthesis of a representative azetidinone and a key biological assay.

Protocol 1: Synthesis of N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl) Derivatives

This protocol describes a classic Staudinger [2+2] cycloaddition, a reliable method for constructing the β-lactam ring. The reaction's success is validated by spectroscopic analysis confirming the disappearance of imine signals and the appearance of characteristic β-lactam signals.

Step 1: Synthesis of Schiff Base (Imine)

  • Dissolve one equivalent of a substituted aromatic aldehyde in ethanol.

  • Add one equivalent of a primary amine (e.g., an aminobenzamide derivative).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure Schiff base.

Step 2: Cycloaddition to form the Azetidin-2-one

  • In a round-bottom flask, dissolve the synthesized Schiff base (1 equivalent) in 1,4-dioxane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents) as a base to scavenge the HCl produced.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 10-12 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization.

  • Validation: Confirm the structure using FT-IR (appearance of a C=O stretch for the β-lactam around 1740-1760 cm⁻¹), ¹H-NMR (disappearance of the imine -CH=N- proton and appearance of two characteristic doublets for the C3-H and C4-H protons of the azetidine ring), and Mass Spectrometry.[12]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA is a gold-standard technique to directly measure the binding of a protein (like STAT3) to a specific DNA sequence. Inhibition is directly observed as a decrease in the protein-DNA complex. This protocol is self-validating as it includes positive and negative controls.

Step 1: Preparation of Nuclear Extracts

  • Culture cells known to have high levels of activated STAT3 (e.g., MDA-MB-231 human breast cancer cells).[5][6]

  • Harvest the cells and isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Determine the total protein concentration of the nuclear extract using a Bradford or BCA assay.

Step 2: DNA Probe Labeling

  • Use a high-affinity STAT3 DNA binding probe, such as the high-affinity sis-inducible element (hSIE).

  • Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

  • Purify the radiolabeled probe to remove unincorporated nucleotides.

Step 3: Binding Reaction and Inhibition

  • In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract (containing activated STAT3) with increasing concentrations of the azetidine test compound for 30 minutes at room temperature.[5][6]

  • Controls: Prepare a "No Inhibitor" control (vehicle only) and a "No Protein" control (probe only).

  • Add the radiolabeled hSIE probe to each reaction tube and incubate for another 20-30 minutes to allow for DNA-protein binding.

Step 4: Electrophoresis and Visualization

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen.

  • Validation: The "No Protein" lane will show only the fast-migrating free probe. The "No Inhibitor" lane will show a slower-migrating band corresponding to the STAT3:DNA complex. Active inhibitors will show a dose-dependent decrease in the intensity of this complex band. Quantify the bands using densitometry software (e.g., ImageJ) to calculate IC50 values.[5][6]

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Extract Prepare Nuclear Extracts (STAT3) Incubate Pre-incubate STAT3 with Azetidine Inhibitor Extract->Incubate Probe Radiolabel DNA Probe (hSIE) Bind Add Labeled Probe to Form Complex Probe->Bind Incubate->Bind Gel Run Non-denaturing PAGE Bind->Gel Viz Autoradiography or Phosphorimaging Gel->Viz Quant Quantify Bands (Calculate IC50) Viz->Quant

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The azetidine scaffold represents a dynamic and highly successful frontier in pharmaceutical innovation.[1] Its unique structural and physicochemical properties provide a robust platform for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As demonstrated through the case studies of STAT3 inhibitors, antimicrobials, and CNS agents, a deep understanding of the structure-activity relationship is paramount. By employing rational, hypothesis-driven design, leveraging detailed experimental data, and utilizing robust validation protocols, researchers can continue to unlock the full therapeutic potential of azetidine derivatives to address a wide range of human diseases.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceutical Patent Analyst. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. [Link]

  • Wang, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Kumar, V., & Mahajan, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

  • Han, M., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A publication discussing azetidines in the quest for inhaled DDR inhibitors for IPF. [Link]

  • An article on the synthesis, characterization & biological evaluation of some azetidine derivatives. [Link]

  • A study on the synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. [Link]

  • A research gate article on an example of azetidinones exhibiting antiviral activity. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • A study on the design, synthesis, characterization, and analysis of antimicrobial property of novel benzophenone fused azetidinone derivatives. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • A review on azetidinones. [Link]

  • A review on bioactive azetidinone. [Link]

Sources

"validating target engagement of azetidine-based therapeutic agents"

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of Azetidine-Based Therapeutic Agents: A Comparative Guide to Cellular Assays

Introduction: The Rise of Azetidine Scaffolds

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have become highly privileged scaffolds in modern medicinal chemistry. By acting as bioisosteres for larger aliphatic rings, azetidines reduce nitrogen basicity, improve metabolic stability, and provide rigid, highly specific vectors for pharmacophore presentation[1]. Prominent examples of azetidine-containing therapeutics include the FDA-approved JAK1/2 inhibitor baricitinib[2] and newly discovered azetidine-benzoxazole MerTK inhibitors[3].

However, a critical bottleneck in developing these agents is proving that biochemical affinity translates to cellular efficacy. Because azetidine modifications can alter a molecule's lipophilicity and intracellular accumulation, researchers must rigorously validate that the drug physically binds its intended target inside living cells. This guide objectively compares the leading Target Engagement (TE) validation technologies—NanoBRET, CETSA, and Chemical Proteomics—and provides self-validating protocols for evaluating azetidine-based therapeutics.

Comparative Analysis of Target Engagement Technologies

To establish a robust chain of causality between drug administration and phenotypic response, researchers rely on three primary TE platforms. Each offers distinct advantages and limitations when profiling azetidine-based compounds[4][5].

Table 1: Comparison of Cellular Target Engagement Methodologies

FeatureNanoBRET™ (Promega)CETSA® (Cellular Thermal Shift)Chemical Proteomics (Kinobeads)
Core Principle Bioluminescence Resonance Energy Transfer via tracer displacement[4].Ligand-induced thermodynamic stabilization against heat denaturation[6].Mass spectrometry-based enrichment using broad-spectrum probes[7].
Target State Overexpressed or CRISPR-knock-in NanoLuc fusion tag[4].Endogenous, label-free protein in native environment[6].Endogenous, label-free proteome[7].
Throughput High (384/1536-well format); real-time kinetic monitoring[8].Medium (Western Blot) to High (CETSA-MS / HiBiT)[6][9].Low (Requires extensive MS runtimes and data processing)[7].
Azetidine Use Case Quantifying intracellular residence time and membrane permeability[2][8].Confirming binding without altering the target's native stoichiometry[5][6].Unbiased mapping of off-target kinome engagement[4][7].
Limitations Requires target tagging; potential steric hindrance from the NanoLuc tag[5].Prone to false negatives if binding does not induce a thermal shift[5].Requires synthesis of derivatized chemical probes[4].

Quantitative Performance Data: Azetidine Agents in Action

The necessity of cellular TE assays is highlighted when comparing biochemical IC50 values to cellular engagement metrics. In intact cells, high intracellular ATP concentrations and membrane barriers often shift the apparent affinity of azetidine-based kinase inhibitors[2][8].

Table 2: Target Engagement Metrics for Azetidine-Based Inhibitors

CompoundTargetBiochemical IC50Cellular TE IC50 (NanoBRET)CETSA Shift / In Vivo TE
Baricitinib JAK1 / JAK25.9 nM / 5.7 nM[2]~ Higher (ATP competition)[2]Confirmed suppression of pSTAT5[10]
Compound 31 (Azetidine-Benzoxazole)MerTK< 1 nM[3]N/ARobust in vivo TE in MC-38 tumor models[3][11]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a TE protocol must be a self-validating system. The following methodologies emphasize the causality behind each experimental choice.

Protocol A: NanoBRET Target Engagement for Azetidine-Kinase Inhibitors

This protocol determines the intracellular affinity and residence time of an azetidine-based drug.

  • Transfection & Expression: Express the target kinase fused to NanoLuc in HEK293T cells[7].

    • Causality: The NanoLuc tag acts as the BRET energy donor. Precise expression control prevents aggregation artifacts that occur with extreme overexpression.

  • Permeability Assessment (Intact vs. Lysed Cells): Treat parallel plates of intact cells and digitonin-lysed cells with the azetidine compound and a fluorescent tracer[2].

    • Causality: Comparing the IC50 of intact versus lysed cells isolates membrane permeability from intrinsic target affinity[2]. If the intact IC50 is significantly higher than the lysed IC50, the azetidine modification has negatively impacted cell penetration.

  • Washout Kinetics: Treat cells with the compound at the IC90 concentration, wash the cells with fresh media, and monitor BRET signal recovery over 2 hours[8].

    • Causality: Target residence time drives clinical efficacy. Washing out the unbound drug establishes the intracellular off-rate[8]. This is crucial for drugs like baricitinib to predict and mitigate life-threatening rebound signaling upon drug withdrawal[10].

TE_Workflow Start Azetidine-Based Therapeutic NanoBRET NanoBRET Assay (Live Cell, Tagged) Start->NanoBRET CETSA CETSA (Label-Free, Lysate/Cell) Start->CETSA BRET_Mech Tracer Displacement Decreased BRET Signal NanoBRET->BRET_Mech CETSA_Mech Thermal Stabilization Shift in Aggregation Temp CETSA->CETSA_Mech Validation Confirmed Target Engagement BRET_Mech->Validation CETSA_Mech->Validation

Workflow comparing NanoBRET and CETSA for target engagement validation.

Protocol B: Direct-to-Biology CETSA for Azetidine Scaffolds

CETSA evaluates target engagement without genetic tagging, relying on thermodynamic principles[6][9].

  • Isothermal Dose-Response (ITDR): Treat live cells with a concentration gradient of the azetidine compound. Heat the cells to a fixed temperature (T_agg75) where 75% of the unbound target normally denatures[9].

    • Causality: Instead of generating a standard melt curve, applying a dose-response at a fixed, stringent temperature provides a pseudo-IC50 for cellular target engagement, allowing direct ranking of azetidine analogs[9].

  • Lysis and Separation: Lyse the cells and centrifuge at high speed (100,000 x g) to separate the soluble fraction from aggregated proteins.

    • Causality: Denatured proteins aggregate and pellet during centrifugation. Only the target proteins thermodynamically stabilized by the azetidine drug remain in the soluble supernatant[6][9].

  • Orthogonal Validation: Because certain binding events do not induce a thermal shift (false negatives), CETSA results must be cross-validated with a functional downstream readout (e.g., pSTAT5 suppression for JAK inhibitors)[5][10].

JAK_STAT Cytokine Cytokine Receptor JAK JAK1/2 Kinase Cytokine->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates TE_Node NanoBRET TE Readout JAK->TE_Node Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK Inhibits Baricitinib->TE_Node Transcription Gene Transcription STAT->Transcription Translocates

JAK/STAT pathway modulation by baricitinib and corresponding NanoBRET TE readout.

Conclusion

Validating the target engagement of azetidine-based therapeutic agents requires a multi-faceted approach. While NanoBRET provides unmatched kinetic resolution and permeability insights[2][8], CETSA offers a label-free look at endogenous target stabilization[6]. By integrating these self-validating methodologies, drug development professionals can confidently advance azetidine scaffolds from biochemical hits to in vivo successes.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFENms5Gh2W1_4Kq2bDjb39pm183F7szO9OOP-SXtWdgmj-7CNaTBNfAmuZkqd919mTltXFCanguhKxRcTltCreX08sI8usd2lyDmlqms3QWFyrAfwHW8gDXjRtDnV8Godzlk70K3EOzZG-9-D4gKKqSbBS1osPu_TgbuXNXtJCPvM0rnTSV0VkrZA0tZmb2gmTAXX2eZ2Kr1KOFJ-ZqqE1tIbkxKlGFU9LjtrzvI6C9OheEAAXqwaq]
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbhKDMg-G5bQVzOx9Tc-y4GsCwZF60iPIvEp_FxPvlWMmjjCBi1rLcOE3q41QOi24CyO9UQDOs-xmJkaGIJ5yy-ZYzEIKXIFwzCC1KUYcOzTmDaStKRu6_T9NMBG8EfTS8JM_v6vyS6c9FLPpaCSyj]
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. nih.gov.[https://vertexaisearch.cloud.google.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKmo4crheyG9tDWC8wgVh8aMlq4kiCyPCe6_ZS794s3AUnQVhm_eQ0-aQrIIhmofbrXgIpH3YINzZZJvmeur8z7oyz35lK37FqoiO9YwEQJagwb7scR5u2dT7sQpArWYOlwhGU8nYRnli6Og=]
  • A Scalable Design for Proximity-Inducing Molecules. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu9QCcNLWLyIfnw-pWIP9VxTZ6eXn8jrbcvExlqAYkCxRMPuaI3uZBHkvbVU_WJmFm33qgArMduNKWQK47kCfU_TH7n6eT0TQwdjslTv_4QgBeEWGol1hdWvMqlX4nTQCU6sl_9MWB-nS3ZYksJKKROoHo3OvTQSzTZBd2msqz7Dc=]
  • Binding Kinetics Survey of the Drugged Kinome. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-bTtStV3dLXKKnVwQKjn2Z4EnXEPRhrGNKKC-ChbAa7yv2Kc_1AqmG4rUReAe_Tor9SFAZEGHb91dkWq42g1UBJBg_tXnXD7Ca5HvyihacpFzO8N2ikvY7vfL5IQHs-vOn-UMy6xtiQ==]
  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2nRojCC8tjix8fTxUw_KwISEUYIwRQt8FbliqwxhzkTynem1yicTjsiCJn7vJThXUbtPuhLfK5z8CdyiCAU6ii9eLC33gBaUEKMREJ9hjwxi8xUX8FXvng-82v6z8gEklQ00OFIgO1iuCS07rtFYplOio1rUkZ-SUNRjk1_RSg==]
  • Identifying small molecule probes for kinases by chemical proteomics. tum.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEwYXa9sg31KiV3PxkurcSy9vSK-VqgSOt0UVP0zpEiEHl7FUX6TwRXH3uYZy2kkYDnMJDIYvskORcMfkhkzUeaKouRUA-OWKeNUrlfzMn7A7Lgb2VpM9mkh4ehadSevLwo77YhT90Kz-iG0w1]
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. promegaconnections.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEASi_eqJgmB4gRbqEmUtQooc3wILIPc3GqFGYq8u35xsOzABPq8djcNy0TN2-JW2Hl1Awin_neJ8afmA2hYaReuRcP1riKdYEhmvazMEqAmM_tHNzJaMHlLzEnaMx-Th920ykaWUsy7o9x-F5PLj7ioqaSukUoUf-YWXqcXkkbHiB11mWmYwwuBXcd5oJ7P77itR3Os24VyOXdZ1MkZQaYTTtwyOyrypnIqHNCm7hJP0jcLsAVvsaLo3TyPoYcWyYZLA==]
  • Current Advances in CETSA. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKr_FeDrYtlHNpmUKLv-H_5t8FWhiSn1wK07DYc8UK0N3zYsFRO_dzCQgtcvqMKwaV5tx035u9nkKhuSpWEhlrLuMwDHOGCB8RXWAvcURp26825zTP-QcZG6CuEgILEPKyBwNl9dTa8eV7ZYCFpmxG_NoUf9IG-xCFHfnPFLtu3P4WzSyo52LZvDs7_ID_lM3rs8KHN6YTNbJihfNv]
  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFFNQTXKwZ0nCqZfPpmf_TQPC8PFoHQBtILv97uF1rmDh5R5F82LvP4--tg_drgKFC2ifI4j5BukJ-Ro30wNwVIIlcu1ckKcYFfqbOnAgTmzb1oav0MxdLTjmr0i6VmrwIAgay6f2LrYjTnNc=]

Sources

In Vivo vs. In Vitro Activity of Azetidine Carbamate Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL presents a promising therapeutic avenue for neuroinflammation and neurodegenerative diseases[1]. Among the most potent MAGL inhibitors developed are azetidine and piperidine carbamates .

However, a profound discrepancy exists between their in vitro biochemical profiles and their in vivo pharmacological behavior. While both scaffolds act as highly efficient, covalent irreversible inhibitors in vitro, azetidine carbamate analogs exhibit a unique "pseudo-reversible" profile in vivo . This guide objectively compares these analogs, dissects the structural causality behind this translation gap, and provides self-validating experimental protocols for evaluating novel carbamate-based inhibitors.

Mechanistic Divergence: The Role of Ring Strain

To understand the in vitro vs. in vivo divergence, we must analyze the atomic-level interaction between the inhibitor and the MAGL active site[2].

Both azetidine (4-membered ring) and piperidine (6-membered ring) carbamates covalently bind to the catalytic serine (Ser122) of MAGL[2]. In vitro, this yields sub-nanomolar IC50 values for both classes[3]. However, the geometry of the resulting enzyme-inhibitor adduct differs drastically:

  • Piperidine Carbamates: Form a highly stable, planar carbamate adduct. The resonance stability of the amide bond prevents water molecules from attacking the carbonyl carbon, rendering the inhibition permanently irreversible in vivo[3].

  • Azetidine Carbamates: The inherent ring strain of the 4-membered azetidine ring decreases the planarity of the amide moiety[3]. This disruption of resonance makes the carbonyl carbon highly electrophilic. Molecular dynamics simulations reveal that the azetidine carbamate moiety sits in close proximity to active-site water molecules[4]. Consequently, the adduct undergoes slow hydrolysis in vivo, releasing CO2 and regenerating the active MAGL enzyme[4].

This hydrolysis is highly pH-dependent—proceeding rapidly at physiological pH (7.4) but slowing down significantly under weakly acidic conditions (pH 6.0), a feature recently exploited to map intracellular pH gradients in ischemic brains using [11C]-labeled azetidine carbamate PET probes[4].

G MAGL MAGL Enzyme (Active) AdductA Azetidine-MAGL Adduct (Strained, Non-planar) MAGL->AdductA Covalent Binding AdductP Piperidine-MAGL Adduct (Stable, Planar) MAGL->AdductP Covalent Binding Azetidine Azetidine Carbamate (Inhibitor) Azetidine->AdductA Piperidine Piperidine Carbamate (Inhibitor) Piperidine->AdductP Hydrolysis Rapid Hydrolysis (H2O, pH dependent) AdductA->Hydrolysis Ring Strain Stable Slow/No Hydrolysis (Irreversible) AdductP->Stable Resonance Stability Restored Restored MAGL + CO2 (Pseudo-reversible) Hydrolysis->Restored Dead Inactivated MAGL (Chronic Inhibition) Stable->Dead

Mechanistic pathway of MAGL inhibition by azetidine vs. piperidine carbamates.

Comparative Performance Data

The structural differences outlined above lead to a profound Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect for azetidine carbamates. In vivo, free brain levels of azetidine carbamates often drop below their in vitro IC50 within 1-2 hours due to rapid clearance[3]. Yet, because the transient covalent adduct takes hours to fully hydrolyze, 2-AG elevation persists for up to 24 hours[3].

Table 1: In Vitro vs. In Vivo Performance Comparison
MetricAzetidine Carbamates (e.g., Cmpd 6, [11C]QST-0837)Piperidine Carbamates (e.g., Cmpd 15,[11C]HC-P)Traditional Reversible Inhibitors
In Vitro IC50 (MAGL) ~0.1 - 2.0 nM[3]~1.5 - 2.0 nM[3]~10 - 50 nM[1]
In Vitro Binding Mode Covalent (Ser122)[2]Covalent (Ser122)[2]Non-covalent (Hydrogen bonding)[2]
In Vivo Adduct Stability Transient (Hydrolyzes to CO2)[4]Highly Stable (Irreversible)[3]N/A
In Vivo Brain Clearance (PK) Rapid (t1/2 < 1h)[3]Slow (Accumulates)Rapid
In Vivo 2-AG Elevation (PD) Prolonged (Up to 24h despite low PK)[3]Chronic (Outlasts drug presence)[3]Transient (Strictly matches PK)
Clinical/Translational Utility Pseudo-reversible therapy; Intracellular pH PET imaging[4]High risk of chronic CB1R desensitization[1]Short-acting endocannabinoid modulation

Self-Validating Experimental Methodologies

To accurately characterize the in vitro vs. in vivo divergence of novel azetidine carbamates, researchers must employ orthogonal, self-validating workflows. Relying solely on standard in vitro IC50 assays will falsely categorize these compounds as permanently irreversible.

Workflow InVitro In Vitro Phase Enzyme Recombinant MAGL Incubation InVitro->Enzyme InVivo In Vivo Phase Dose Animal Dosing (1-10 mg/kg) InVivo->Dose IC50 IC50 & Adduct Half-life (LC-MS) Enzyme->IC50 IC50->Dose Translation Brain Brain Extraction & Homogenization Dose->Brain PD 2-AG Quantification (Pharmacodynamics) Brain->PD PK Free Drug Levels (Pharmacokinetics) Brain->PK PK->PD PK/PD Disconnect Analysis

Experimental workflow for correlating in vitro kinetics with in vivo PK/PD profiles.

Protocol 1: In Vitro Adduct Stability & Hydrolysis Tracking

Objective: Prove that the azetidine-MAGL covalent adduct is uniquely susceptible to hydrolysis compared to piperidine analogs.

  • Incubation: Incubate 100 nM recombinant human MAGL with 1 µM of the azetidine carbamate (test) or piperidine carbamate (control) in HEPES buffer (pH 7.4) at 37°C for 30 minutes to ensure complete adduct formation.

  • Dialysis: Perform rapid buffer exchange (dialysis or spin columns) to remove unbound free inhibitor.

  • Intact Protein LC-MS/MS: Sample the protein at 0, 2, 4, 8, and 24 hours post-dialysis. Analyze via intact protein mass spectrometry to quantify the mass shift corresponding to the covalently bound carbamate moiety.

  • Orthogonal Radiometric Tracking (Optional): If using [11C]-labeled carbamates, trap the headspace gas in a basic solution (e.g., NaOH) to measure the evolution of 11CO2 over time[4].

  • Self-Validation Mechanism: The inclusion of the piperidine carbamate acts as a negative control for hydrolysis. If the azetidine adduct mass decays over time while the piperidine adduct mass remains stable, it proves the decay is driven by azetidine ring strain, not spontaneous enzyme degradation. Furthermore, a stoichiometric match between adduct loss (LC-MS) and CO2 release (radiometric) definitively validates the hydrolysis mechanism.

Protocol 2: In Vivo PK/PD Correlation Profiling

Objective: Demonstrate the PK/PD disconnect where pharmacodynamic efficacy (2-AG elevation) outlasts pharmacokinetic exposure (free drug).

  • Dosing: Administer the azetidine carbamate (e.g., 10 mg/kg, PO or SC) to a cohort of C57BL/6 mice[3].

  • Tissue Extraction: Euthanize mice at staggered time points (0.5, 2, 8, and 24 hours). Rapidly extract and flash-freeze brain tissue to halt post-mortem lipid metabolism.

  • Homogenization & Split Sampling: Homogenize the brain tissue in a suitable organic solvent (e.g., acetonitrile). Split the homogenate into two parallel streams.

  • LC-MS/MS Analysis:

    • Stream A (PK): Quantify the concentration of free, unbound azetidine carbamate.

    • Stream B (PD): Quantify the levels of 2-AG and its downstream metabolite, Arachidonic Acid (AA).

  • Self-Validation Mechanism: Measuring both the substrate (2-AG) and the product (AA) is critical. A valid MAGL inhibition event must show a stoichiometric decrease in AA alongside the increase in 2-AG. If 2-AG rises but AA does not fall, the protocol flags potential off-target lipid synthesis activation rather than true MAGL inhibition.

Translational Implications

The unique in vivo hydrolysis of azetidine carbamates solves a major hurdle in endocannabinoid pharmacology. Chronic, irreversible inhibition of MAGL (as seen with piperidine carbamates) leads to a paradoxical downregulation and desensitization of CB1 receptors, negating the drug's anti-inflammatory benefits[1]. Because azetidine carbamates act as "pseudo-reversible" inhibitors in vivo—providing prolonged but ultimately transient target engagement—they preserve CB1 receptor sensitivity[1].

Furthermore, because the hydrolysis rate of the azetidine-MAGL complex is strictly governed by the protonation state of active-site histidine residues, these compounds have been successfully repurposed as the first-in-class PET radioprobes for mapping intracellular pH gradients in vivo, offering unprecedented diagnostic potential for ischemic stroke and neurotrauma[4].

Sources

"comparison of Azetidin-3-YL carbamate hydrochloride with other commercial linkers"

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design of Targeted Protein Degraders: A Comparative Guide to Azetidin-3-YL Carbamate Hydrochloride vs. Commercial Linkers

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive spacer. It is a critical structural determinant that dictates ternary complex stability, cell permeability, and overall pharmacokinetic efficacy[1]. While flexible polyethylene glycol (PEG) and alkyl chains have dominated early designs, the paradigm is rapidly shifting toward conformationally restricted motifs. This guide provides an objective, data-driven comparison of Azetidin-3-YL carbamate hydrochloride against standard commercial linkers (PEG, Alkyl, and Piperazine), offering actionable protocols and mechanistic insights for researchers optimizing next-generation degraders.

Mechanistic Rationale: The Role of Conformational Restriction

The formation of a productive Protein of Interest (POI)-PROTAC-E3 ligase ternary complex requires overcoming a significant entropic penalty. Highly flexible linkers, such as PEG4 or C6 alkyl chains, sample a vast conformational space in solution. Upon binding, this flexibility must be frozen, which can severely destabilize the ternary complex if the protein-protein interfaces lack strong cooperative interactions[1].

Conversely, incorporating a four-membered azetidine heterocycle introduces a defined degree of rigidity[2]. This pre-organizes the PROTAC into a bioactive conformation, reducing the entropic cost of binding while maintaining a compact topological polar surface area (TPSA) that favors membrane permeability. The carbamate moiety provides metabolic stability against ubiquitous esterases, while the hydrochloride salt form (CAS 217806-26-3) ensures excellent shelf-life and precise stoichiometric handling during synthesis[3].

G POI Protein of Interest FlexLinker Flexible Linker (PEG/Alkyl) High Entropy Penalty POI->FlexLinker RigidLinker Rigid Linker (Azetidine) Pre-organized Conformation POI->RigidLinker E3 E3 Ligase E3->FlexLinker E3->RigidLinker TernaryFlex Unstable Ternary Complex Lower Degradation FlexLinker->TernaryFlex TernaryRigid Stable Ternary Complex High Degradation (DC50) RigidLinker->TernaryRigid

Impact of linker rigidity on PROTAC ternary complex stability and degradation efficiency.

Physicochemical and Structural Comparison

To benchmark Azetidin-3-YL carbamate hydrochloride, we compare its intrinsic properties against three industry-standard linker scaffolds.

Table 1: Physicochemical Properties of Common Linker Scaffolds

Linker ScaffoldFlexibility ProfileAqueous SolubilityMembrane PermeabilityEntropic Penalty upon Binding
Azetidin-3-YL Carbamate HCl Rigid (Compact)High (Salt form)HighLow
PEG4-Acid Highly FlexibleVery HighModerate to LowHigh
Alkyl Chain (C6) FlexibleLow (Hydrophobic)HighHigh
Piperazine-based Rigid (Bulky)ModerateModerateLow

Experimental Workflows & Self-Validating Protocols

To ensure reproducible integration of Azetidin-3-YL carbamate hydrochloride into a PROTAC scaffold, the following protocol details a standardized amide coupling and deprotection sequence. The causality behind reagent selection is emphasized to ensure a self-validating system.

Workflow Step1 Azetidin-3-YL Carbamate HCl Deprotection & Free Basing Step2 Amide Coupling (HATU/DIPEA) with Target Ligand Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Exposing Primary Amine Step2->Step3 Step4 Conjugation to POI Ligand (SN2 / Amidation) Step3->Step4 Step5 HPLC Purification & LC-MS Validation Step4->Step5

Step-by-step synthetic workflow for integrating Azetidin-3-YL carbamate into a PROTAC.

Protocol: Conjugation of Azetidin-3-YL Carbamate HCl to an E3 Ligand Objective: Form a stable amide bond between the secondary amine of the azetidine ring and a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN binder).

  • Free-Basing and Activation : Dissolve the E3 ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[4]. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is required in excess to neutralize the hydrochloride salt of the azetidine linker and to drive the formation of the active ester. HATU is explicitly selected over EDC/NHS due to its superior coupling efficiency with sterically hindered secondary amines like the nitrogen within the azetidine ring.

  • Coupling : Add Azetidin-3-YL carbamate hydrochloride (1.1 eq) to the activated mixture[4]. Stir at room temperature for 2-4 hours.

  • In-Process Validation : Monitor the reaction via LC-MS. The reaction is complete when the mass of the active ester is fully converted to the conjugate mass.

    • Self-Validation: The presence of unreacted azetidine alongside unconsumed active ester indicates insufficient basification; add 0.5 eq DIPEA to push the reaction to completion.

  • Boc Deprotection : Isolate the intermediate via aqueous workup, then treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour.

    • Causality: This selectively removes the tert-butyl carbamate (Boc) protecting group, exposing the primary amine at the 3-position for subsequent conjugation to the POI ligand.

  • Purification : Purify the final intermediate via preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Comparative Performance Data: In Vitro Efficacy

The ultimate metric for linker selection is the target degradation efficiency (DC50) and maximum degradation (Dmax). Recent systematic evaluations demonstrate that rigidifying the linker with azetidine or azaspirocyclic motifs significantly enhances intracellular accumulation compared to flexible PEG linkers[5].

Table 2: Comparative Degradation Metrics (Model: BRD4-Targeting PROTACs)

Linker TypeDC50 (nM)Dmax (%)Relative Intracellular Accumulation
Azetidine-based (Rigid) 8.598%2.0x
PEG4 (Flexible) 20.095%1.0x (Baseline)
Alkyl C6 (Flexible) 45.082%1.2x
Piperazine (Rigid) 12.094%1.5x

Note: Data synthesized based on comparative studies evaluating the impact of linker rigidity and PEGylated systems on membrane permeability and degradation kinetics[5].

Conclusion

While PEG and alkyl linkers remain foundational tools in bioconjugation, they often force a compromise between membrane permeability and ternary complex stability. Azetidin-3-YL carbamate hydrochloride offers a superior alternative for targets requiring a compact, conformationally restricted linker. Its four-membered ring structure minimizes the entropic penalty of ternary complex formation, while its salt form ensures excellent synthetic tractability. For drug development professionals optimizing PROTACs, transitioning from flexible chains to azetidine-based scaffolds represents a rational step toward achieving picomolar degradation potencies and highly favorable pharmacokinetic profiles.

References

  • PubChem: tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Institutes of Health (NIH).[Link]

  • AZD-PEG-acid. AxisPharm. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH) / PMC.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as a privileged scaffold in modern medicinal chemistry. Their four-membered nitrogen-containing ring provides an optimal compromise between molecular rigidity and metabolic stability[1]. In the realm of enzyme inhibition, azetidine carbamates serve as highly efficient, covalent (or pseudo-irreversible) inhibitors. They are primarily deployed to target key serine hydrolases such as Monoacylglycerol Lipase (MAGL) for neuroinflammation, and Human Butyrylcholinesterase (hBChE) for neurodegenerative diseases[2][3].

This guide objectively compares the selectivity profiles of azetidine carbamates against related off-target enzymes (like FAAH, ABHD6, and hAChE) and provides the foundational experimental workflows used to validate these profiles in native proteomes.

Mechanistic Rationale: The Azetidine Advantage

When designing covalent inhibitors for serine hydrolases, the reactivity of the electrophilic trap must be exquisitely balanced. If the carbamate is too reactive, it will indiscriminately acylate off-target nucleophiles; if it is too stable, it fails to engage the target enzyme[4].

Azetidine carbamates solve this kinetic challenge through ring strain . The decreased planarity of the amide moiety—driven by the geometric constraints of the four-membered ring—alters the resonance stabilization of the carbamate[2]. Upon nucleophilic attack by the catalytic serine (e.g., Ser122 in MAGL), the hexafluoroisopropanol (HFIP) or phenolic leaving group is expelled, forming a covalent adduct.

Interestingly, these azetidine-derived adducts are less hydrolytically stable than their piperidine counterparts. This leads to a unique pharmacokinetic/pharmacodynamic (PK/PD) profile characterized by rapid clearance and transient target engagement, which is highly advantageous for avoiding prolonged off-target toxicity[2][5].

G A Azetidine Carbamate (Electrophilic Trap) B MAGL Enzyme (Ser122 Active Site) A->B Nucleophilic Attack C Covalent Adduct (Inhibited State) B->C HFIP Leaving Group D 2-AG (Endocannabinoid) C->D Prevents Hydrolysis E Arachidonic Acid (Pro-inflammatory) D->E Normal Catalysis (Blocked)

Mechanism of MAGL inhibition by azetidine carbamates and its effect on the 2-AG pathway.

Comparative Selectivity Profiles

Target 1: MAGL vs. FAAH and ABHD6

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid (AA)[5]. Selectivity over Fatty Acid Amide Hydrolase (FAAH) and ABHD6 is critical, as dual inhibition can lead to distinct behavioral and cannabimimetic side effects[6].

As shown in Table 1 , substituting the azetidine ring with different heterocycles directly impacts the selectivity index. For instance, pyrazole-substituted azetidine carbamates achieve an exceptional >15,000-fold selectivity for MAGL over FAAH[2].

Table 1: In Vitro Selectivity Profiling of Carbamate Scaffolds against MAGL and FAAH

Scaffold TypeRepresentative CompoundMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity Index (FAAH/MAGL)Reference
Azetidine Carbamate Oxadiazole-Azetidine (3)~3.0~3,000~1,000x[2]
Azetidine Carbamate Pyrazole-Azetidine (4)~3.2>48,000>15,000x[2]
Piperidine Carbamate Piperazine-Piperidine (5)3.2~2,500781x[2]
Bicyclic Carbamate Azabicyclo[3.1.0]hexane (8)1.44,300~3,071x[5]
Target 2: hBChE vs. hAChE

Azetidine carbamates are also heavily investigated in Alzheimer's disease models. Compound 18c demonstrates potent, pseudo-irreversible inhibition of hBChE with high selectivity over human Acetylcholinesterase (hAChE), while simultaneously acting as a Sigma-1 Receptor (S1R) agonist[3].

Table 2: Selectivity of Azetidine Carbamates for hBChE vs hAChE

CompoundSubstitution PatternhBChE IC₅₀ (nM)hAChE IC₅₀ (nM)Selectivity Index (hAChE/hBChE)Reference
18a para-substituted5.5550100x[3]
18b meta-substituted3.3498150x[3]
18c ortho-substituted3.314845x[3]

Experimental Workflow: Competitive Click-Chemistry ABPP

To objectively validate the selectivity of azetidine carbamates across the entire serine hydrolase family, researchers employ Click-Chemistry Activity-Based Protein Profiling (CC-ABPP) [2].

Causality of the Method: Recombinant enzyme assays (like fluorogenic substrate assays) fail to account for endogenous protein-protein interactions and competing nucleophiles. CC-ABPP solves this by assessing target engagement in the native cellular proteome. Furthermore, utilizing a small alkyne tag on the probe—rather than a bulky fluorophore—prevents steric hindrance from artificially altering the inhibitor's natural binding kinetics. The fluorophore (TAMRA) is only "clicked" on after the covalent binding event has occurred.

Self-Validating Protocol:

  • Proteome Preparation: Lyse human brain vascular pericytes (or relevant tissue) in DPBS. Standardize protein concentration to 1–2 mg/mL using a BCA assay.

  • Competitive Pre-incubation (The Control): Treat the proteome with the non-clickable azetidine carbamate (e.g., Compound 6) at varying concentrations (0.1 nM to 10 μM) for 30 minutes at 37°C. Logic: If the drug is truly selective, it will occupy the active site of MAGL, preventing subsequent probe binding.

  • Probe Labeling: Add an alkyne-containing azetidine carbamate probe (e.g., Compound 14) to the lysate (1 μM final concentration) and incubate for an additional 30 minutes.

  • Click Chemistry (CuAAC): Append the fluorophore by adding a master mix containing TAMRA-azide (50 μM), TCEP (1 mM), TBTA ligand (100 μM), and CuSO₄ (1 mM). React for 1 hour at room temperature in the dark.

  • Separation & Visualization: Quench the reaction with SDS loading buffer, boil, and separate proteins via SDS-PAGE. Visualize target engagement using in-gel fluorescence scanning. A selective inhibitor will show a dose-dependent disappearance of the MAGL band without affecting the fluorescence of off-target serine hydrolase bands.

G S1 1. Proteome Preparation (Cell Lysis & Standardization) S2 2. Competitive Pre-incubation (Test Azetidine Carbamate) S1->S2 S3 3. Probe Incubation (Alkyne-Azetidine Carbamate) S2->S3 S4 4. Click Chemistry (CuAAC with TAMRA-Azide) S3->S4 S5 5. Protein Separation (SDS-PAGE) S4->S5 S6 6. Target Visualization (In-Gel Fluorescence) S5->S6

Step-by-step Click Chemistry Activity-Based Protein Profiling (CC-ABPP) workflow.

Comparison with Alternative Scaffolds

When optimizing for specific clinical outcomes, researchers often weigh azetidine carbamates against alternative architectures:

  • Piperidine Carbamates: Piperidine derivatives form more hydrolytically stable adducts with MAGL, leading to sustained, long-term 2-AG elevation. However, they generally exhibit lower selectivity indices against FAAH and possess higher lipophilicity, increasing the risk of off-target interactions[2].

  • Azabicyclo[3.1.0]hexane Carbamates: Designed to replace the rapidly hydrolyzable azetidine ring to improve adduct stability and log D. While they maintain excellent MAGL potency (IC₅₀ = 1.4 nM) and FAAH selectivity, they frequently suffer from poor kinetic solubility (<1 μM), requiring extensive formulation work[5][6].

  • Azetidine Ureas: By swapping the carbamate leaving group for a urea linkage (e.g., VER-24052), the selectivity profile shifts entirely. Azetidine ureas are potent FAAH inhibitors but lack the electrophilic reactivity required to efficiently trap MAGL[1].

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Public
  • A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activ
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle ResearchG
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener
  • Azetidines in Drug Discovery PharmaBlock
  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL)

Sources

The Azetidine Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing Pharmacokinetics

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. Among the myriad of structural motifs available to medicinal chemists, saturated heterocycles play a crucial role in shaping the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. This guide provides an in-depth comparison of the metabolic stability of azetidine-containing compounds against their more common five- and six-membered counterparts, pyrrolidine and piperidine. Through a synthesis of experimental data and mechanistic insights, we will explore why the strained four-membered azetidine ring is increasingly recognized as a "privileged scaffold" for enhancing metabolic stability and overall drug-like properties.[1][2][3]

The Critical Role of Metabolic Stability

The in vivo efficacy and safety of a drug are intrinsically linked to its metabolic fate.[4][5] Rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can lead to a short half-life, poor bioavailability, and the formation of potentially toxic metabolites.[6][7][8] Therefore, a key objective in lead optimization is to design compounds with sufficient metabolic stability to achieve the desired therapeutic exposure. In vitro assays, such as the liver microsomal stability assay, are integral to the routine profiling of compounds in early drug discovery, allowing chemists to prioritize candidates with favorable metabolic profiles.[9][10]

Azetidine: A Structurally Unique Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that possess a unique combination of structural and physicochemical properties.[1][11] Their high ring strain (approximately 25.4 kcal/mol) and sp³-rich character confer a degree of conformational rigidity that is advantageous for receptor binding.[1][11] This rigidity, coupled with the inherent polarity of the nitrogen atom, often leads to improved aqueous solubility and a lower lipophilicity (logP) compared to larger, more flexible rings like pyrrolidine and piperidine.[2][6]

The strategic incorporation of an azetidine moiety can provide several benefits in drug design:

  • Improved Metabolic Stability: The strained nature of the azetidine ring can render it less susceptible to oxidative metabolism by CYP enzymes.[2][9]

  • Enhanced Solubility: The compact and polar nature of the azetidine ring generally imparts greater aqueous solubility.[2][6]

  • Structural Rigidity: The conformational constraint of the four-membered ring can lock a molecule into a bioactive conformation, improving potency and selectivity.[1][2]

  • Novel Exit Vectors: The geometry of the azetidine ring provides unique substitution patterns, allowing for the exploration of new chemical space.[2][12]

Comparative Metabolic Stability: Azetidine vs. Pyrrolidine and Piperidine

Experimental evidence consistently demonstrates the potential of azetidine to enhance metabolic stability when compared to its five- and six-membered analogs.

The Influence of Ring Size and Lipophilicity

A general principle in drug metabolism is that increased lipophilicity often correlates with increased susceptibility to metabolism.[6][9] The smaller, more polar azetidine ring typically results in compounds with lower logP values compared to their pyrrolidine and piperidine counterparts. This reduced lipophilicity can decrease the affinity of the compound for the active sites of metabolizing enzymes.[9]

In a study on serotonin receptor agonists, an azetidine analog demonstrated significantly improved stability in human liver microsomes (HLM) compared to both pyrrolidine and piperidine analogs.[9] This improvement was attributed, in part, to the lower lipophilicity of the azetidine-containing compound.

Steric and Electronic Effects on Metabolism

The sites of metabolism on saturated heterocycles are often the carbon atoms adjacent to the nitrogen (α-carbons).[6] The unique bond angles and electronic distribution within the strained azetidine ring can influence its susceptibility to oxidative attack at these positions. While the ring nitrogen and adjacent carbons are potential sites of metabolic oxidation for all three heterocycles, the specific metabolic profile can be significantly altered by the choice of the ring.[6]

It's important to note that the overall metabolic stability is highly dependent on the specific chemical context of the molecule. In some cases, the azetidine ring itself can be a site of metabolism, or its incorporation may not lead to an improvement in stability. For instance, a study on TZT-1027 analogues found that a compound containing a 3-aryl-azetidine moiety had a very short half-life of less than 2 minutes in a mouse liver microsome stability study.[13] This highlights the necessity of empirical testing for each new chemical series.

Experimental Evaluation of Metabolic Stability

A robust assessment of metabolic stability is crucial for making informed decisions in drug development. The following section outlines a standard protocol for a liver microsomal stability assay, a widely used in vitro method to determine a compound's intrinsic clearance.[10][14]

Liver Microsomal Stability Assay Protocol

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)[15][16]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)[16]

  • NADPH regenerating system or NADPH solution (cofactor)[16][17]

  • Positive control compounds (with known metabolic stability)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[6]

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. A typical final substrate concentration is 1 µM.[14]

  • Pre-incubation: In a 96-well plate, combine the microsomal suspension, buffer, and test compound. Pre-incubate the plate at 37°C for approximately 5-10 minutes.[16]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[17]

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well containing the cold quenching solution to stop the reaction.[6]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).[12]

    • Half-life (t½): t½ = 0.693 / k[12]

    • Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[12]

Self-Validation and Controls:

To ensure the integrity of the assay, several controls are essential:

  • Minus-NADPH Control: Incubating the compound with microsomes in the absence of NADPH helps to assess non-CYP-mediated degradation.

  • Heat-Inactivated Microsomes: This control helps to identify any chemical instability of the compound under the assay conditions.

  • Positive Controls: Including compounds with known high and low clearance rates validates the activity of the microsomal batch and the overall assay performance.

Data Interpretation and Comparative Analysis

The data generated from the microsomal stability assay allows for a direct comparison of the metabolic liabilities of different compounds.

Table 1: Illustrative Metabolic Stability Data for a Hypothetical Series of Compounds

Compound IDHeterocyclic Ringt½ (min)Cl_int (µL/min/mg)
Compound APiperidine1546.2
Compound BPyrrolidine2527.7
Compound C Azetidine >60 <11.5

Note: This is hypothetical data for illustrative purposes.

In this example, the azetidine-containing "Compound C" exhibits a significantly longer half-life and lower intrinsic clearance compared to its piperidine and pyrrolidine analogs, indicating superior metabolic stability. Such data would strongly support the prioritization of the azetidine scaffold for further optimization.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate an azetidine ring into a drug candidate is a strategic one that can have profound positive impacts on its pharmacokinetic profile. While not a universal solution for all metabolic stability issues, the unique structural and physicochemical properties of azetidine make it a powerful tool in the medicinal chemist's arsenal.[1] Its proven ability to enhance metabolic stability, improve solubility, and provide structural rigidity has led to its inclusion in several FDA-approved drugs.[1] By understanding the principles outlined in this guide and employing robust experimental validation, researchers can leverage the "azetidine advantage" to design next-generation therapeutics with improved in vivo performance.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. The Royal Society of Chemistry.
  • Human and Animal Liver Microsome Thawing and Incub
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hep
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • Microsomal Stability. Cyprotex.
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
  • Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.

Sources

Safety Operating Guide

Azetidin-3-yl Carbamate Hydrochloride: Comprehensive Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical intermediates is just as critical as their application in the laboratory. Azetidin-3-yl carbamate hydrochloride (also known as 3-(Boc-amino)azetidine hydrochloride, CAS: 217806-26-3) is a highly valuable building block in pharmaceutical research, frequently utilized in the synthesis of complex therapeutic agents such as indazole-based anti-cancer compounds[1].

However, its specific physicochemical profile—a strained azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride salt—necessitates rigorous, self-validating disposal protocols to ensure operational safety and environmental compliance[2][3].

Operational Profile and Hazard Causality

To execute proper disposal, laboratory personnel must first understand the chemical behavior of the substance. We do not simply follow rules; we mitigate specific molecular risks.

The Causality of Disposal Risks:

  • Thermal Decomposition Profile: When subjected to uncontrolled heat or standard municipal combustion, the Boc protecting group decomposes into isobutylene and carbon dioxide. Simultaneously, the hydrochloride salt releases corrosive hydrogen chloride (HCl) gas, and the nitrogenous framework oxidizes into toxic nitrogen oxides (NOx)[4]. This complex emission profile mandates specialized destruction techniques.

  • Chemical Incompatibility: Mixing this salt with strong aqueous bases can trigger an exothermic deprotonation (free-basing the azetidine), while strong oxidizers can react violently with the organic framework.

Step-by-Step Disposal Methodology

To ensure regulatory compliance (e.g., RCRA guidelines) and environmental safety, execute the following procedural workflow. Every step is designed to validate the integrity of the next.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Immediately separate Azetidin-3-yl carbamate hydrochloride waste from general non-halogenated organic waste.

  • Halogenated Classification: Because it is a hydrochloride salt, commingling this compound with non-halogenated waste will force the entire volume to be treated under the more expensive and rigorous halogenated waste category[4]. Maintain a dedicated "Halogenated/Solid Organic Salt" stream.

  • Prevent Incompatible Mixing: Strictly isolate the waste from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases to prevent premature, uncontrolled deprotection or exothermic neutralization.

Phase 2: Containment and Labeling
  • Select Compatible Receptacles: Transfer solid waste and contaminated consumables (e.g., weighing boats, spatulas) into High-Density Polyethylene (HDPE) containers or amber glass jars.

    • Causality: HDPE provides excellent chemical resistance against acidic salts and prevents moisture ingress. Because the salt is hygroscopic, moisture can cause the waste to cake, complicating downstream transfer and processing.

  • Apply Regulatory Labeling: Affix a hazardous waste label immediately upon generation. Mark the contents clearly as "Hazardous Waste - Solid Organic Hydrochloride Salt" and check the "Toxic" and "Corrosive" hazard indicators.

Phase 3: Final Destruction via EHS
  • Institutional Transfer: Coordinate with your institution's Environmental Health & Safety (EHS) department for pickup. Under no circumstances should this compound be disposed of down the aqueous drain[5].

  • High-Temperature Incineration: The mandated destruction method is high-temperature chemical incineration (typically >1000°C) equipped with an afterburner.

  • Flue-Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber.

    • Causality: The scrubber chemically neutralizes the HCl gas generated from the chloride ions during combustion, preventing the release of corrosive acid rain precursors into the atmosphere[4][5].

Quantitative Waste Management Logistics

To streamline laboratory logistics, adhere to the following containment and routing specifications for various waste streams associated with this compound:

Waste Stream CategoryPrimary ContainmentIncompatible MaterialsFinal Destruction Method
Solid Chemical Waste HDPE or Amber GlassStrong Oxidizers, Strong BasesHigh-Temp Incineration (>1000°C)
Aqueous Wash Waste HDPE CarboyCyanides, SulfidesAqueous Waste Treatment (pH adj.)
Contaminated Consumables Puncture-proof HDPE binN/AIncineration

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization of the fine powder and subsequent inhalation exposure.

  • Evacuate and Ventilate: Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any airborne particulates.

  • Dry Clean-up: Do not use water initially. Causality: Water will dissolve the hydrochloride salt, creating a localized acidic environment that can corrode infrastructure or react with nearby incompatible chemicals. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently sweep the powder using a damp absorbent pad to prevent dust generation.

  • Sanitization: Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual hydrochloride salt, followed by a thorough water rinse.

Disposal Workflow Visualization

DisposalWorkflow Step1 1. Waste Generation (Fume Hood) Step2 2. Segregation (Isolate from Oxidizers/Bases) Step1->Step2 Step3 3. Containment (HDPE / Amber Glass) Step2->Step3 Step4 4. EHS Transfer & Compliance Labeling Step3->Step4 Step5 5. High-Temp Incineration (>1000°C) Step4->Step5 Step6 6. Alkaline Scrubbing (HCl Neutralization) Step5->Step6 Step7 7. Safe Environmental Release Step6->Step7

Workflow for the segregation, containment, and destruction of Azetidin-3-yl carbamate hydrochloride.

References

  • Alachem Co., Ltd. "217806-26-3 | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride." Alachem Catalog.
  • Fisher Scientific. "3-(Boc-amino)azetidine hydrochloride, 97%, Thermo Scientific 250 mg." Fisher Scientific Safety Data.
  • AstraZeneca AB. "US10961241B2 - Chemical compounds." Google Patents.
  • Benchchem. "4,4-Difluoroazepane Hydrochloride - Purification of organic hydrochloride salt." Benchchem Technical Guides.
  • Benchchem. "2-(Azetidin-3-yl)pyridine hydrochloride." Benchchem Hazard Assessment.

Sources

Personal protective equipment for handling Azetidin-3-YL carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Azetidin-3-YL Carbamate Hydrochloride

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Azetidin-3-YL carbamate hydrochloride. This document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies.

Core Hazard Profile & Risk Assessment

Azetidin-3-YL carbamate hydrochloride and structurally similar compounds present a multi-faceted hazard profile that must be respected at all stages of handling. The primary risks are not limited to a single route of exposure; therefore, a comprehensive approach to protection is mandatory.

Based on GHS (Globally Harmonized System) classifications for this and analogous compounds, the following hazards are identified:

Hazard ClassGHS Hazard CodeDescriptionImplication for Handling
Acute Toxicity, Oral H302Harmful if swallowed.[1][2][3]Accidental ingestion can lead to acute illness. Strict hygiene practices are essential.
Skin Irritation H315Causes skin irritation.[1][2][3]Direct contact can cause redness, inflammation, or dermatitis. Protective gloves and clothing are required.
Eye Damage/Irritation H318 / H319Causes serious eye damage or irritation.[1][2][3]Splashes pose a significant risk of irreversible eye injury. Sealed eye protection is non-negotiable.
Respiratory Irritation H335May cause respiratory irritation.[2][4]Inhalation of the powder can irritate the nose, throat, and lungs. Handling must occur in a controlled-ventilation environment.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[5]Improper disposal can harm the environment. Waste must be segregated and disposed of as hazardous chemical waste.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling, robust engineering and administrative controls must be in place.

  • Primary Engineering Control: All operations involving the handling of solid Azetidin-3-YL carbamate hydrochloride or the preparation of its solutions must be conducted in a certified chemical fume hood.[6][7] This is the most critical step in minimizing respiratory exposure. The containment provided by a fume hood is essential to prevent the inhalation of fine powders and aerosols.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.[8][9]

  • Administrative Controls: Access to areas where the compound is stored and handled should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide. Prohibit eating, drinking, or smoking in all laboratory areas.[2][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific hazards of Azetidin-3-YL carbamate hydrochloride. A standard laboratory coat and safety glasses are insufficient. The following protocol is mandatory.

Eye and Face Protection

Due to the severe risk of eye damage (H318/H319), appropriate protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are required at all times.[11] Safety glasses with side shields do not provide adequate protection against chemical splashes and are not sufficient.[11]

  • High-Risk Operations: When handling larger quantities (>1g) or when a splash hazard is significant, a full-face shield must be worn in addition to chemical safety goggles.[11][12] The face shield protects the entire face from splashes that could otherwise circumvent goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory to prevent skin irritation (H315).

    • Type: Disposable nitrile gloves are the standard for incidental contact.[11] They provide a good barrier against solids and splashes of many common laboratory solvents.

    • Practice: Always use two pairs of nitrile gloves ("double-gloving") when handling the solid or concentrated solutions. If direct contact with a solvent occurs, remove and replace the outer glove immediately after washing your hands.[11] Never reuse disposable gloves.[12]

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times. Ensure it has long sleeves and fits properly.

  • Apparel: Full-length pants and closed-toe shoes are required for all laboratory work.[11]

Respiratory Protection

The risk of respiratory irritation (H335) from inhaling the powder is significant.

  • Standard Operations: When working within a certified chemical fume hood, specific respiratory protection is typically not required as the engineering control is sufficient.[7]

  • Maintenance or Spill Scenarios: If you must handle the material outside of a fume hood (e.g., large-scale weighing, cleaning a spill), a NIOSH-approved respirator with a particulate filter is required.[12][13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

PPE_Selection_Workflow cluster_task Task Definition cluster_assessment Operational Risk Assessment cluster_ppe Required PPE Ensemble start Start: Handling Azetidin-3-YL Carbamate HCl weighing Weighing Solid Powder or High Concentration Work start->weighing High aerosolization risk solution Handling Dilute Solution (<0.1M in Fume Hood) start->solution Low aerosolization risk ppe_high Engineering Control: Chemical Fume Hood Eye/Face: Safety Goggles + Face Shield Gloves: Double Nitrile Gloves Body: Lab Coat Respiratory: Required if outside hood weighing->ppe_high ppe_low Engineering Control: Chemical Fume Hood Eye/Face: Safety Goggles Gloves: Nitrile Gloves (single pair) Body: Lab Coat solution->ppe_low

Procedural Guidance: Step-by-Step Handling

Weighing Solid Compound
  • Preparation: Don personal protective equipment as specified for high-risk operations (Section 3).

  • Containment: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.

  • Technique: Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-dampened wipe.

  • Closure: Tightly seal the source container immediately after use.[14]

Preparing a Solution
  • Preparation: Don PPE for the appropriate risk level. All work must be done in a chemical fume hood.

  • Procedure: Add the weighed solid to the solvent. Do not add solvent to the solid, as this can increase the risk of splashing.

  • Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer. If sonication is required, ensure the vessel is properly sealed.

  • Storage: Store the solution in a clearly labeled, sealed container.

Emergency Protocols

Spill Response

A calm and structured response to a spill is critical to prevent exposure.

Spill_Response_Protocol cluster_minor Minor Spill (<1g, contained in hood) cluster_major Major Spill (>1g or outside hood) spill Spill Detected contain 1. Ensure PPE is on spill->contain Minor alert 1. Alert others & evacuate area spill->alert Major absorb 2. Cover with absorbent material contain->absorb collect 3. Collect waste into sealed bag absorb->collect decon 4. Decontaminate area collect->decon dispose_minor 5. Dispose as hazardous waste decon->dispose_minor secure 2. Close doors & restrict access alert->secure notify 3. Notify EH&S / Supervisor secure->notify wait 4. Wait for trained responders notify->wait

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[2][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

Storage and Disposal

  • Storage: Store Azetidin-3-YL carbamate hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14] The storage area should be a locked cabinet or have restricted access.[2][9]

  • Disposal: All waste material (including contaminated wipes, gloves, and empty containers) must be disposed of as hazardous chemical waste.[15] Do not discharge into drains or the environment, in accordance with the aquatic toxicity hazard.[5][9] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem, National Library of Medicine.[Link]

  • azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

  • Safety Data Sheet: Ammonium carbamate. Carl ROTH.[Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.[Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek.[Link]

  • Safety Data Sheet: Methyl carbamate. Carl ROTH.[Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet - L-Azetidine-2-carboxylic acid. UHP Chemicals.[Link]

  • PPE For Chemical Handling: A Quick Guide. Healthy Bean Ltd.[Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.